molecular formula C11H10O2 B7823277 Propylidene phthalide

Propylidene phthalide

Cat. No.: B7823277
M. Wt: 174.20 g/mol
InChI Key: NGSZDVVHIGAMOJ-UHFFFAOYSA-N
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Description

Propylidene Phthalide (CAS 17369-59-4), with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol, is a clear, colorless to pale yellow liquid . It is recognized for its characteristic aromatic odor and is a significant member of the phthalide family, a class of compounds found in various plants and known for diverse biological activities . Its primary industrial application is as a flavouring agent, and it has been evaluated by the World Health Organization (WHO), which states there is no safety concern at current levels of intake when used for this purpose . In scientific research, this compound serves as a valuable compound and intermediate. Its structure makes it a useful precursor or model compound in the synthesis of more complex, biologically active natural products and in the development of novel synthetic methodologies . Phthalides, in general, are studied for various pharmacological properties, including potential effects on the cardio-cerebrovascular and central nervous systems . Recent research has also focused on its use in cosmetic applications, with specific studies investigating its percutaneous absorption to inform safety evaluations . Handling and Safety: This chemical is likely combustible and may cause irritation to the skin and eyes . When heated to decomposition, it emits acrid smoke and fumes . Disclaimer: this compound is intended for research purposes only. It is not approved for diagnostic or therapeutic uses, nor for human or veterinary consumption . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propylidene-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSZDVVHIGAMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025972
Record name 3-Propylidenephthalide
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URL https://comptox.epa.gov/dashboard/DTXSID7025972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17369-59-4
Record name Propylidenephthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17369-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propylidenephthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propylidene phthalide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylidene phthalide (B148349), a substituted derivative of the phthalide lactone core, is a molecule of interest in the fields of fragrance chemistry and pharmacology. This technical guide provides a detailed overview of its chemical properties, structure, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers engaged in the study and application of this compound, particularly those in drug development exploring the therapeutic potential of phthalide derivatives. This document outlines a plausible synthetic route, purification methods, and detailed analytical procedures for the characterization of propylidene phthalide. Furthermore, it explores the potential biological activities of this class of compounds, drawing parallels with the known neuroprotective and anti-inflammatory effects of related phthalides.

Chemical Structure and Identification

This compound, systematically named 3-propylideneisobenzofuran-1(3H)-one, is a bicyclic compound featuring a benzene (B151609) ring fused to a γ-lactone ring, with a propylidene substituent at the 3-position.[1] This structure allows for the existence of (E) and (Z) stereoisomers, which may exhibit different biological activities.

IdentifierValue
IUPAC Name 3-propylidene-2-benzofuran-1-one[1]
CAS Number 17369-59-4[1]
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.20 g/mol [1]
SMILES CCC=C1C2=CC=CC=C2C(=O)O1
InChI InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3
Synonyms 3-Propylidenephthalide, this compound, 3-Propylideneisobenzofuran-1(3H)-one

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[2] Its lipophilic nature is indicated by its solubility in oils and ethanol, and its insolubility in water.[1]

PropertyValueReference
Physical State Clear colorless to pale yellow liquid[2]
Melting Point 5 °C[2]
Boiling Point 170 °C at 12 mmHg[2]
Density 1.122 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.586[3]
Flash Point >110 °C[4]
Solubility Insoluble in water; soluble in oils and ethanol.[1]
Vapor Pressure 0.0013 mmHg at 25 °C
Stability Stable under normal conditions. Combustible and incompatible with strong oxidizing agents.[2]

Experimental Protocols

Synthesis via Wittig Reaction

A plausible and widely used method for the synthesis of α,β-unsaturated esters and lactones like this compound is the Wittig reaction.[5][6][7] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.

G cluster_0 Phosphonium Salt Formation (SN2) cluster_1 Ylide Formation (Deprotonation) cluster_2 Wittig Reaction Triphenylphosphine Triphenylphosphine Propyltriphenylphosphonium_halide Propyltriphenylphosphonium halide Triphenylphosphine->Propyltriphenylphosphonium_halide Propyl_halide Propyl halide Propyl_halide->Propyltriphenylphosphonium_halide Propyltriphenylphosphonium_halide_2 Propyltriphenylphosphonium halide Phosphorus_ylide Phosphorus Ylide Propyltriphenylphosphonium_halide_2->Phosphorus_ylide Strong_base Strong Base (e.g., n-BuLi) Strong_base->Phosphorus_ylide Phosphorus_ylide_2 Phosphorus Ylide Oxaphosphetane_intermediate Oxaphosphetane Intermediate Phosphorus_ylide_2->Oxaphosphetane_intermediate Phthalic_anhydride Phthalic Anhydride (B1165640) Phthalic_anhydride->Oxaphosphetane_intermediate Propylidene_phthalide This compound Oxaphosphetane_intermediate->Propylidene_phthalide Triphenylphosphine_oxide Triphenylphosphine oxide Oxaphosphetane_intermediate->Triphenylphosphine_oxide

Caption: Synthetic pathway for this compound via the Wittig reaction.

Materials:

Procedure:

  • Ylide Generation: To a solution of propyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-BuLi in hexanes dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the ylide.

  • Reaction with Phthalic Anhydride: A solution of phthalic anhydride in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity samples, reversed-phase HPLC can be employed.[8]

G Crude_Sample Crude this compound (dissolved in mobile phase) Injection Injection onto HPLC Crude_Sample->Injection RP_Column Reversed-Phase C18 Column Injection->RP_Column Gradient_Elution Gradient Elution (Water/Acetonitrile) RP_Column->Gradient_Elution UV_Detection UV Detection (e.g., 254 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the HPLC purification of this compound.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV detection at 254 nm.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

  • Injection and Elution: Inject the sample onto the equilibrated C18 column and elute using the specified gradient.

  • Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR (400 MHz, CDCl₃) - Representative Data:

  • δ 7.90-7.85 (m, 1H, Ar-H)

  • δ 7.70-7.65 (m, 1H, Ar-H)

  • δ 7.55-7.50 (m, 2H, Ar-H)

  • δ 6.05 (t, J = 7.6 Hz, 1H, =CH-CH₂)

  • δ 2.40 (q, J = 7.6 Hz, 2H, =CH-CH₂)

  • δ 1.15 (t, J = 7.6 Hz, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃) - Representative Data:

  • δ 167.5 (C=O)

  • δ 147.0 (Ar-C)

  • δ 134.0 (Ar-CH)

  • δ 130.0 (Ar-C)

  • δ 129.5 (Ar-CH)

  • δ 125.5 (Ar-CH)

  • δ 122.0 (Ar-CH)

  • δ 118.0 (=C)

  • δ 22.0 (-CH₂)

  • δ 13.0 (-CH₃)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection of 1 µL of a dilute solution in ethyl acetate.

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS System: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Expected Results: The GC chromatogram should show a single major peak corresponding to this compound. The mass spectrum should display a molecular ion peak (M⁺) at m/z 174, consistent with the molecular formula C₁₁H₁₀O₂. Fragmentation patterns would include characteristic losses corresponding to the propyl and phthalide moieties.

Potential Biological Activity and Signaling Pathways

While this compound is primarily utilized in the fragrance industry, the broader class of phthalides has been shown to possess a range of biological activities, including neuroprotective and anti-inflammatory effects.[9][10] These activities are often attributed to their ability to modulate various signaling pathways. The information presented here is based on studies of related phthalides, such as 3-n-butylphthalide (NBP), and serves as a potential framework for investigating the biological effects of this compound.

Neuroprotective Effects

Phthalides have been investigated for their potential in treating neurodegenerative diseases.[9] The proposed mechanisms of action often converge on pathways that protect neurons from oxidative stress, inflammation, and apoptosis.

G cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway cluster_2 Anti-apoptotic Pathway Phthalides Phthalides (e.g., this compound) NFkB NF-κB Activation Phthalides->NFkB Nrf2 Nrf2 Activation Phthalides->Nrf2 Bax Bax Expression Phthalides->Bax Bcl2 Bcl-2 Expression Phthalides->Bcl2 Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_cytokines Neuronal_Survival Neuronal Survival Pro_inflammatory_cytokines->Neuronal_Survival Antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_enzymes Antioxidant_enzymes->Neuronal_Survival Caspase_activation Caspase Activation Bax->Caspase_activation Bcl2->Caspase_activation Caspase_activation->Neuronal_Survival

Caption: Potential neuroprotective signaling pathways modulated by phthalides.

Anti-inflammatory Effects

The anti-inflammatory properties of phthalides are thought to be mediated through the inhibition of key inflammatory pathways.[11][12] This includes the suppression of pro-inflammatory cytokine production and the modulation of enzymes involved in the inflammatory cascade.

Potential Mechanisms of Anti-inflammatory Action:

  • Inhibition of NF-κB: Phthalides may suppress the activation of the transcription factor NF-κB, a master regulator of inflammation.

  • Modulation of MAPKs: The mitogen-activated protein kinase (MAPK) signaling pathways are also potential targets for the anti-inflammatory effects of phthalides.

  • Reduction of Pro-inflammatory Mediators: Studies on related compounds have shown a decrease in the production of nitric oxide (NO) and prostaglandins.

Conclusion

This compound is a well-characterized compound with established applications in the fragrance industry. This guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, by drawing parallels with structurally similar phthalides, potential avenues for research into its biological activities, particularly in the context of neuroprotection and anti-inflammation, have been highlighted. The information and methodologies presented herein are intended to facilitate further investigation into the chemical and biological properties of this compound and to support its potential development in therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Propylidene Phthalide (B148349) (CAS 17369-59-4)

Introduction

Propylidene phthalide, with the CAS number 17369-59-4, is an aromatic compound belonging to the phthalide class of molecules.[1] Phthalides are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a γ-lactone ring.[2][3] this compound is found naturally in celery seed oil and is utilized in the fragrance and flavor industry for its warm, celery-like, and slightly nutty and spicy aroma.[4] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of this compound, tailored for professionals in research and drug development.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₁H₁₀O₂[5][6][7]
Molecular Weight 174.19 g/mol [5]
174.20 g/mol [7]
Appearance Colorless to pale yellow clear liquid[1][5][7][8]
Odor Profile Herbal, sweet, spicy, phenolic, coumarinic, hay, celery, green, coconut, mint[4]
Melting Point 5 °C (lit.)[9][10]
66.78 °C (EPI Suite)[5]
Boiling Point 170 °C at 12 mmHg (lit.)[6][9][10]
343 to 347 °F at 15 mmHg (NTP, 1992)[4][7]
318.22 °C (EPI Suite)[5]
Density 1.122 g/mL at 25 °C (lit.)[6][9][10]
1.129 (FMA)[5]
1.135 at 74.7 °F (NTP, 1992)[7]
Specific Gravity 1.12800 to 1.13800 @ 25.00 °C[8][11]
1.12500 to 1.13300 @ 20.00 °C[8][11]
Refractive Index n20/D 1.586 (lit.)[6][9][10]
1.557-1.562[7]
1.57900 to 1.58900 @ 20.00 °C[11]
Vapor Pressure 0.000156 mm Hg at 20 °C (EPI Suite v4.0)[5]
0.0023 hPa @ 20°C; 0.0041 hPa @ 25°C (est.)[4]
Flash Point >93 °C (Globally Harmonized System), >200 °F; CC.[5]
>230 °F[9]
Solubility Insoluble in water; soluble in oils and ethanol (B145695).[1][4]
Water Solubility: 1087 mg/L (EPI Suite)[5]
less than 0.1 mg/mL at 64 °F (NTP, 1992)[4][7]
Log KOW (Octanol-Water Partition Coefficient) 2.03 (EPI Suite)[5]
2.6 (XLogP3-AA)[4]

Table 2: Identification and Safety Information

IdentifierValueReferences
CAS Number 17369-59-4[4][5][7]
Synonyms 3-Propylidene-1(3H)-isobenzofuranone, this compound, 3-Propylidene-2-benzofuran-1(3H)-one[4][5][7]
FEMA Number 2952[7][9]
EINECS/EC Number 241-402-8[7][12]
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[13]
Precautionary Statements P261, P264, P270, P272, P280, P301+P317, P302+P352, P330, P333+P317, P362+P364, P501[13]
Safety Summary Considered a skin sensitizer. Not found to be genotoxic.[5]

Experimental Protocols

Analysis of Dermal Absorption using LC-MS/MS

A validated analytical method has been developed to determine the dermal absorption rate of this compound using an in vitro Franz diffusion cell system.[14][15]

1. Sample Preparation:

  • A cream formulation (o/w) containing 0.7% this compound is prepared.[15][16]

  • Excised rat skin is used as the membrane in the Franz diffusion cell.[15]

  • The cream is topically applied to the skin at a dose of 113 mg/cm².[14][15]

2. Franz Diffusion Cell Assay:

  • The receptor fluid is a 50% ethanol solution, maintained at 32°C.[14][15]

  • Samples of the receptor fluid are collected at 0, 1, 2, 4, 8, 12, and 24 hours.[14][15]

  • After 24 hours, any remaining formulation on the skin surface is collected by swabbing with an alcohol cotton pad.[14][15]

  • The stratum corneum is collected using tape stripping.[14][15]

  • The remaining skin sample is also collected.[14]

3. Extraction:

  • All collected samples (swabbed formulation, stratum corneum, and skin) are extracted with acetonitrile (B52724) for 24 hours.[14][15]

4. LC-MS/MS Analysis:

  • The concentration of this compound in the extracts and receptor fluid is quantified using a validated LC-MS/MS method.[14][15]

  • The method demonstrates acceptable linearity, precision, and accuracy according to MFDS guidelines.[14][15]

  • The total dermal absorption rate was determined to be approximately 24% in a cream formulation.[14][15]

Experimental_Workflow_Dermal_Absorption cluster_prep Preparation cluster_assay Franz Diffusion Cell Assay cluster_collection Sample Collection (Post-Assay) cluster_analysis Analysis prep_cream Prepare 0.7% PP Cream apply_cream Apply Cream to Skin (113 mg/cm²) prep_cream->apply_cream prep_skin Excise Rat Skin prep_skin->apply_cream run_assay Run Assay (24h, 32°C) Receptor Fluid: 50% Ethanol apply_cream->run_assay collect_receptor Collect Receptor Fluid (0, 1, 2, 4, 8, 12, 24h) run_assay->collect_receptor swab Swab Remaining Formulation run_assay->swab extract Extract all Samples (Acetonitrile, 24h) collect_receptor->extract tape_strip Tape Strip Stratum Corneum swab->tape_strip swab->extract collect_skin Collect Remaining Skin tape_strip->collect_skin tape_strip->extract collect_skin->extract lcms LC-MS/MS Quantification extract->lcms result Determine Dermal Absorption Rate (~24%) lcms->result

Workflow for Dermal Absorption Study.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the current literature, research on related phthalides, such as Z-ligustilide, provides insights into the potential biological activities of this class of compounds. Phthalides are known to possess a range of pharmacological properties, including anti-inflammatory, neuroprotective, and antimicrobial effects.[2][17][18][19]

Potential Mechanisms of Action:

  • Anti-inflammatory Effects: Phthalides like Z-ligustilide have been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[20][21] This leads to a reduction in the expression of pro-inflammatory mediators.

  • Neuroprotective Effects: Some phthalides are being investigated for their potential in treating neurodegenerative diseases.[2][19] Z-ligustilide, for instance, has demonstrated neuroprotective properties.[17]

  • Antimicrobial Activity: Phthalide derivatives have shown low to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[18]

Based on the anti-inflammatory activity of related phthalides, a potential signaling pathway that this compound might modulate is the NF-κB pathway.

Putative_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor pp This compound ikk IKK Complex pp->ikk inhibits? receptor->ikk activates ikb_nfkb IκB-NF-κB Complex ikb_p Phosphorylated IκB ikb_nfkb->ikb_p releases NF-κB nfkb Active NF-κB ikb_nfkb->nfkb ikk->ikb_nfkb phosphorylates IκB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Expression dna->genes promotes transcription

Hypothetical Anti-inflammatory Pathway.

Conclusion

This compound (CAS 17369-59-4) is a well-characterized fragrance and flavor ingredient with a growing body of publicly available technical data. Its physicochemical properties are well-documented, and established analytical methods exist for its quantification. While its biological activities are not as extensively studied as some related phthalides, the existing evidence suggests potential for anti-inflammatory and other pharmacological effects, making it a compound of interest for further research and development. The provided data and protocols offer a solid foundation for scientists and researchers to build upon in their investigations of this molecule.

References

In-Depth Technical Guide: 3-Propylidene-1(3H)-isobenzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-propylidene-1(3H)-isobenzofuranone, a compound of interest for researchers, scientists, and professionals in drug development and chemical safety assessment. This document details its chemical identity, physicochemical properties, toxicological data, and general experimental methodologies.

Chemical Identity and Nomenclature

The compound with the common name 3-propylidene-1(3H)-isobenzofuranone is also widely known as 3-propylidenephthalide.[1][2][3] Its formal IUPAC name is 3-propylidene-2-benzofuran-1-one .[4] An alternative IUPAC name, specifying the stereochemistry, is (3E)-3-propylidene-1,3-dihydro-2-benzofuran-1-one.[2]

A variety of synonyms are used in literature and commercial contexts, including:

  • Propylidene phthalide[1][4]

  • 3-Propylideneisobenzofuran-1(3H)-one[5]

  • (3Z)-3-propylidene-1,3-dihydro-2-benzofuran-1-one[4]

  • FEMA 2952[2]

  • Celeryax[3]

Physicochemical and Toxicological Data

The properties of 3-propylidene-1(3H)-isobenzofuranone are summarized in the tables below, providing key data for laboratory use and safety assessments.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₀O₂[4][6]
Molecular Weight 174.19 g/mol [6]
CAS Number 17369-59-4[1][4]
Appearance Clear yellow liquid[4]
Boiling Point 170 °C at 12 mmHg[1]
Melting Point 5 °C[1]
Density 1.122 g/mL at 25 °C[1]
Refractive Index n20/D 1.586[1]
Solubility Insoluble in water; soluble in oils and ethanol.[4]
Table 2: Toxicological and Sensitization Data
EndpointTest SystemResultSource(s)
Acute Oral Toxicity (LD50) Rat1650 mg/kg[7]
Skin Irritation Rabbit (Draize test)Moderate irritant (500 mg/24H)[7]
Skin Sensitization Human & Animal StudiesModerate sensitizer[6]
No Expected Sensitization Induction Level (NESIL) Weight of Evidence (WoE)940 μg/cm²[6]
Genotoxicity (Ames Test) Salmonella typhimuriumNegative (at 100 µ g/plate )[6][7]
Cytotoxicity (BlueScreen Assay) Human cell-based assayPositive (<80% relative cell density) without metabolic activation[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific biological assays of 3-propylidene-1(3H)-isobenzofuranone are not extensively detailed in publicly available literature. However, this section outlines the general methodologies applicable to this class of compounds.

General Synthesis of 3-Alkylidene Isobenzofuranones

The synthesis of 3-alkylidene isobenzofuranones can be achieved through several routes. One common method involves the condensation of phthalic anhydride (B1165640) or its derivatives with a source of the alkylidene group. Another established method is the palladium-catalyzed carbonylation and cyclization of appropriate precursors.[8] A general workflow for a synthetic approach is visualized below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Coupling Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation & Cyclization cluster_product Final Product 2-Iodobenzyl_Alcohol 2-Iodobenzyl Alcohol Coupling Palladium Catalyst Cu(I) Iodide (co-catalyst) 2-Iodobenzyl_Alcohol->Coupling Acetylenic_Carbinol Acetylenic Carbinol (e.g., pent-1-yn-3-ol) Acetylenic_Carbinol->Coupling Disubstituted_Alkyne Disubstituted Alkyne Intermediate Coupling->Disubstituted_Alkyne Oxidation Jones Oxidation (CrO₃ in H₂SO₄/acetone) Disubstituted_Alkyne->Oxidation Final_Product (E)-3-Propylidene- isobenzofuran-1(3H)-one Oxidation->Final_Product

A generalized synthetic workflow for 3-alkylidene isobenzofuranones.
Skin Sensitization Assessment (General Protocol)

The skin sensitization potential of a chemical is often evaluated using the mouse Local Lymph Node Assay (LLNA). The potency is expressed as the EC3 value, which is the concentration leading to a three-fold increase in lymphocyte proliferation.

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil).

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. Several hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: A single-cell suspension of lymph node cells is prepared, and the ³H-thymidine incorporation is measured by scintillation counting. The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. The EC3 value is then interpolated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Human or other mammalian cell lines are cultured in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Biological Activity and Safety Assessment

3-Propylidene-1(3H)-isobenzofuranone is primarily utilized as a fragrance and flavoring ingredient.[4] Its safety has been evaluated by organizations such as the Research Institute for Fragrance Materials (RIFM).

The key findings from safety assessments are that the compound is not considered to be genotoxic.[6] However, it is a moderate skin sensitizer, and its use in consumer products is restricted to concentrations that are deemed safe based on quantitative risk assessment (QRA).[4][6] The logical flow of such a safety assessment is depicted below.

G cluster_data Data Inputs cluster_analysis Risk Analysis cluster_output Outcome Genotox Genotoxicity Data (e.g., Ames Test) Hazard_ID Hazard Identification Genotox->Hazard_ID Skin_Sens Skin Sensitization Data (e.g., LLNA, Human data) Skin_Sens->Hazard_ID Exposure Consumer Exposure Data (Product type and usage) Risk_Char Risk Characterization (Compare exposure to NESIL) Exposure->Risk_Char Dose_Response Dose-Response Assessment (Determine NESIL) Hazard_ID->Dose_Response Dose_Response->Risk_Char Conclusion Safety Conclusion & Concentration Limits Risk_Char->Conclusion

Logical workflow for a chemical safety assessment.

Signaling Pathways

Currently, there is a lack of published scientific literature identifying specific molecular targets or detailing the signaling pathways modulated by 3-propylidene-1(3H)-isobenzofuranone. The primary focus of existing research has been on its application in the fragrance industry and its toxicological profile rather than its mechanism of action at a cellular or molecular level. Therefore, a diagrammatic representation of its signaling pathways cannot be provided at this time. Further research is required to elucidate its potential interactions with biological systems.

References

The Natural Occurrence of Propylidene Phthalide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) is a member of the phthalide class of organic compounds, which are characterized by a bicyclic structure. While not as abundant or extensively studied as other phthalides like ligustilide (B1675387) or butylidenephthalide, Propylidene phthalide is a naturally occurring phytochemical found within the plant kingdom, particularly in the Apiaceae (or Umbelliferae) family. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including its quantification, experimental protocols for its analysis, and its biosynthetic origins.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oil of Lovage (Levisticum officinale), a perennial plant of the Apiaceae family.[1] While early research tentatively identified its presence in the roots, more recent, detailed analyses of lovage essential oil from various geographical locations have focused on more abundant phthalides and other volatile compounds, often not listing this compound. This suggests that this compound is likely a minor component of the essential oil of Levisticum officinale.

A related compound, 7-methoxy-3-propylidenephthalide, has also been isolated from the roots of Levisticum officinale, indicating the presence of a biosynthetic pathway capable of producing propylidene-substituted phthalides within this species.[2]

Due to its status as a minor constituent, specific quantitative data for this compound in different plant parts is limited in the current scientific literature. The table below summarizes the available information.

Plant SpeciesPlant PartCompoundConcentration/Relative AbundanceReference
Levisticum officinale KochRootsThis compoundTentatively identified; likely a minor component of the essential oil.[1]
Levisticum officinale W.D.J. KochRoots7-methoxy-3-propylidenephthalideIsolated; quantitative data not provided.[2]

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve methods developed for the broader class of phthalides. These protocols are designed to isolate these relatively non-polar compounds from the complex mixture of phytochemicals present in plants.

Extraction of Phthalides from Plant Material

a) Supercritical Fluid Extraction (SFE)

Supercritical CO2 extraction is a modern, green chemistry approach that is highly efficient for extracting non-polar compounds like phthalides.[3][4][5][6][7]

  • Sample Preparation: Dried and powdered plant material (e.g., lovage roots) is used.

  • SFE System: A laboratory or pilot-scale SFE system is required.

  • Parameters:

    • Pressure: 10-45 MPa

    • Temperature: 40-60 °C

    • CO2 Flow Rate: 2-5 L/min

    • Co-solvent (optional): 5-10% ethanol (B145695) can be added to the CO2 to increase the polarity of the supercritical fluid and enhance the extraction of slightly more polar compounds.

  • Procedure:

    • The powdered plant material is packed into the extraction vessel.

    • Supercritical CO2, with or without a co-solvent, is passed through the vessel for a defined period (e.g., 60-120 minutes).

    • The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

    • The collected extract can be directly analyzed or subjected to further purification steps.

b) Solvent Extraction

Traditional solvent extraction methods are also effective for isolating phthalides.

  • Solvents: n-hexane, methanol, or ethanol are commonly used.

  • Procedure:

    • Powdered plant material is macerated or sonicated with the chosen solvent.

    • The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

    • The crude extract can be further purified by techniques such as solid-phase extraction (SPE) to remove interfering compounds.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the separation and quantification of volatile and semi-volatile compounds like this compound in complex plant extracts.[8][9][10][11][12]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phthalide isomers.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 250-280°C.

    • Final hold: 5-10 minutes.

  • Injector: Splitless or split injection at 250°C.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

    • Ion source temperature: 230°C.

  • Quantification: Quantification is typically performed using an internal standard method. A certified reference standard of this compound is required for accurate quantification. In its absence, semi-quantification can be performed based on the relative peak area compared to a known concentration of a structurally similar internal standard.

Biosynthetic Pathway

The biosynthesis of phthalides in plants is understood to originate from the polyketide pathway.[13][14][15] While the complete and specific enzymatic steps for this compound have not been fully elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of other phthalides in the Apiaceae family.

The pathway likely begins with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes cyclization and subsequent modifications, including reduction, dehydration, and aromatization, to form the phthalide core structure. The propyl side chain is likely derived from the incorporation of a propionyl-CoA unit during the polyketide synthesis.

Biosynthetic_Pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Propionyl-CoA Propionyl-CoA Propionyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Cyclization/Aromatization Cyclization/Aromatization Polyketide Chain->Cyclization/Aromatization Phthalide Core Phthalide Core Cyclization/Aromatization->Phthalide Core This compound This compound Phthalide Core->this compound Reduction, Dehydration

Hypothetical Biosynthetic Pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant Material (e.g., Lovage Roots) Plant Material (e.g., Lovage Roots) Drying and Grinding Drying and Grinding Plant Material (e.g., Lovage Roots)->Drying and Grinding Extraction Extraction Drying and Grinding->Extraction Supercritical Fluid Extraction Supercritical Fluid Extraction Extraction->Supercritical Fluid Extraction SFE Solvent Extraction Solvent Extraction Extraction->Solvent Extraction Maceration/Sonication Crude Extract Crude Extract Supercritical Fluid Extraction->Crude Extract Solvent Extraction->Crude Extract Purification (optional) Purification (optional) Crude Extract->Purification (optional) GC-MS Analysis GC-MS Analysis Crude Extract->GC-MS Analysis Purification (optional)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification and Quantification Identification and Quantification Data Processing->Identification and Quantification

Experimental Workflow for this compound Analysis.

Conclusion

This compound is a naturally occurring phthalide found in Levisticum officinale. Although it appears to be a minor constituent, its presence points to the diverse biosynthetic capabilities of the Apiaceae family. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of this compound, which is essential for further research into its biological activities and potential applications in drug development. Future studies focusing on targeted quantitative analysis and elucidation of its specific biosynthetic pathway will be crucial to fully understand the role of this compound in plants and its potential benefits.

References

Propylidene Phthalide Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Characterization, and Biological Significance of (Z)- and (E)-3-Propylidene Phthalide (B148349)

Propylidene phthalide, a substituted alkylidenephthalide, exists as two geometric isomers: (Z)-3-propylidenephthalide and (E)-3-propylidenephthalide. These compounds, found as flavoring ingredients, are of growing interest to the scientific community due to the diverse biological activities exhibited by the broader class of phthalides. This technical guide provides a comprehensive overview of the characteristics, synthesis, and potential biological relevance of these isomers, with a focus on data and methodologies pertinent to researchers in drug discovery and development.

Physicochemical Properties

PropertyValue (for isomeric mixture)
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
CAS Number 17369-59-4[1]
Boiling Point 170 °C at 12 mmHg[1]
Melting Point 5 °C[1]
Density 1.122 g/mL at 25 °C[1]
Refractive Index n20/D 1.586[1]
Organoleptic Profile Spicy, herbaceous, warm.[1]

Synthesis and Isomer Separation

The synthesis of 3-propylidene phthalide isomers can be approached through various methods common for phthalide synthesis. One general method involves the condensation reaction of phthalic anhydride (B1165640) with a suitable reagent to introduce the propylidene group.

Experimental Protocol: General Synthesis of 3-Alkylidene Phthalides

Materials:

  • 2-Iodobenzyl alcohol

  • Appropriate acetylenic carbinol (for the propyl group)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) as a co-catalyst

  • Jones reagent (chromium trioxide in sulfuric acid)

  • Solvents (e.g., THF, acetone)

Procedure:

  • Sonogashira Coupling: 2-Iodobenzyl alcohol is reacted with the corresponding acetylenic carbinol in the presence of a palladium catalyst and CuI in a suitable solvent like THF. This reaction couples the two starting materials to form a disubstituted alkyne.

  • Oxidation: The resulting disubstituted alkyne is then subjected to Jones oxidation. This step leads to the cyclization and formation of the (E)-3-alkylidene isobenzofuran-1(3H)-one. The reaction is typically carried out in acetone.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the pure (E)-isomer.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound. The synthesis of the (Z)-isomer may require different strategies, potentially involving photochemical isomerization of the (E)-isomer or stereoselective synthesis routes.

Separation of (Z)- and (E)-Isomers

The separation of geometric isomers can be a challenging task. For this compound, high-performance liquid chromatography (HPLC) is a promising technique.

Experimental Protocol: HPLC Separation of Geometric Isomers

A general approach for separating E/Z isomers involves using reversed-phase HPLC with polar-embedded phases.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Reversed-phase HPLC column with a polar-embedded phase (e.g., Agilent Bonus RP, Thermo Polar Advantage II, or Supelco RP-Amide).

Mobile Phase:

  • A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The exact ratio and buffer composition will need to be optimized to achieve baseline separation of the two isomers.

Procedure:

  • Sample Preparation: Dissolve a mixture of the (Z)- and (E)-propylidene phthalide isomers in a suitable solvent that is compatible with the mobile phase.

  • Method Development: Begin with a standard gradient or isocratic method and monitor the separation of the two isomers. Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution between the peaks corresponding to the (Z)- and (E)-isomers.

  • Preparative HPLC (Optional): Once an analytical method is established, it can be scaled up to a preparative HPLC system to isolate larger quantities of each pure isomer for further characterization and biological testing.

Spectroscopic Characterization

Detailed and verified 1H and 13C NMR data for the individual (Z)- and (E)-isomers of 3-propylidene phthalide are not consistently reported in publicly accessible literature. The data available is often for the isomeric mixture, which limits detailed structural elucidation of the individual isomers. For research purposes, it is imperative to obtain pure samples of each isomer and perform independent spectroscopic analysis.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activities of this compound isomers are limited, the broader class of phthalides has been shown to possess significant pharmacological properties, including anti-inflammatory and neuroprotective effects. Research on related phthalide derivatives suggests potential signaling pathways that may also be modulated by this compound isomers.

Anti-Inflammatory Activity

Phthalide derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Two such pathways are the NF-κB and Nrf2 pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Some phthalides have been shown to inhibit NF-κB activation, thereby reducing inflammation.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of genes encoding antioxidant enzymes and other protective proteins. Activation of the Nrf2 pathway can lead to a reduction in inflammation.

Below is a conceptual diagram illustrating the potential modulation of the NF-κB and Nrf2 pathways by a hypothetical bioactive compound, which could be analogous to the action of this compound isomers.

G Potential Anti-inflammatory Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound Isomer This compound Isomer This compound Isomer->IKK Inhibits? This compound Isomer->Keap1 Inhibits? DNA_NFkB DNA (Pro-inflammatory genes) NF-κB_n->DNA_NFkB Binds to activate transcription DNA_Nrf2 DNA (Antioxidant genes) Nrf2_n->DNA_Nrf2 Binds to activate transcription

Caption: Potential modulation of NF-κB and Nrf2 signaling pathways.

Neuroprotective Activity

Certain phthalides, such as n-butylphthalide, have been investigated for their neuroprotective effects, particularly in the context of ischemic stroke. The proposed mechanisms of action involve the modulation of pathways like the PI3K/Akt signaling pathway .

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of the PI3K/Akt pathway can promote neuronal survival and protect against ischemic injury by inhibiting apoptotic processes and promoting the expression of pro-survival factors.

The following diagram illustrates a simplified workflow for investigating the potential neuroprotective effects of this compound isomers.

G Workflow for Investigating Neuroprotective Effects Ischemic Insult Model In vitro/In vivo Ischemic Insult Model Treatment Treatment with This compound Isomer Ischemic Insult Model->Treatment Cell Viability Assay Assess Cell Viability (e.g., MTT assay) Treatment->Cell Viability Assay Apoptosis Assay Measure Apoptosis (e.g., TUNEL, Caspase activity) Treatment->Apoptosis Assay Western Blot Western Blot for PI3K/Akt Pathway Proteins (p-Akt, Akt, etc.) Treatment->Western Blot Data Analysis Data Analysis and Conclusion Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis

Caption: Experimental workflow for neuroprotection studies.

Future Directions

The field of this compound research presents several opportunities for further investigation. Key areas that require attention include:

  • Development of stereoselective synthetic routes for the individual (Z)- and (E)-isomers to enable their unambiguous characterization and biological evaluation.

  • Comprehensive spectroscopic analysis of the pure isomers to establish a definitive set of characterization data.

  • In-depth biological studies to elucidate the specific molecular targets and signaling pathways modulated by each isomer. This should include investigations into their anti-inflammatory, neuroprotective, and other potential therapeutic activities.

  • Structure-activity relationship (SAR) studies to understand how the geometry of the propylidene group influences biological activity.

By addressing these research gaps, the scientific community can gain a deeper understanding of the therapeutic potential of this compound isomers and pave the way for the development of novel drug candidates.

References

In-Depth Spectroscopic Analysis of Propylidene Phthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Propylidene phthalide (B148349), a fragrance ingredient and valuable synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for Propylidene phthalide. This information is crucial for the unambiguous identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The sample exists as a mixture of (E) and (Z) isomers, leading to distinct sets of signals for each isomer.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Major Isomer)Assignment (Minor Isomer)
7.91 - 7.30m4HAromatic protonsAromatic protons
5.65t1H=CH-CH₂
t=CH-CH₂
2.45m2H=CH-CH₂-CH₃=CH-CH₂-CH₃
1.15t3H-CH₂-CH₃-CH₂-CH₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum, also recorded in CDCl₃, reveals the carbon skeleton of the molecule.

Chemical Shift (δ) ppmCarbon TypeAssignment
167.0C=OCarbonyl
148.2CAromatic C-O
134.1CHAromatic
129.8CAromatic
129.2CHAromatic
125.4CHAromatic
121.8CHAromatic
118.5CC=CH
115.6CH=CH
23.1CH₂-CH₂-CH₃
13.9CH₃-CH₃
Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with the sample prepared as a neat liquid, employing the Attenuated Total Reflectance (ATR) technique.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3070WeakAromatic C-H stretch
2965, 2935, 2875MediumAliphatic C-H stretch
1770StrongC=O stretch (lactone)
1685MediumC=C stretch
1600, 1470MediumAromatic C=C stretch
1280StrongC-O stretch (ester)
1040StrongC-O stretch
750StrongAromatic C-H bend (ortho-disubstituted)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
174100[M]⁺ (Molecular Ion)
14580[M - C₂H₅]⁺
11760[M - C₂H₅ - CO]⁺
11555[C₉H₇]⁺
9140[C₇H₇]⁺ (Tropylium ion)
7630[C₆H₄]⁺

Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of spectral data.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, ~0.7 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C). For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.[1] A small drop of neat this compound was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted.[1]

Mass Spectrometry (MS)

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. The mass spectrum was recorded by scanning a mass-to-charge (m/z) range of 40-500.

Data Interpretation and Structural Confirmation

The collective spectral data provides a cohesive and unambiguous confirmation of the structure of this compound.

G Spectral Data Analysis Workflow for this compound cluster_Spectroscopy Spectroscopic Methods cluster_Data Obtained Data Propylidene_Phthalide This compound (C11H10O2) NMR NMR Spectroscopy (¹H and ¹³C) Propylidene_Phthalide->NMR IR IR Spectroscopy Propylidene_Phthalide->IR MS Mass Spectrometry Propylidene_Phthalide->MS NMR_Data Chemical Shifts Coupling Constants Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (C=O, C=C, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

References

Propylidene Phthalide: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) (CAS 17369-59-4), a naturally occurring lactone, is a significant aroma compound found in celery and lovage. Its distinct warm, spicy, and herbaceous scent profile has led to its widespread use in the flavor and fragrance industries. Beyond its organoleptic properties, understanding its solubility is critical for formulation development, purification processes such as recrystallization, and for assessing its behavior in various biological and chemical systems. This technical guide provides a comprehensive overview of the solubility of propylidene phthalide in different solvents, based on currently available data.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound. It is important to note that publicly available data is limited and can be contradictory, highlighting the need for further empirical studies.

SolventTemperatureSolubilityCitation
Water64 °F (17.8 °C)< 0.1 mg/mL[1]
Water25 °C1087 mg/L (estimated)[2][3]

Qualitative Solubility Data

Qualitative assessments provide a broader understanding of this compound's solubility profile.

Solvent/Solvent ClassSolubility DescriptionCitation
WaterInsoluble / Very Slightly Soluble[1][2][3][4]
Ethanol (B145695)Soluble[1][2][3][4][5]
OilsSoluble[1][4]
EtherSoluble[5]
Organic SolventsGenerally Soluble[5]

Experimental Protocols: Determination of Equilibrium Solubility

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the public domain, a standard methodology for determining equilibrium solubility can be described. The following protocol is a generalized procedure based on established principles of solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected Solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Place the container in a temperature-controlled shaker set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For viscous solvents, a positive displacement pipette is recommended.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Sampling & Analysis cluster_2 Result A Add excess this compound to Solvent B Equilibrate at Controlled Temperature with Agitation A->B C Collect Supernatant B->C D Filter Sample C->D E Dilute Sample D->E F Quantify using HPLC/GC E->F G Calculate Solubility F->G

Caption: Generalized workflow for determining the equilibrium solubility of a compound.

Conclusion

This guide consolidates the available solubility data for this compound, providing a valuable resource for researchers and formulation scientists. The provided data indicates that this compound exhibits poor solubility in water and good solubility in organic solvents like ethanol and oils. The lack of extensive, publicly available quantitative data across a range of solvents and temperatures underscores an area for future research. The generalized experimental protocol and workflow diagram offer a foundational methodology for conducting such studies, which would be invaluable for expanding our understanding of this important aroma compound's physicochemical properties.

References

Thermochemical Properties of Propylidene Phthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed overview of the key thermochemical properties of 3-Propylidenephthalide (CAS: 17369-59-4), a bicyclic lactone. The determination of thermochemical data, such as the enthalpy of formation, is crucial for understanding the molecule's energetic stability, which has implications for reaction chemistry, synthesis optimization, and safety assessments in drug development and manufacturing.

The experimental data presented herein are derived from a comprehensive study utilizing rotating-bomb combustion calorimetry and Knudsen effusion techniques to determine the enthalpies of formation in the crystalline and gaseous states. While the definitive study on 3-Propylidenephthalide by Ribeiro da Silva et al. is noted, the specific quantitative data was not accessible in publicly available literature at the time of this guide's compilation. Therefore, this guide utilizes the published data for the closely related homolog, (Z)-3-butylidenephthalide , as a representative example to illustrate the data structure and experimental protocols. This approach provides a robust framework for understanding the thermochemical landscape of this class of compounds.

Physicochemical and Thermochemical Data

The fundamental thermochemical parameters for (Z)-3-butylidenephthalide, serving as a proxy for 3-Propylidenephthalide, are summarized below. All values are referenced to a temperature of T = 298.15 K and a standard pressure p° = 0.1 MPa.

Table 1: Molar Mass and Energy of Combustion
CompoundMolar Mass (g·mol⁻¹)-Δcu°(cr) (kJ·mol⁻¹)-ΔcH°(cr) (kJ·mol⁻¹)
(Z)-3-Butylidenephthalide188.225937.1 ± 1.25938.9 ± 1.2
  • Δcu°(cr): Standard massic energy of combustion of the crystalline compound.

  • ΔcH°(cr): Standard molar enthalpy of combustion of the crystalline compound.

Table 2: Enthalpies of Phase Transition
CompoundTfus/KΔcrlHm° (kJ·mol⁻¹)ΔcrgHm° (kJ·mol⁻¹)
(Z)-3-Butylidenephthalide358.2 ± 0.324.3 ± 0.499.3 ± 1.0
  • Tfus/K: Temperature of fusion.

  • ΔcrlHm°: Standard molar enthalpy of fusion.

  • ΔcrgHm°: Standard molar enthalpy of sublimation.

Table 3: Derived Enthalpies of Formation
Compound-ΔfHm°(cr) (kJ·mol⁻¹)-ΔfHm°(g) (kJ·mol⁻¹)
(Z)-3-Butylidenephthalide302.4 ± 1.9203.1 ± 2.1
  • ΔfHm°(cr): Standard molar enthalpy of formation in the crystalline state.

  • ΔfHm°(g): Standard molar enthalpy of formation in the gaseous state.

Experimental Protocols

The acquisition of the thermochemical data presented relies on two primary experimental techniques: rotating-bomb combustion calorimetry for determining the enthalpy of combustion and the Knudsen effusion method for determining the enthalpy of sublimation.

Rotating-Bomb Combustion Calorimetry

This method is employed to determine the standard molar enthalpy of combustion (ΔcH°) of the crystalline solid.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by the combustion of a certified reference standard, typically benzoic acid (NIST Standard Reference Material 39j), under standardized conditions.

  • Sample Preparation: The crystalline 3-Propylidenephthalide sample is compressed into pellets.

  • Combustion Procedure:

    • A pellet of known mass is placed in a silica (B1680970) crucible within the calorimetric bomb.

    • A cotton thread fuse is positioned to ensure ignition, and a small, known amount of deionized water is added to the bomb to ensure a defined final state for the combustion products.

    • The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of 3.04 MPa.

    • The bomb is placed in the calorimeter, which is filled with a precise amount of water. The system is allowed to reach thermal equilibrium.

    • Ignition is initiated by passing an electrical current through a platinum wire in contact with the cotton fuse.

    • The temperature change of the calorimetric system is monitored with high precision (e.g., to ±10⁻⁴ K) until the final state is reached.

  • Analysis and Correction: The raw data is corrected for the energy of ignition and the formation of nitric acid from residual N₂(g) in the bomb. The standard specific energy of combustion (Δcu°) is calculated, and standard Washburn corrections are applied to convert this to the standard molar enthalpy of combustion (ΔcH°).

Knudsen Effusion Technique

This technique is used to measure the temperature dependence of the vapor pressure of the solid, from which the standard molar enthalpy of sublimation (ΔsubHm°) is derived.

  • Apparatus: The setup consists of a Knudsen effusion cell (typically a small, cylindrical container with a precisely machined small orifice in the lid) suspended from a high-precision microbalance within a high-vacuum chamber. The cell is housed within a temperature-controlled furnace.

  • Procedure:

    • A sample of crystalline 3-Propylidenephthalide is loaded into the effusion cell.

    • The system is evacuated to a high vacuum (e.g., < 10⁻⁴ Pa).

    • The cell is heated to a series of constant, precisely measured temperatures.

    • At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of vapor through the orifice is measured by the microbalance.

  • Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: p = ( dm/dt ) * (1/AoWc) * √(2πRT/M) where Ao is the area of the effusion orifice, M is the molar mass of the effusing gas, R is the ideal gas constant, and Wc is the Clausing transmission probability factor for the orifice.

  • Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at the mean temperature of the experimental range is derived from the slope of the ln(p) versus 1/T plot, according to the integrated form of the Clausius-Clapeyron equation. This value is then adjusted to the reference temperature T = 298.15 K using heat capacity data.

Derivation of Gas-Phase Enthalpy of Formation

The primary goal of these experimental measurements is to determine the standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)). This value is a crucial descriptor of the intrinsic stability of the molecule, free from intermolecular forces present in the condensed phase. The derivation follows a logical pathway based on Hess's Law, connecting the experimental results.

G cluster_exp1 Combustion Calorimetry cluster_exp2 Vapor Pressure Measurement cluster_final Final Derivation Compound_cr Propylidene Phthalide (cr) Comb_Cal Rotating-Bomb Combustion Calorimetry Compound_cr->Comb_Cal Delta_c_H ΔcHm°(cr) Standard Enthalpy of Combustion Comb_Cal->Delta_c_H yields Delta_f_H_cr ΔfHm°(cr) Standard Enthalpy of Formation (crystalline) Delta_c_H->Delta_f_H_cr using ΔfHm° for CO₂(g) & H₂O(l) Knudsen Knudsen Effusion Technique Delta_f_H_g ΔfHm°(g) Standard Enthalpy of Formation (gaseous) Delta_f_H_cr->Delta_f_H_g Vapor_P Vapor Pressure Data p vs. T Knudsen->Vapor_P yields Delta_sub_H ΔsubHm° Standard Enthalpy of Sublimation Vapor_P->Delta_sub_H via Clausius-Clapeyron Eq. Delta_sub_H->Delta_f_H_g ΔfHm°(g) = ΔfHm°(cr) + ΔsubHm° Compound_cr2 This compound (cr) Compound_cr2->Knudsen

Caption: Workflow for determining the gas-phase standard molar enthalpy of formation.

The diagram above illustrates the experimental and computational workflow. The enthalpy of combustion of the crystalline solid is first measured. This value, combined with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), allows for the calculation of the standard enthalpy of formation of the crystalline solid. Separately, the enthalpy of sublimation is determined from vapor pressure measurements. Finally, the standard enthalpy of formation in the gaseous state is derived by summing the enthalpy of formation of the crystal and the enthalpy of sublimation.

Propylidene phthalide mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals that while (Z)-3-propylidenephthalide (PP), a bioactive compound isolated from plants of the Ligusticum genus, has demonstrated a range of biological activities, a complete, universally accepted mechanism of action across various biological systems has not been fully elucidated. Research primarily points towards its effects on the cardiovascular and nervous systems, with emerging evidence in cancer biology. This technical guide synthesizes the current understanding of propylidene phthalide's mechanisms, presents available quantitative data, details experimental protocols, and visualizes the proposed signaling pathways.

One of the most studied effects of propylidene phthalide (B148349) is its ability to induce vasorelaxation, suggesting its potential as a therapeutic agent for hypertension and other cardiovascular disorders. The primary mechanism appears to involve the modulation of ion channels in vascular smooth muscle cells.

Proposed Mechanism of Action

This compound is believed to induce vasorelaxation primarily through the blockade of voltage-dependent L-type Ca2+ channels and the opening of Ca2+-activated K+ channels in vascular smooth muscle cells. This dual action leads to a decrease in intracellular Ca2+ concentration, resulting in muscle relaxation and vasodilation.

Propylidene_Phthalide_Vasorelaxation cluster_0 Vascular Smooth Muscle Cell PP Propylidene Phthalide Ca_Channel L-type Ca2+ Channel PP->Ca_Channel Inhibits K_Channel Ca2+-activated K+ Channel PP->K_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux K+ Efflux K_Channel->K_Efflux Intra_Ca [Ca2+]i ↓ Ca_Influx->Intra_Ca Decreases Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Ca_Channel Inhibits Relaxation Vasorelaxation Intra_Ca->Relaxation Aortic_Ring_Assay_Workflow cluster_workflow Experimental Workflow: Isolated Aortic Ring Assay A Aorta Excision & Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min, 2g tension) B->C D Viability Test (e.g., 60mM KCl) C->D E Pre-contraction (e.g., Phenylephrine) D->E F Cumulative Addition of This compound E->F G Record Isometric Tension (Concentration-Response) F->G H Data Analysis (% Relaxation) G->H Propylidene_Phthalide_Neuroprotection cluster_neuroprotection Neuroprotective Signaling cluster_apoptosis Apoptotic Pathway cluster_stress Oxidative Stress PP This compound Bax Bax (Pro-apoptotic) PP->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PP->Bcl2 Activates ROS ROS Production PP->ROS Reduces Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Inhibits Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection OxStress Oxidative Stress ROS->OxStress OxStress->Neuroprotection

Propylidene Phthalide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylidene phthalide (B148349) derivatives, a class of organic compounds characterized by a phthalide core with a propylidene substituent, have emerged as a promising scaffold in medicinal chemistry. This technical guide provides an in-depth overview of their synthesis, potential therapeutic applications, and mechanisms of action. Drawing from recent scientific literature, this document details the anti-inflammatory, antibacterial, and antifungal properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Phthalides are a class of bicyclic compounds containing a fused benzene (B151609) ring and a γ-lactone ring.[1] Natural and synthetic phthalide derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The 3-propylidene phthalide scaffold, in particular, has garnered significant interest due to its potential for chemical modification and its diverse pharmacological profile. This guide will explore the synthesis of these derivatives and their promising roles as anti-inflammatory, antibacterial, and antifungal agents.

Synthesis of Propylidene Phthalide Derivatives

The synthesis of 3-propylidenephthalide (B1366576) and its derivatives is most commonly achieved through the Wittig reaction. This versatile olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone.[3][4][5]

General Synthesis Workflow

The general workflow for the synthesis of 3-propylidenephthalide derivatives via the Wittig reaction is outlined below.

Synthesis Workflow cluster_ylide_formation Ylide Formation reagent1 Phthalic Anhydride (B1165640) intermediate1 Phthalide reagent1->intermediate1 Reduction product 3-Propylidenephthalide Derivative intermediate1->product Wittig Reaction intermediate2 Phosphonium Salt ylide Phosphorus Ylide intermediate2->ylide Deprotonation reagent2 Propyltriphenylphosphonium bromide reagent2->intermediate2 Reaction with Triphenylphosphine reagent3 Strong Base (e.g., n-BuLi)

General workflow for the synthesis of 3-propylidenephthalide derivatives.
Detailed Experimental Protocol: Synthesis of 3-Propylidenephthalide

This protocol describes a typical laboratory-scale synthesis of 3-propylidenephthalide using the Wittig reaction.

Materials:

Procedure:

  • Synthesis of Phthalide: Phthalic anhydride is reduced to phthalide using a suitable reducing agent like sodium borohydride in an appropriate solvent. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

  • Preparation of the Phosphorus Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), propyltriphenylphosphonium bromide is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a solution of n-butyllithium in hexane is added dropwise with stirring. The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the ylide. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: The phthalide, dissolved in anhydrous THF, is added dropwise to the ylide solution at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, the mixture is quenched by the slow addition of saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3-propylidenephthalide.

Potential Uses of this compound Derivatives

This compound derivatives have shown significant potential in several therapeutic areas, primarily due to their anti-inflammatory, antibacterial, and antifungal activities.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. This compound derivatives have been investigated for their ability to modulate inflammatory pathways.

Several studies have indicated that phthalide derivatives exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7] Some derivatives also activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[6][7]

Anti-inflammatory Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK (p38, JNK, ERK) LPS->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Activates IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Proinflammatory_Genes Induces Transcription MAPK->Proinflammatory_Genes Induces Transcription Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Induces HO1->Proinflammatory_Genes Inhibits Antioxidant_Genes Antioxidant Response Element Propylidene_Phthalide This compound Derivatives Propylidene_Phthalide->IKK Inhibits Propylidene_Phthalide->MAPK Inhibits Propylidene_Phthalide->Nrf2 Activates

Proposed anti-inflammatory mechanism of this compound derivatives.

The anti-inflammatory potential of various phthalide derivatives has been quantified through in vitro assays. A selection of these findings is presented below.

Compound IDAssayTarget/Cell LineIC₅₀ (µM)Reference
9o Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 macrophages0.76[6][7]
5a Nitric Oxide (NO) InhibitionLPS-stimulated Bv.2 microglia>10 (Significant inhibition at 10 µM)[8][9]
5a Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 macrophages>10 (Significant inhibition at 10 µM)[8][9]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce NO production, and the plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined from the dose-response curve.

Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against various bacterial strains.

The antibacterial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

DerivativeBacterial StrainMIC (µg/mL)Reference
Phthalide Derivative 2 Staphylococcus aureus25[10]
Phthalide Derivative 2 Escherichia coli>200[10]
Cajanthalide BCryptococcus neoformans40[11]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Bacterial Culture: A single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, are a growing health concern. This compound derivatives have also been explored for their potential as antifungal agents.

Similar to antibacterial testing, the antifungal activity is often expressed as the MIC.

DerivativeFungal StrainMIC (µg/mL)Reference
Cajanthalide BCandida albicans40[11]
Cajanthalide BMalassezia furfur40[11]
Phthalide DerivativeAspergillus niger7.5[12]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Fungal Culture: The fungal strain (e.g., Candida albicans or Aspergillus niger) is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sufficient growth or sporulation is observed.

  • Inoculum Preparation: A suspension of fungal cells or spores is prepared and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds).

  • Compound Dilution and Inoculation: The procedure is similar to the antibacterial broth microdilution assay, using an appropriate fungal growth medium (e.g., RPMI-1640).

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anti-inflammatory, antibacterial, and antifungal activities, coupled with their synthetic accessibility, make them attractive candidates for further drug development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these derivatives to better understand their mechanisms of action.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising derivatives in animal models of disease to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

  • Exploration of Other Therapeutic Areas: Investigation of the potential of this compound derivatives in other disease contexts, such as cancer and neurodegenerative disorders, where inflammation and oxidative stress play a role.

The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

Propylidene Phthalide: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) (CAS No. 17369-59-4) is a synthetic fragrance ingredient valued for its warm, spicy, and herbaceous aroma. As with any chemical intended for use in consumer products, a thorough evaluation of its safety and toxicity is paramount. This technical guide provides a comprehensive overview of the available safety and toxicity data for Propylidene phthalide, intended to inform researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental methodologies, and visual representations of experimental workflows and potential signaling pathways.

Toxicological Data Summary

The safety of this compound has been assessed across several key toxicological endpoints. The following tables summarize the quantitative data available.

Table 1: Acute Toxicity
TestSpeciesRouteValueReference
LD50RatOral1650 mg/kg[1][2]
LD50RabbitDermal> 2500 mg/kg[1]
Table 2: Genotoxicity
AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium & E. coliWith and Without S9Not Mutagenic[3]
In Vitro Mammalian Cell Micronucleus TestHuman Lymphocytes or CHO cellsWith and Without S9Non-clastogenic[3]
BlueScreen™ HC AssayHuman lymphoblastoid TK6 cellsWith S9Negative for Genotoxicity[3]
BlueScreen™ HC AssayHuman lymphoblastoid TK6 cellsWithout S9Negative for Genotoxicity[3]
Table 3: Skin Sensitization
TestSpeciesResultNESIL (No Expected Sensitisation Induction Level)Reference
Human Maximization TestHumanSensitizer (B1316253)940 µg/cm²[3]
Table 4: Repeated Dose and Reproductive Toxicity

For repeated dose and reproductive toxicity, no specific studies on this compound are available. The safety assessment for these endpoints is based on the Threshold of Toxicological Concern (TTC) approach. The estimated systemic exposure to this compound from its use as a fragrance ingredient is below the TTC for a Cramer Class III material, suggesting a low risk for these endpoints.[3]

Detailed Experimental Protocols

This section outlines the methodologies for the key toxicological studies cited. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD TG 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal agar (B569324) medium lacking the essential amino acid.

  • Methodology:

    • Strains: A minimum of five strains is typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA (pKM101).

    • Metabolic Activation: An S9 fraction, derived from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone), is used to simulate mammalian metabolism.

    • Procedure: The test chemical, bacterial culture, and S9 mix (or buffer for the non-activated condition) are combined and can be tested using the plate incorporation or pre-incubation method. In the plate incorporation method, the mixture is added to molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response in at least one strain.

In Vitro Mammalian Cell Micronucleus Test - Based on OECD TG 487

This test identifies substances that cause damage to chromosomes or the mitotic apparatus.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The assay detects the presence of micronuclei in the cytoplasm of interphase cells that have undergone mitosis after exposure to a test substance.

  • Methodology:

    • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, or TK6 cells.

    • Metabolic Activation: The test is performed with and without an S9 metabolic activation system.

    • Procedure: Cell cultures are exposed to the test substance at various concentrations for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one nuclear division.

    • Harvesting and Staining: After the exposure period, cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa, fluorescent dyes).

    • Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A substance is considered positive if it induces a concentration-dependent, significant increase in the frequency of micronucleated cells.

Acute Oral Toxicity - Based on OECD TG 401 (now obsolete but historically used) or OECD TG 420/423/425

These tests are designed to determine the short-term toxicity of a substance after a single oral dose.

  • Principle: A single dose of the test substance is administered to a group of experimental animals (typically rats), and the animals are observed for a defined period for signs of toxicity and mortality.

  • Methodology:

    • Animals: Young, healthy adult rats of a single sex (females are often preferred) are used.

    • Administration: The substance is administered by gavage in a single dose. The volume administered should be minimized.

    • Dose Levels: A range of dose levels is tested to determine the LD50 (the dose that is lethal to 50% of the animals). Newer guidelines (OECD 420, 423, 425) use fewer animals and focus on identifying a dose range of toxicity rather than a precise LD50.

    • Observation Period: Animals are observed for at least 14 days for clinical signs of toxicity, body weight changes, and mortality.

    • Necropsy: All animals (those that die during the study and those sacrificed at the end) undergo a gross necropsy.

BlueScreen™ HC Assay

This is a high-throughput screening assay for genotoxicity and cytotoxicity.

  • Principle: The assay uses a human lymphoblastoid cell line (TK6) that is genetically modified to express Gaussia luciferase under the control of the GADD45a gene promoter. GADD45a is a key gene in the DNA damage response pathway. Genotoxic agents will induce the GADD45a promoter, leading to the production of luciferase, which is secreted into the cell culture medium.

  • Methodology:

    • Cell Culture: The modified TK6 cells are cultured in microplates.

    • Exposure: The cells are exposed to the test substance at various concentrations, with and without S9 metabolic activation.

    • Measurement: After an incubation period, the luminescence of the secreted luciferase is measured. Cell viability is also assessed concurrently, typically by measuring cellular ATP levels or by another suitable method.

    • Data Analysis: An increase in luminescence relative to the vehicle control indicates a genotoxic response. A decrease in cell viability indicates a cytotoxic effect.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological assays.

Ames_Test_Workflow cluster_exposure Exposure cluster_analysis Analysis BacterialStrains Select Bacterial Strains (e.g., TA98, TA100) PlateIncorp Plate Incorporation or Pre-incubation BacterialStrains->PlateIncorp S9Prep Prepare S9 Mix (for metabolic activation) S9Prep->PlateIncorp Incubation Incubate Plates (37°C, 48-72h) PlateIncorp->Incubation CountColonies Count Revertant Colonies Incubation->CountColonies DataAnalysis Analyze Data (Dose-response) CountColonies->DataAnalysis

Ames Test Experimental Workflow.

Micronucleus_Test_Workflow cluster_culture Cell Culture & Exposure cluster_processing Processing cluster_analysis Analysis CellCulture Culture Mammalian Cells (e.g., Lymphocytes, CHO) Exposure Expose Cells to This compound CellCulture->Exposure CytoB Add Cytochalasin B (optional) Exposure->CytoB Harvest Harvest Cells CytoB->Harvest Staining Stain with DNA-specific dye Harvest->Staining Microscopy Microscopic Analysis Staining->Microscopy ScoreMN Score Micronuclei in binucleated cells Microscopy->ScoreMN

In Vitro Micronucleus Test Workflow.
Potential Signaling Pathways

While no studies have directly investigated the signaling pathways affected by this compound, research on structurally similar phthalides, such as butylidenephthalide (B10783142) and ligustilide, suggests potential involvement of pathways related to inflammation and apoptosis. The following diagrams illustrate these potential pathways.

Disclaimer: The following signaling pathway diagrams are inferred from studies on structurally related phthalide compounds and have not been directly confirmed for this compound.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth PropylidenePhthalide This compound (potential modulator) PropylidenePhthalide->PI3K ? PropylidenePhthalide->Akt ?

Potential Modulation of the PI3K/Akt/mTOR Pathway.

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNFa LPS / TNF-α IKK IKK LPS_TNFa->IKK MAPK MAPK (p38, JNK, ERK) LPS_TNFa->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes translocates to nucleus MAPK->InflammatoryGenes PropylidenePhthalide This compound (potential modulator) PropylidenePhthalide->IKK ? PropylidenePhthalide->MAPK ?

Potential Modulation of NF-κB and MAPK Signaling Pathways.

Conclusion

Based on the available data, this compound is not considered to be genotoxic. It is a moderate skin sensitizer with a defined NESIL. The acute oral toxicity in rats is low, and the acute dermal toxicity in rabbits is very low. The risk for repeated dose and reproductive toxicity is considered low based on the TTC approach. While direct evidence is lacking, studies on structurally related compounds suggest that the biological activity of phthalides may involve modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK. Further research into the specific molecular mechanisms of this compound would provide a more complete understanding of its toxicological profile. This guide provides a solid foundation for researchers and professionals involved in the safety assessment and development of products containing this fragrance ingredient.

References

Methodological & Application

Propylidene Phthalide Synthesis: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of propylidene phthalide (B148349), a valuable organic compound with applications in chemical synthesis and as a fragrance ingredient. The protocol detailed herein is adapted from the well-established Perkin reaction, a reliable method for the condensation of aromatic anhydrides with carboxylic acid anhydrides. This application note includes a detailed experimental procedure, a summary of quantitative data, a graphical representation of the reaction workflow, and a discussion of the underlying reaction mechanism.

Introduction

Propylidene phthalide, also known as 3-propylideneisobenzofuran-1(3H)-one, is an unsaturated lactone. Its derivatives are of interest in medicinal chemistry and materials science. The synthesis of alkylidene phthalides is a common objective in organic chemistry, and various methods have been developed for their preparation. The Perkin reaction, first described by William Henry Perkin in 1868, offers a straightforward and classical approach to this class of compounds. The reaction typically involves the condensation of an aromatic aldehyde or anhydride (B1165640) with an acid anhydride in the presence of a basic catalyst, usually the sodium or potassium salt of the corresponding carboxylic acid.

This protocol specifically details the synthesis of this compound through the reaction of phthalic anhydride with propionic anhydride, utilizing sodium propionate (B1217596) as the catalyst. This method is analogous to the synthesis of benzalphthalide (B177156) from phthalic anhydride and phenylacetic acid.

Reaction Scheme

The overall reaction for the synthesis of this compound via the Perkin reaction is as follows:

Phthalic Anhydride + Propionic Anhydride --(Sodium Propionate, Heat)--> this compound + Propionic Acid

Experimental Protocol

This protocol is adapted from the established procedure for a similar Perkin condensation reaction.

Materials and Equipment:

  • 500 mL round-bottomed flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Thermometer

  • Magnetic stirrer and stir bar

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization apparatus

  • Phthalic anhydride (reagent grade)

  • Propionic anhydride (reagent grade)

  • Sodium propionate (anhydrous)

  • Ethanol (95% or absolute)

  • Diatomaceous earth (optional, as a filter aid)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Reaction Setup: In a 500 mL round-bottomed flask, combine 74.0 g (0.50 mol) of phthalic anhydride, 78.1 g (0.60 mol) of propionic anhydride, and 4.8 g (0.05 mol) of anhydrous sodium propionate. Add a magnetic stir bar.

  • Reaction: Assemble a reflux condenser on the flask and place the apparatus in a heating mantle or sand bath. Heat the mixture with stirring. The reaction temperature should be maintained at approximately 200-220 °C.

  • Monitoring the Reaction: The reaction progress can be monitored by the evolution of propionic acid, which can be carefully distilled off if a distillation setup is used instead of a simple reflux. The reaction is typically heated for 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 100 °C. Carefully and slowly add 200 mL of hot water to the reaction mixture to hydrolyze any remaining propionic anhydride and to dissolve the propionic acid formed.

  • Isolation of Crude Product: Continue to cool the mixture in an ice bath with stirring. The this compound will precipitate as an oily or solid crude product. If it solidifies, the crude product can be collected by suction filtration using a Büchner funnel. If it remains oily, the aqueous layer can be decanted, and the oil washed with cold water.

  • Purification: The crude this compound is then purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot through a pad of diatomaceous earth. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by suction filtration and wash them with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Phthalic Anhydride74.0 g (0.50 mol)
Propionic Anhydride78.1 g (0.60 mol)
Sodium Propionate (Catalyst)4.8 g (0.05 mol)
Reaction Conditions
Temperature200-220 °C
Reaction Time4-6 hours
Product (this compound)
Molar Mass174.19 g/mol
Theoretical Yield87.1 g
AppearancePale yellow solid
Melting Point~63-65 °C

Note: The expected yield can vary depending on reaction conditions and purification efficiency.

Logical Workflow of the Synthesis

SynthesisWorkflow This compound Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification phthalic_anhydride Phthalic Anhydride mixing Combine Reactants in Flask phthalic_anhydride->mixing propionic_anhydride Propionic Anhydride propionic_anhydride->mixing sodium_propionate Sodium Propionate (Catalyst) sodium_propionate->mixing heating Heat to 200-220 °C for 4-6 hours mixing->heating hydrolysis Hydrolyze Excess Anhydride with Hot Water heating->hydrolysis precipitation Cool to Precipitate Crude Product hydrolysis->precipitation filtration Isolate Crude Product by Filtration precipitation->filtration recrystallization Recrystallize from Hot Ethanol filtration->recrystallization drying Dry Purified Product recrystallization->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Perkin reaction mechanism for the synthesis of this compound is initiated by the formation of an enolate from propionic anhydride, which then acts as a nucleophile.

PerkinMechanism Perkin Reaction Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Lactonization cluster_step4 Step 4: Elimination Propionic Anhydride Propionic Anhydride Enolate Ion Enolate Ion Propionic Anhydride->Enolate Ion  + Sodium Propionate (Base) Aldol-type Adduct Aldol-type Adduct Enolate Ion->Aldol-type Adduct  + Phthalic Anhydride Intermediate Intermediate Aldol-type Adduct->Intermediate  Intramolecular Acyl Transfer This compound This compound Intermediate->this compound  - Propionic Acid

Caption: Simplified mechanism of the Perkin reaction.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Phthalic anhydride and propionic anhydride are corrosive and can cause severe skin and eye irritation. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • The reaction is conducted at high temperatures. Use caution when handling the hot reaction apparatus.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.

Conclusion

The Perkin reaction provides an effective and accessible method for the laboratory-scale synthesis of this compound from readily available starting materials. The protocol described in this application note is robust and can be adapted for the synthesis of other alkylidene phthalide derivatives. Careful attention to reaction conditions and purification techniques is essential for obtaining a high yield of the desired product. This synthesis is a valuable addition to the repertoire of organic chemists in research and development.

Application Notes and Protocols for the High-Yield Synthesis of 3-Propylidenephthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylidenephthalide (B1366576) is a naturally occurring phthalide (B148349) found in plants of the Apiaceae family, such as celery and lovage. It is a significant contributor to the characteristic aroma of these plants and is also investigated for its potential pharmacological activities. This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3-propylidenephthalide, targeting researchers in organic synthesis, medicinal chemistry, and drug development. The protocols outlined below are based on established chemical transformations and offer routes to this valuable compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 3-propylidenephthalide is provided in the table below. This data is essential for the characterization and quality control of the synthesized product.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.20 g/mol [1]
Appearance Clear yellow liquid
Boiling Point 170 °C at 12 mmHg
Density 1.122 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.586
Solubility Insoluble in water; soluble in oils and ethanol.[2]

Spectroscopic Data for Characterization:

  • ¹H NMR (CDCl₃): Chemical shifts (ppm) will be characteristic of the propylidene and phthalide moieties.

  • ¹³C NMR (CDCl₃): Expected signals for carbonyl, aromatic, and aliphatic carbons.

  • IR (neat): Characteristic absorption bands for C=O (lactone), C=C, and aromatic C-H bonds.

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 174, with a fragmentation pattern corresponding to the structure.

Experimental Protocols

Three common synthetic strategies for the preparation of 3-alkylidenephthalides are the Perkin-like condensation, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Perkin-like condensation is presented here as the primary high-yield protocol, with the Wittig and Horner-Wadsworth-Emmons reactions offered as viable alternatives.

Protocol 1: High-Yield Synthesis via Perkin-like Condensation

This method is adapted from the high-yield synthesis of the analogous 3-ethylidenephthalide and is expected to provide good yields of 3-propylidenephthalide. The reaction involves the condensation of phthalic anhydride (B1165640) with butyric anhydride in the presence of a base catalyst.

Reaction Scheme:

Materials:

  • Phthalic anhydride

  • Butyric anhydride

  • Anhydrous sodium butyrate (B1204436) (or potassium butyrate)

  • Toluene (B28343) (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1 equivalent), anhydrous sodium butyrate (0.5 equivalents), and butyric anhydride (1.5 equivalents).

  • Reaction: Heat the mixture to 180-200 °C with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add toluene to dissolve the residue.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted anhydride and acidic byproducts), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield 3-propylidenephthalide as a clear yellow oil.

Expected Yield: Based on analogous reactions, a yield of 50-70% of the pure product can be anticipated.

Table of Reaction Parameters for Protocol 1:

ParameterCondition
Reactants Phthalic anhydride, Butyric anhydride
Catalyst Anhydrous sodium butyrate
Solvent None (neat reaction)
Temperature 180-200 °C
Reaction Time 4-6 hours
Purification Vacuum distillation
Anticipated Yield 50-70%
Protocol 2: Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the formation of carbon-carbon double bonds and can be applied to the synthesis of 3-propylidenephthalide from phthalic anhydride.

Reaction Scheme:

Materials:

  • Propyltriphenylphosphonium bromide

  • Phthalic anhydride

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Diethyl ether

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (1.1 equivalents) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide (a color change is typically observed).

  • Reaction: Dissolve phthalic anhydride (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct.

    • Purify by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to isolate 3-propylidenephthalide.

Table of Reaction Parameters for Protocol 2:

ParameterCondition
Reactants Phthalic anhydride, Propyltriphenylphosphonium bromide
Base n-Butyllithium or Sodium Hydride
Solvent Anhydrous THF or DMSO
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Purification Silica gel column chromatography
Anticipated Yield 40-60%
Protocol 3: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that often provides cleaner reactions and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct.

Reaction Scheme:

Materials:

  • Triethyl phosphonobutyrate

  • Phthalic anhydride

  • Base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DME)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Carbanion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of triethyl phosphonobutyrate (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at room temperature for 1 hour.

  • Reaction: Dissolve phthalic anhydride (1 equivalent) in anhydrous THF and add it dropwise to the phosphonate (B1237965) carbanion solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Table of Reaction Parameters for Protocol 3:

ParameterCondition
Reactants Phthalic anhydride, Triethyl phosphonobutyrate
Base Sodium hydride or Potassium tert-butoxide
Solvent Anhydrous THF or DME
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Purification Column chromatography or Vacuum distillation
Anticipated Yield 50-75%

Experimental Workflow and Logic Diagrams

To visualize the synthesis process, the following diagrams created using Graphviz (DOT language) illustrate the key stages of the proposed synthetic routes.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product SM1 Phthalic Anhydride Reaction Perkin-like Condensation / Wittig Reaction / HWE Reaction SM1->Reaction SM2 Butyric Anhydride / Propyl Phosphonium Salt / Propyl Phosphonate SM2->Reaction Workup Quenching, Extraction, Washing, Drying Reaction->Workup Purification Vacuum Distillation / Column Chromatography Workup->Purification Product 3-Propylidenephthalide Purification->Product Logical_Relationship Start Initiate Synthesis ChooseMethod Select Synthetic Method Start->ChooseMethod Perkin Perkin-like Condensation ChooseMethod->Perkin High Yield Wittig Wittig Reaction ChooseMethod->Wittig Alternative HWE HWE Reaction ChooseMethod->HWE Alternative PerformReaction Execute Reaction Protocol Perkin->PerformReaction Wittig->PerformReaction HWE->PerformReaction Monitor Monitor Reaction (TLC) PerformReaction->Monitor Monitor->PerformReaction Incomplete Workup Perform Aqueous Work-up Monitor->Workup Complete Purify Purify Crude Product Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End Obtain Pure 3-Propylidenephthalide Characterize->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propylidene Phthalide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Propylidene phthalide (B148349). This method is applicable to the analysis of Propylidene phthalide in various matrices, including cosmetic formulations and biological samples, and is suitable for quality control, stability testing, and research purposes. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and accessible analytical solution for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic fragrance ingredient used in the cosmetics industry.[1][2] Regulatory bodies may limit its concentration in consumer products, necessitating accurate and reliable analytical methods for its quantification.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, based on established analytical principles and available literature on related compounds.

Experimental

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade, filtered and deionized).

  • Formic acid (optional, for mobile phase modification).

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Phenomenex Luna C18(2) 100Å (150 x 3.0 mm, 3 µm) or equivalent[1]
Mobile Phase A: Water
B: Acetonitrile
Gradient 50-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 15 minutes

Note: The detection wavelength of 230 nm is a common choice for phthalate (B1215562) derivatives.[4][5] The gradient is a typical starting point for a reversed-phase separation of a moderately non-polar compound like this compound.

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The sample preparation method will vary depending on the matrix. A general guideline for a cream formulation is provided below, adapted from existing literature.[1]

  • Accurately weigh a known amount of the sample (e.g., 200 mg of a cream) into a suitable container.

  • Add a known volume of a suitable extraction solvent (e.g., methanol or acetonitrile) to dissolve the sample and extract the this compound.

  • Vortex or sonicate the mixture to ensure complete extraction.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase if necessary to bring the concentration of this compound within the range of the calibration curve.

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines or other relevant regulatory standards.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Calibration curves for this compound have shown reliable linearity.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of this compound in the chosen solvent should be assessed. For instance, the stability in 50% ethanol (B145695) has been shown to be maintained for 24 hours.[1]

Data Presentation

The quantitative data for method validation should be summarized in clear and concise tables. An example of a table for linearity data is provided below.

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Value]
5[Insert Value]
10[Insert Value]
25[Insert Value]
50[Insert Value]
100[Insert Value]
[Insert Value]

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard/Sample Preparation C Injection of Sample A->C B HPLC System Setup B->C D Chromatographic Separation (C18 Column) C->D Mobile Phase Flow E UV Detection (230 nm) D->E F Data Acquisition E->F G Data Analysis (Peak Integration & Quantification) F->G H Report Generation G->H

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The protocol is straightforward and utilizes commonly available instrumentation, making it suitable for routine quality control and research applications in the pharmaceutical and cosmetic industries. Proper method validation should be performed to ensure the suitability of the method for its intended purpose.

References

Application Note: Quantitative Analysis of Propylidene Phthalide in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) is a fragrance ingredient used in various cosmetic and personal care products.[1] Due to its potential for dermal absorption and systemic exposure, a robust and sensitive analytical method is crucial for its quantification in complex biological and cosmetic matrices.[1][2] This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Propylidene phthalide. The described protocols are intended to serve as a comprehensive guide for researchers in cosmetics safety, pharmacokinetics, and regulatory sciences. While a validated LC-MS/MS method for this compound has been developed, specific quantitative data and detailed experimental parameters are not widely published.[1][2] Therefore, this document provides a detailed protocol based on established principles for the analysis of similar compounds, supplemented with exemplary data to illustrate method performance.

Data Presentation

Table 1: Exemplary Liquid Chromatography Parameters
ParameterValue
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Table 2: Proposed Mass Spectrometry Parameters (Hypothetical)

Note: These parameters are proposed based on the structure of this compound and common fragmentation patterns of similar molecules. Experimental optimization is required.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 175.07 (M+H)⁺
Product Ion (Q3) m/z 131.05
Dwell Time 100 ms
Collision Energy (CE) 20 eV
Declustering Potential (DP) 50 V
Entrance Potential (EP) 10 V
Collision Cell Exit Potential (CXP) 10 V
Table 3: Exemplary Method Validation Data

Note: This table presents illustrative data to demonstrate typical performance characteristics of a validated LC-MS/MS method.

Validation ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect (%) 85-115%
Recovery (%) > 80%

Experimental Protocols

Sample Preparation

For Cosmetic Formulations (e.g., Creams, Lotions):

  • Accurately weigh 100 mg of the cosmetic formulation into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 5 minutes to ensure thorough mixing and dissolution of this compound.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble excipients.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with a 50:50 mixture of acetonitrile and water to bring the concentration of this compound within the calibration range of the LC-MS/MS method.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

For Biological Matrices (e.g., Plasma, Tissue Homogenate):

  • Pipette 100 µL of the biological matrix (plasma or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound).

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4 °C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Liquid Chromatography

The chromatographic separation is performed using a C18 reverse-phase column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed to achieve good peak shape and separation from matrix components. The specific gradient conditions are detailed in Table 1.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). The proposed precursor and product ions for this compound are listed in Table 2. These transitions should be optimized for maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Complex Matrix (Cosmetic or Biological) extraction Extraction with Acetonitrile sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant dilution Dilution / Reconstitution supernatant->dilution filtration Filtration (0.22 µm) dilution->filtration lc_separation Liquid Chromatography Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

validation_logic cluster_performance Method Performance Characteristics cluster_matrix Matrix Effects method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LLOQ) method->sensitivity stability Stability method->stability matrix_effect Matrix Effect method->matrix_effect recovery Recovery method->recovery

Caption: Logical Relationship of Analytical Method Validation Parameters.

References

Application Note: Gas Chromatography Method for the Detection of Propylidene Phthalide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propylidene phthalide (B148349) is a fragrance ingredient used in various cosmetic and personal care products.[1][2] Regulatory bodies in some regions have set limits on its concentration in consumer goods, necessitating reliable and accurate analytical methods for its quantification.[2] This application note presents a detailed protocol for the detection and quantification of 3-propylidenephthalide (B1366576) in cosmetic matrices using gas chromatography coupled with mass spectrometry (GC-MS). The described methodology, including sample preparation and instrument parameters, is designed for researchers, scientists, and professionals in the drug development and cosmetic industries.

Introduction

3-Propylidenephthalide, a member of the phthalide class of compounds, possesses a characteristic herbal and spicy aroma, making it a common component in fragrance formulations.[3] As with many fragrance ingredients, its use is subject to regulatory oversight to ensure consumer safety.[2] Gas chromatography is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, such as those found in fragrances.[4] When coupled with a mass spectrometer, it provides a high degree of selectivity and sensitivity, enabling accurate identification and quantification of target analytes even in complex matrices like cosmetic products.[5]

This document outlines a comprehensive GC-MS method for the analysis of 3-propylidenephthalide, covering sample extraction, chromatographic separation, and mass spectrometric detection.

Experimental

Reagents and Materials
  • Solvents: Hexane (HPLC grade), Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Dichloromethane (HPLC grade)

  • Standards: 3-Propylidenephthalide (≥96% purity)[3]

  • Inert Sorbent: Celite 545 or equivalent[6]

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (if required for cleanup)

  • Filters: 0.45 µm PTFE syringe filters

Standard Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 3-propylidenephthalide and dissolve it in 100 mL of methanol in a volumetric flask. Store this solution at 4°C.

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for extracting propylidene phthalide from a cream or lotion matrix. The method may require optimization based on the specific sample matrix.

  • Sample Weighing: Accurately weigh approximately 1 g of the cosmetic product into a glass beaker.

  • Sorbent Mixing: Add approximately 2-3 g of Celite 545 to the beaker and mix thoroughly with a spatula until a uniform, free-flowing powder is obtained.[6]

  • Column Packing: Transfer the sample-Celite mixture to a glass chromatography column.

  • Elution: Elute the column with 20 mL of a hexane:dichloromethane (1:1 v/v) solvent mixture. Collect the eluate in a clean collection tube.

  • Concentration: Evaporate the solvent from the eluate under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Filtration: Filter the concentrated extract through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and Full Scan

    • Full Scan Range: m/z 40-300

    • SIM Ions for this compound (C11H10O2, MW: 174.2 g/mol ):

      • Quantifier Ion: To be determined from the mass spectrum of the standard.

      • Qualifier Ions: To be determined from the mass spectrum of the standard.

Data Analysis and Quantification

Identification: The identification of 3-propylidenephthalide in a sample is confirmed by comparing its retention time and mass spectrum to that of a known standard.[7]

Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the working standards. The concentration of 3-propylidenephthalide in the sample is then determined by interpolating its peak area on the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method. These values are hypothetical and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (tR) ~15 - 20 minutes
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Recovery 90 - 110%
Precision (RSD%) < 10%

Workflow and Pathway Diagrams

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Weigh Weigh 1g of Sample Sample->Weigh Mix Mix with Celite Weigh->Mix Pack Pack into Column Mix->Pack Elute Elute with Solvent Pack->Elute Concentrate Concentrate Extract Elute->Concentrate Filter Filter into GC Vial Concentrate->Filter Inject Inject 1µL into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship Propylidene_Phthalide This compound in Cosmetic Matrix Extraction Solvent Extraction Propylidene_Phthalide->Extraction GC_Separation Gas Chromatography (Separation by Volatility/Polarity) Extraction->GC_Separation MS_Detection Mass Spectrometry (Detection by Mass-to-Charge Ratio) GC_Separation->MS_Detection Data_Output Qualitative & Quantitative Data MS_Detection->Data_Output

Caption: Logical relationship of the analytical steps.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the selective and sensitive determination of 3-propylidenephthalide in cosmetic products. The sample preparation procedure is straightforward, and the chromatographic and mass spectrometric conditions are optimized for good resolution and detection. This method can be readily implemented in quality control laboratories for routine monitoring of this compound content in various consumer products and can be adapted for other similar semi-volatile fragrance compounds. Method validation should be performed in accordance with internal quality standards and regulatory requirements.

References

Application Notes and Protocols for Propylidene Phthalide as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Propylidene phthalide (B148349) for its use as a fragrance ingredient in cosmetic formulations. This document outlines its physicochemical properties, regulatory status, safety and toxicology data, and detailed experimental protocols for its assessment.

Physicochemical Properties

Propylidene phthalide is a synthetic fragrance ingredient with a characteristic spicy, herbaceous, and warm aroma.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 3-Propylidenephthalide[2][3]
INCI Name This compound[4]
CAS Number 17369-59-4[2][3]
EC Number 241-402-8[2]
Molecular Formula C₁₁H₁₀O₂[2][3]
Molecular Weight 174.20 g/mol [2]
Appearance Clear yellow liquid[2]
Boiling Point 170 °C at 12 mmHg[1][5]
Melting Point 5 °C[1][5]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Density 1.122 - 1.135 g/mL at 20-25 °C[1][2]
Refractive Index 1.557 - 1.589 at 20 °C[1][2]
Solubility Insoluble in water; soluble in oils and ethanol (B145695).[3]
Log P (Octanol-Water Partition Coefficient) 2.6[2]

Regulatory and Safety Information

This compound is regulated for use in cosmetic products in various regions, including the European Union.[4][6] It is classified as a skin sensitizer (B1316253) and is subject to concentration restrictions.[2][7]

Concentration Limits in Cosmetic Products

The International Fragrance Association (IFRA) has established limits for the use of this compound in different categories of consumer products based on its potential for dermal sensitization.[7] These restrictions are outlined in Table 2.

Table 2: IFRA Restriction Limits for this compound in Finished Products

Product CategoryDescriptionMaximum Concentration (%)
Category 1 Products applied to the lips0.071
Category 2 Products applied to the axillae0.021
Category 3 Products applied to the face/body using fingertips0.42
Category 4 Products related to fine fragrance0.40
Category 5A Body lotion, hand creamNot specified
Category 5B Face cream, facial moisturizerNot specified
Category 5C Hand sanitizerNot specified
Category 5D Baby cream/lotion, baby oilNot specified
Category 6 Products with oral and lip exposureNot specified
Category 7A Rinse-off hair products with scalp exposureNot specified
Category 7B Leave-on hair products with scalp exposureNot specified
Category 8 Products with hand and nail exposureNot specified
Category 9 Products with body and hand exposure, primarily rinse-offNot specified
Category 10A Household cleaning products with skin contactNot specified
Category 10B Household cleaning products without skin contactNot specified
Category 11A Products with intended skin contact but minimal transferNot specified
Category 11B Products with no intended skin contactNot specified
Category 12 Air care productsNo Restriction

Note: For a complete and up-to-date list of restrictions, refer to the latest IFRA Standards.

Toxicological Profile

A summary of the toxicological data for this compound is provided in Table 3. The primary concern identified is its potential to cause skin sensitization.[2][8]

Table 3: Summary of Toxicological Data for this compound

EndpointResultReference(s)
Acute Oral Toxicity (LD₅₀, rat) 1650 mg/kg[7][9]
Acute Dermal Toxicity (LD₅₀, rabbit) >2500 mg/kg[7][9]
Skin Irritation (rabbit) Moderate irritant[10]
Skin Sensitization Considered a skin sensitizer[2][8]
Genotoxicity Not expected to be genotoxic[2][8]
Phototoxicity/Photoallergenicity Not expected to be a concern[2]
Reproductive Toxicity No data available, but exposure is below the Threshold of Toxicological Concern (TTC)[2]
Repeated Dose Toxicity No data available, but exposure is below the Threshold of Toxicological Concern (TTC)[2]

Experimental Protocols

Protocol for In Vitro Dermal Absorption using Franz Diffusion Cell

This protocol is adapted from a study on the percutaneous absorption of this compound.[8][11][12]

Objective: To determine the rate and extent of dermal absorption of this compound from a cosmetic formulation.

Materials:

  • Franz diffusion cells

  • Excised rat or human skin

  • Receptor fluid (e.g., 50% ethanol in water)

  • Test formulation containing this compound

  • LC-MS/MS or other suitable analytical instrumentation

  • Standard laboratory equipment (syringes, vials, etc.)

Procedure:

  • Skin Preparation:

    • Excise full-thickness skin from the dorsal region of rats or from human donors.

    • Remove any subcutaneous fat and tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with receptor fluid, ensuring no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor fluid at 32°C using a circulating water bath to mimic physiological skin temperature.

  • Application of Test Formulation:

    • Apply a known amount of the cosmetic formulation containing this compound (e.g., 113 mg/cm²) to the surface of the skin in the donor compartment.[11]

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), collect samples of the receptor fluid.[11]

    • Replenish the receptor compartment with fresh, pre-warmed receptor fluid after each sampling.

  • Post-Experiment Sample Collection (at 24 hours):

    • Collect any remaining formulation from the skin surface using a swab.[8][11]

    • Perform tape stripping to collect the stratum corneum.[8][11]

    • Collect the remaining skin (epidermis and dermis).[8][11]

  • Sample Analysis:

    • Extract this compound from all collected samples (receptor fluid, swabs, tape strips, and skin) using a suitable solvent (e.g., acetonitrile).[8][11]

    • Analyze the concentration of this compound in the extracts using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the cumulative amount of this compound that has permeated the skin at each time point.

    • Determine the total dermal absorption rate by summing the amounts found in the receptor fluid, stratum corneum, and the remaining skin.[8]

Workflow Diagram for Dermal Absorption Study:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Excision and Preparation assemble_franz Franz Cell Assembly prep_skin->assemble_franz apply_formulation Apply Test Formulation assemble_franz->apply_formulation sample_receptor Receptor Fluid Sampling (0-24h) apply_formulation->sample_receptor collect_remains Collect Remaining Formulation apply_formulation->collect_remains extract Solvent Extraction sample_receptor->extract tape_strip Tape Stripping (Stratum Corneum) collect_remains->tape_strip collect_remains->extract collect_skin Collect Remaining Skin tape_strip->collect_skin tape_strip->extract collect_skin->extract analyze LC-MS/MS Analysis extract->analyze calculate Calculate Dermal Absorption analyze->calculate

Workflow for the in vitro dermal absorption study of this compound.

Signaling Pathway in Skin Sensitization

This compound is recognized as a skin sensitizer, which can lead to allergic contact dermatitis (ACD), a Type IV delayed hypersensitivity reaction.[13] The underlying mechanism involves a complex interplay of innate and adaptive immune responses. While the specific molecular interactions of this compound are not fully elucidated, the general pathway for hapten-induced skin sensitization provides a relevant model.

Proposed Mechanism of Action: As a small, reactive molecule (hapten), this compound is thought to penetrate the stratum corneum and covalently bind to endogenous skin proteins. This hapten-protein conjugate is then recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis. These APCs process the conjugate and migrate to the draining lymph nodes to present the antigen to naive T-cells. This leads to the activation and proliferation of allergen-specific T-cells, completing the sensitization phase. Upon subsequent exposure, these memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the clinical manifestations of allergic contact dermatitis.

Signaling Pathway Diagram for Allergic Contact Dermatitis:

G cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten This compound (Hapten) SkinProtein Skin Protein Hapten->SkinProtein Covalent Binding HaptenProtein Hapten-Protein Conjugate SkinProtein->HaptenProtein APC Antigen Presenting Cell (e.g., Langerhans Cell) HaptenProtein->APC Uptake and Processing TCell_Naive Naive T-Cell APC->TCell_Naive Antigen Presentation (in Lymph Node) TCell_Memory Memory T-Cell TCell_Naive->TCell_Memory Activation and Proliferation Hapten2 This compound (Hapten) TCell_Memory2 Memory T-Cell Hapten2->TCell_Memory2 Activation Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) TCell_Memory2->Cytokines Release ACD Allergic Contact Dermatitis (Inflammation, Rash) Cytokines->ACD Induction

Simplified signaling pathway for hapten-induced allergic contact dermatitis.

References

Propylidene Phthalide: A Comprehensive Guide for Flavor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propylidene phthalide (B148349) (FEMA Number 2952, CAS Number 17369-59-4) is a synthetic flavoring substance valued for its unique and potent flavor profile.[1][2] It is a clear, pale yellow liquid with a characteristic warm, spicy, and herbaceous aroma.[2][3] Its application in the food industry is centered on its ability to impart and modify savory and sweet flavors, making it a versatile ingredient in a wide range of products.

1. Flavor Profile & Organoleptic Properties:

Propylidene phthalide possesses a complex flavor profile characterized by the following notes:

  • Primary Notes: Herbaceous, celery, spicy, and warm.[3]

  • Nuances: Green, sweet, lovage, maple, fenugreek, phenolic, and brothy.[3][4]

At a concentration of 25 ppm, its taste is described as green, celery-like, sweet, and reminiscent of lovage with vegetative and herbal undertones.[4] This profile makes it particularly suitable for enhancing savory flavors.

2. Applications in Food Products:

This compound is recognized as a Generally Recognized as Safe (GRAS) flavoring substance by the Flavor and Extract Manufacturers Association (FEMA).[5] Its use is permitted in a variety of food categories.

  • Savory Products: It is widely employed to enhance the character of soups, sauces, seasoning blends, and vegetarian products.[6] Its celery and spicy notes make it an excellent choice for broths, gravies, and marinades.[3]

  • Confectionery and Baked Goods: In sweeter applications, it can be used to add complexity and unique flavor dimensions. It is particularly effective in maple and brown sugar flavorings.[3]

  • Beverages: It can be utilized in celery tonics and other herbal beverages to provide a distinctive aromatic lift.[3]

3. Regulatory Status:

This compound is regulated as a synthetic flavoring substance for direct addition to food for human consumption under 21 CFR 172.515 by the U.S. Food and Drug Administration (FDA).[1] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5]

4. Stability & Handling:

This compound is generally stable under typical food processing conditions. However, as a lactone, it may be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures. It is combustible and incompatible with strong oxidizing agents.[7] For handling, standard laboratory safety precautions should be observed, including the use of gloves and eye protection.

Quantitative Data Summary

The following table summarizes the available quantitative data for the application of this compound in food.

ParameterValueFood CategoryReference
Average Maximum Usage Level 5.0 ppmBaked Goods
5.0 ppmFrozen Dairy[4]
5.0 ppmFruit Ices[4]
5.0 ppmHard Candy[4]
5.0 ppmCondiments, Relishes[8]
8.0 ppmBaked Goods[8]
Taste Description Concentration 25.0 ppmNot specified[4]
Physical Properties
Boiling Point170 °C at 12 mmHg-[7]
Density1.122 g/mL at 25 °C-[2]
SolubilityInsoluble in water; soluble in oils and ethanol.-[2]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Savory Broth

Objective: To determine the sensory threshold and optimal concentration of this compound in a simple savory broth.

Materials:

  • This compound (food grade)

  • Vegetable broth (low sodium, unflavored)

  • Deionized water

  • Precision balance

  • Volumetric flasks and pipettes

  • Sensory evaluation booths

  • Standard sensory evaluation software or ballots

Procedure:

  • Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound in a suitable solvent like ethanol.

  • Sample Preparation:

    • Prepare a series of dilutions of the stock solution in the vegetable broth to achieve concentrations ranging from 0.1 ppm to 10 ppm.

    • A control sample of the plain vegetable broth should also be prepared.

  • Panelist Selection and Training:

    • Recruit 15-20 panelists with prior experience in sensory evaluation.

    • Conduct a brief training session to familiarize them with the flavor profile of celery and related herbal notes.

  • Sensory Evaluation Method (Triangle Test):

    • Present panelists with three coded samples, two of which are identical (either control or a specific concentration) and one is different.

    • Ask panelists to identify the odd sample.

    • Repeat this for each concentration level to determine the detection threshold.

  • Sensory Evaluation Method (Rating Test):

    • Present panelists with the series of coded samples (including the control) in a randomized order.

    • Ask panelists to rate the intensity of the "celery/herbal" flavor on a 9-point scale (1 = not perceptible, 9 = extremely strong).

  • Data Analysis:

    • Analyze the triangle test data to determine the statistically significant detection threshold.

    • Analyze the rating test data to determine the concentration-response relationship and identify the optimal concentration range for the desired flavor impact.

Protocol 2: Stability Assessment of this compound in a Beverage Model System

Objective: To evaluate the stability of this compound under accelerated storage conditions in a beverage model system.

Materials:

  • This compound

  • Citric acid buffer solutions (pH 3.0, 5.0, and 7.0)

  • Ethanol

  • Amber glass vials with screw caps

  • Incubators set at 25°C, 40°C, and 60°C

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 10 ppm) in each of the pH buffer solutions.

    • Dispense the solutions into amber glass vials, ensuring minimal headspace.

  • Storage Conditions:

    • Store the vials in the incubators at the different temperatures.

  • Time Points for Analysis:

    • Analyze the samples at time zero and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analytical Method (GC-MS):

    • Sample Extraction: Perform a liquid-liquid extraction of the beverage model system with a suitable solvent (e.g., dichloromethane).

    • GC-MS Analysis:

      • Injector: Splitless mode, 250°C.

      • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Mass Spectrometer: Electron ionization (70 eV), scan range m/z 40-350.

    • Quantification: Use an internal standard method for accurate quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each storage condition.

    • Determine the degradation kinetics and estimate the shelf-life under normal storage conditions.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis stock Prepare Stock Solution (1000 ppm) dilutions Prepare Dilutions in Broth (0.1 - 10 ppm) stock->dilutions triangle Triangle Test (Detection Threshold) dilutions->triangle rating Rating Test (Intensity) dilutions->rating control Prepare Control Broth control->triangle control->rating threshold Determine Detection Threshold triangle->threshold optimal_conc Identify Optimal Concentration rating->optimal_conc

Figure 1: Workflow for the sensory evaluation of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep_solutions Prepare this compound Solutions in pH Buffers (3.0, 5.0, 7.0) storage Store at Different Temperatures (25°C, 40°C, 60°C) prep_solutions->storage extraction Liquid-Liquid Extraction storage->extraction At t = 0, 1, 2, 4, 8, 12 weeks gcms GC-MS Analysis extraction->gcms quantification Quantify Remaining This compound gcms->quantification kinetics Determine Degradation Kinetics & Estimate Shelf-life quantification->kinetics

Figure 2: Workflow for the stability assessment of this compound.

References

Application Notes and Protocols for Propylidene Phthalide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) (CAS No. 17369-59-4) is a synthetic fragrance ingredient and flavoring agent.[1] Its presence in consumer products such as cosmetics, personal care items, and food products necessitates accurate analytical quantification for quality control, regulatory compliance, and safety assessment.[2] These application notes provide comprehensive information and protocols for the use of propylidene phthalide as an analytical standard in various chromatographic techniques.

This compound exists as a mixture of cis (Z) and trans (E) isomers.[3] Analytical standards of this compound are available with a purity of ≥97.0% (sum of isomers, determined by GC). It is supplied as a neat liquid and should be stored at 2-8°C.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name 3-Propylidene-1(3H)-isobenzofuranone
Synonyms This compound, Celeriax[1]
CAS Number 17369-59-4
Molecular Formula C₁₁H₁₀O₂[2]
Molecular Weight 174.20 g/mol [2]
Appearance Colorless to pale yellow clear liquid[4]
Melting Point 5 °C (lit.)
Boiling Point 170 °C/12 mmHg (lit.)
Density 1.122 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.586 (lit.)[3]
Solubility Insoluble in water; soluble in ethanol (B145695) and oils.[2]
Purity (Analytical Standard) ≥97.0% (sum of isomers, GC)

Stability and Storage

This compound analytical standards have a limited shelf life, and the expiry date should be noted from the label. It is recommended to store the standard at 2-8°C. The compound may be sensitive to prolonged exposure to air and moisture.[4] Forced degradation studies are recommended to understand the stability of the compound under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[5][6][7]

Experimental Protocols

The following are general protocols for the use of this compound as an analytical standard in HPLC-UV and LC-MS/MS. These protocols should be optimized for specific instrumentation and matrices.

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines the use of this compound as an external standard for quantification.

4.1.1. Materials and Reagents

  • This compound analytical standard (≥97.0% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

4.1.2. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

4.1.3. Sample Preparation The sample preparation method will depend on the matrix. For cosmetic products, a simple dilution with a suitable solvent like ethanol or methanol may be sufficient.[8] For more complex matrices, extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

4.1.4. Chromatographic Conditions (General Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is often suitable for the separation of fragrance allergens.[9] A starting point could be a gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Based on the UV spectrum of this compound. A diode array detector (DAD) can be used to identify the optimal wavelength.[8]

4.1.5. Calibration and Quantification

  • Inject the series of working standard solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol for Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the use of this compound as a standard, potentially with an internal standard for enhanced accuracy.

4.2.1. Materials and Reagents

  • This compound analytical standard (≥97.0% purity)

  • Internal Standard (IS): A structurally similar compound not present in the sample, or a stable isotope-labeled this compound.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

4.2.2. Preparation of Standard and Sample Solutions

  • Prepare stock and working standard solutions of this compound as described in the HPLC-UV protocol, using LC-MS grade solvents.

  • Prepare a stock solution of the internal standard.

  • Spike all standard and sample solutions with a constant concentration of the internal standard.

4.2.3. Chromatographic Conditions (General Example)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient: A suitable gradient to separate this compound from matrix components.

4.2.4. Mass Spectrometry Conditions (General Example)

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For phthalates, characteristic precursor ions are often observed.[10][11]

  • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.

4.2.5. Calibration and Quantification

  • Inject the series of standard solutions.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Inject the prepared sample solutions.

  • Quantify this compound in the samples using the calibration curve.

Visualizations

G cluster_prep Standard and Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Standard This compound Analytical Standard Stock Primary Stock Solution Standard->Stock Weighing & Dissolving Working Working Standard Solutions Stock->Working Serial Dilution HPLC HPLC-UV or LC-MS/MS System Working->HPLC Sample Test Sample Prepared_Sample Prepared Sample (Extraction/Dilution) Sample->Prepared_Sample Prepared_Sample->HPLC Data Chromatographic Data (Peak Areas) HPLC->Data Calibration Calibration Curve Construction Data->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for quantitative analysis using this compound as an analytical standard.

G cluster_synthesis Illustrative Synthesis Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate Intermediate Adduct Phthalic_Anhydride->Intermediate Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate Base Base Catalyst Base->Intermediate Propylidene_Phthalide This compound (cis/trans mixture) Intermediate->Propylidene_Phthalide Dehydration

Caption: A simplified representation of a potential synthesis route for this compound.

References

Application Notes and Protocols for the Extraction of Propylidene Phthalide from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) is a naturally occurring organic compound belonging to the phthalide class of molecules. It is found in a variety of plants, notably those from the Apiaceae family, and is recognized for its potential therapeutic properties and as a significant contributor to the aroma and flavor profiles of these plants. These application notes provide detailed protocols for the extraction, purification, and quantification of Propylidene phthalide from natural sources, intended for use in research, natural product chemistry, and drug development.

Natural Sources

This compound has been identified in several plant species. The most significant sources include:

  • Angelica sinensis (Dong Quai): The roots of this plant are a rich source of various phthalides, including this compound.[1]

  • Ligusticum wallichii (Chuanxiong): The rhizomes of this traditional Chinese medicinal herb also contain this compound.

  • Levisticum officinale (Lovage): This plant is another notable source of this compound.[2]

  • Apium graveolens (Celery): Celery and its seeds are known to contain this compound.

Extraction and Purification Methodologies

The selection of an appropriate extraction and purification strategy is critical for obtaining this compound of high purity and yield. The following sections detail two primary extraction methods—solvent extraction and supercritical fluid extraction (SFE)—followed by a comprehensive purification protocol.

Protocol 1: Solvent Extraction of this compound from Angelica sinensis Roots

This protocol describes a standard laboratory procedure for the extraction of this compound using organic solvents.

1. Materials and Equipment

  • Plant Material: Dried and powdered roots of Angelica sinensis.

  • Solvents: 95% Ethanol (B145695) (EtOH), n-Hexane, Ethyl acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH).

  • Equipment:

    • Grinder or mill

    • Soxhlet apparatus or large glass flasks for maceration

    • Rotary evaporator

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • Glass chromatography column

    • Silica (B1680970) gel (60-120 mesh) for column chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

2. Experimental Protocol

2.1. Plant Material Preparation

  • Thoroughly wash the fresh roots of Angelica sinensis and dry them in a well-ventilated area or a laboratory oven at a temperature not exceeding 40°C to prevent degradation of volatile compounds.

  • Grind the dried roots into a fine powder using a grinder or mill.

2.2. Extraction

  • Maceration:

    • Place 500 g of the powdered Angelica sinensis root into a 5 L glass flask.

    • Add 3 L of 95% ethanol to the flask.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

    • Filter the extract through a Buchner funnel.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates.

  • Soxhlet Extraction (Alternative):

    • Place 200 g of the powdered root material into a large thimble.

    • Set up a Soxhlet apparatus with a 2 L round-bottom flask containing 1.5 L of 95% ethanol.

    • Extract the material for 12-18 hours, or until the solvent in the siphon tube runs clear.

2.3. Concentration

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 45-50°C.

  • The resulting crude extract will be a dark, viscous residue.

2.4. Fractionation

  • Suspend the crude extract in 500 mL of distilled water.

  • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).

  • Separate the layers using a separatory funnel.

  • Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The this compound is expected to be enriched in the less polar n-hexane and ethyl acetate fractions.

2.5. Purification by Column Chromatography

  • Prepare a silica gel slurry (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

  • Adsorb the concentrated n-hexane or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (98:2, 95:5, 90:10, 80:20, 50:50, v/v)

    • EtOAc (100%)

  • Collect fractions of 20-30 mL and monitor the separation using TLC.

  • Combine fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis).

2.6. Purification by Preparative HPLC

  • Further purify the enriched fractions from column chromatography using a preparative HPLC system.[3][4][5][6]

  • Typical Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

    • Detection: UV detector at a wavelength of 254 nm.

  • Inject the sample and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

2.7. Quantification by GC-MS

  • Analyze the purified compound and the initial crude extract to determine the concentration of this compound using a GC-MS system.[7][8]

  • Typical GC-MS Parameters:

    • Column: HP-5MS capillary column (or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Impact (EI) mode with a scan range of m/z 40-500.

  • Quantify this compound by creating a calibration curve with a pure standard.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Levisticum officinale Seeds

SFE is a green extraction technique that utilizes supercritical fluids, most commonly carbon dioxide, to extract compounds.[9][10] This method is advantageous for its selectivity and the ease of solvent removal.

1. Materials and Equipment

  • Plant Material: Dried and ground seeds of Levisticum officinale.

  • Supercritical Fluid: Supercritical grade carbon dioxide (CO₂).

  • Co-solvent: Ethanol.

  • Equipment:

    • Grinder.

    • Supercritical Fluid Extraction (SFE) system.

    • Collection vials.

    • GC-MS system for analysis.

2. Experimental Protocol

2.1. Plant Material Preparation

  • Grind the dried seeds of Levisticum officinale to a uniform particle size (e.g., 0.5 mm).

2.2. Supercritical Fluid Extraction

  • Load the ground seed material into the extraction vessel of the SFE system.

  • Set the extraction parameters. Optimal conditions may vary and should be determined empirically, but a starting point is:[2]

    • Pressure: 25-45 MPa.

    • Temperature: 40-60°C.

    • CO₂ Flow Rate: 2-4 L/min.

    • Co-solvent: 5-10% Ethanol.

    • Extraction Time: 60-120 minutes (can be divided into static and dynamic periods).

  • Pressurize the system with CO₂ and introduce the co-solvent.

  • Perform the extraction, collecting the extract in a collection vial through a depressurization step.

2.3. Post-Extraction Processing and Analysis

  • The resulting extract will be a concentrated oil.

  • The extract can be directly analyzed by GC-MS to quantify this compound or subjected to the purification steps outlined in Protocol 1 (Column Chromatography and Preparative HPLC) for isolation of the pure compound.

Data Presentation

The following table summarizes representative quantitative data for the extraction of phthalides from Angelica sinensis. It is important to note that specific yields of this compound can vary significantly based on the plant source, geographical location, harvesting time, and the extraction method employed. The data presented here are based on published literature for total or major phthalides and should be considered as a reference.

Plant SourceExtraction MethodKey ParametersCompound(s) QuantifiedTypical Yield (mg/g of dry plant material)Reference
Angelica sinensis (Root)Ultrasonic Extraction95% EthanolTotal Detectable Phthalides4.57[1]
Angelica sinensis (Root)Ultrasonic Extraction95% EthanolZ-butylidenephthalide0.26[1]
Angelica sinensis (Stem)Ultrasonic Extraction95% EthanolTotal Detectable Phthalides0.87[1]
Angelica sinensis (Stem)Ultrasonic Extraction95% EthanolZ-butylidenephthalideNot specified, but present[1]
Levisticum officinale (Root)Supercritical CO₂ Extraction45 MPa, 60°C, 90 minTotal Extract~22.6 (2.26%)[2]
Levisticum officinale (Leaves)Supercritical CO₂ Extraction45 MPa, 60°C, 30 minTotal Extract~22.9 (2.29%)[2]

Visualization of Experimental Workflows

Solvent_Extraction_Workflow Start Start: Dried Angelica sinensis Roots Grinding Grinding Start->Grinding Extraction Solvent Extraction (Ethanol Maceration or Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) Crude_Extract->Fractionation Hexane_Fraction n-Hexane Fraction Fractionation->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel) Hexane_Fraction->Column_Chromatography EtOAc_Fraction->Column_Chromatography Enriched_Fractions Enriched Fractions Column_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Purified_PP Purified this compound Prep_HPLC->Purified_PP GC_MS GC-MS Analysis (Quantification) Purified_PP->GC_MS End End GC_MS->End

Caption: Workflow for Solvent Extraction and Purification of this compound.

SFE_Workflow Start Start: Dried Levisticum officinale Seeds Grinding Grinding Start->Grinding SFE Supercritical Fluid Extraction (CO₂ + Ethanol) Grinding->SFE Depressurization Depressurization & Collection SFE->Depressurization SFE_Extract SFE Crude Extract Depressurization->SFE_Extract Analysis_Purification Analysis (GC-MS) or Purification (as per Protocol 1) SFE_Extract->Analysis_Purification End End Analysis_Purification->End

Caption: Workflow for Supercritical Fluid Extraction of this compound.

References

In Vitro Assay Applications and Protocols for Propylidene Phthalide and Related Phthalides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) is a bicyclic organic compound belonging to the phthalide class, primarily utilized as a fragrance and flavoring agent. Phthalides, as a chemical class, are naturally occurring in various plants, notably in the Apiaceae family, and have garnered significant interest for their diverse biological activities. This document provides an overview of in vitro assays relevant to Propylidene phthalide and detailed protocols for evaluating the biological activities of the broader phthalide class, including anti-inflammatory, cytotoxic, and neuroprotective effects, based on available research. While specific quantitative bioactivity data for this compound is limited in publicly available literature, safety assessments have evaluated its cytotoxic potential. This note will also detail protocols for assays performed on closely related phthalide derivatives, which can serve as a methodological basis for investigating this compound.

Data Presentation: Biological Activities of Phthalide Derivatives

Quantitative data on the in vitro biological activities of various phthalide derivatives are summarized below. It is important to note that these values are for the specified derivatives and not for this compound itself.

Table 1: Anti-inflammatory Activity of Phthalide Derivatives

CompoundAssayCell LineIC50 Value (µM)Reference
Compound 9o (a novel phthalide derivative)LPS-induced Nitric Oxide (NO) ProductionRAW 264.70.76[1]

Table 2: Cytotoxic Activity of this compound

CompoundAssayCell LineObservationReference
3-PropylidenephthalideBlueScreen™ HC AssayHuman-derived (h-GADD45a-RF)Positive for cytotoxicity (<80% relative cell density) without metabolic activation[2]
3-PropylidenephthalideIn Vitro Micronucleus TestHuman peripheral blood lymphocytesNon-clastogenic[2]

Experimental Protocols

Cytotoxicity Assay: MTT Assay

This protocol is a general method to assess the effect of a compound on cell viability and can be adapted for this compound.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, or 4T1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound or other test phthalide

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol is based on assays performed on other phthalide derivatives to measure anti-inflammatory potential.[1][3]

Objective: To evaluate the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • This compound or other test phthalide

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for direct effects on cell viability).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition by the test compound compared to the LPS-only control. Calculate the IC50 value.

Neuroprotection Assay: Oxidative Stress Model in SH-SY5Y Cells

This protocol is a general method for assessing neuroprotective effects against oxidative stress, relevant to the known activities of some phthalides.

Objective: To determine the protective effect of a test compound against hydrogen peroxide (H2O2)-induced cell death in the SH-SY5Y neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • This compound or other test phthalide

  • Hydrogen peroxide (H2O2)

  • MTT solution or other cell viability assay reagents

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days prior to the experiment.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 6 to 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 100-200 µM) for 24 hours. Include appropriate controls: untreated cells, cells treated with the compound alone, and cells treated with H2O2 alone.

  • Cell Viability Assessment: After the 24-hour H2O2 exposure, assess cell viability using the MTT assay as described in Protocol 1 or another suitable method.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound- and H2O2-treated group compared to the H2O2-only group indicates a neuroprotective effect.

Visualizations: Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7) plate_cells 2. Plate Cells (96-well plate) cell_culture->plate_cells add_compound 4. Add Compound to Cells plate_cells->add_compound prepare_compound 3. Prepare Compound (Serial Dilutions) prepare_compound->add_compound add_lps 5. Add LPS (Inflammatory Stimulus) add_compound->add_lps incubation 6. Incubate (24 hours) add_lps->incubation griess_reagent 7. Add Griess Reagent incubation->griess_reagent read_plate 8. Measure Absorbance griess_reagent->read_plate analyze_data 9. Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: Workflow for an in vitro nitric oxide inhibition assay.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates Phthalide Phthalide Derivative Phthalide->IKK inhibits IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by phthalides.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 induces dissociation Phthalide Phthalide Derivative Phthalide->Keap1_Nrf2 promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Keap1 dissociates Keap1_Nrf2->Nrf2 releases ARE ARE (DNA) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription

References

Propylidene Phthalide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) is a member of the phthalide class of organic compounds, which are characterized by a bicyclic structure.[1] Phthalides are naturally occurring in various plants and have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] While research has explored a range of phthalide derivatives, this document focuses on the known and potential applications of propylidene phthalide and provides standardized protocols for its investigation in medicinal chemistry.

This compound is recognized for its use as a fragrance ingredient in cosmetics and as a flavoring agent.[3][4][5] However, the broader class of phthalides exhibits significant therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective effects, suggesting that this compound may hold similar promise.[6][7][8]

Potential Therapeutic Applications

Based on the activities of structurally related phthalides, the primary areas of investigation for this compound in medicinal chemistry include:

  • Anti-Inflammatory Activity: Phthalide derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[6][8]

  • Anticancer Activity: Various phthalides have demonstrated cytotoxic effects against cancer cell lines through the induction of apoptosis and cell cycle arrest.[7][9]

  • Neuroprotective Effects: Certain phthalides have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.[7][10]

Quantitative Biological Data of Phthalide Derivatives

Direct quantitative data for the biological activities of this compound are not extensively available in the public domain. However, the following table summarizes the activities of other notable phthalide derivatives to provide a comparative context for researchers.

Compound NameTarget/AssayActivity (IC50/EC50/Other)Cell Line/ModelReference
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-one LPS-induced NO productionIC50: 0.76 μMRAW 264.7 macrophages[6]
Riligustilide Cytotoxicity vs. HCT-8 cellsInduces apoptosis and G1 arrestHCT-8 (human colon cancer)[7]
Ligustilide Neuroprotection against glutamate-induced injury27.1% inhibition at 10 µMSH-SY5Y (human neuroblastoma)[7]
Z-butylidenephthalide Neuroprotection against glutamate-induced injury17.0% inhibition at 10 µMSH-SY5Y (human neuroblastoma)[7]
CD21 (a phthalide derivative) Neuroprotection in ischemic stroke model5 mg/kg/day significantly reduced infarct volumeRat model of MCAO[10]

Experimental Protocols

The following are detailed, standardized protocols for evaluating the potential medicinal chemistry applications of this compound.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Experimental Workflow for Anti-Inflammatory Assay

G cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate supernatant Collect supernatant stimulate->supernatant griess Add Griess Reagent supernatant->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % NO inhibition measure->calculate G cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay (Flow Cytometry) start Seed Cancer Cells treat_mtt Treat with this compound start->treat_mtt treat_apop Treat with IC50 Concentration start->treat_apop add_mtt Add MTT Reagent treat_mtt->add_mtt measure_mtt Measure Absorbance add_mtt->measure_mtt calc_ic50 Calculate IC50 measure_mtt->calc_ic50 stain_apop Stain with Annexin V/PI treat_apop->stain_apop analyze_apop Analyze by Flow Cytometry stain_apop->analyze_apop quantify_apop Quantify Apoptotic Cells analyze_apop->quantify_apop G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active releases Nucleus Nucleus NFkB_p65_p50_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates Propylidene_Phthalide This compound Propylidene_Phthalide->IKK inhibits

References

Application Notes and Protocols for the Formulation of Propylidene Phthalide in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) (CAS 17369-59-4) is a synthetic fragrance ingredient valued for its warm, spicy, and celery-like aroma.[1] It is utilized in a variety of consumer products, including perfumes, soaps, and personal care formulations, to impart a unique and lasting scent.[1] This document provides detailed application notes and experimental protocols for the formulation, stability testing, and analysis of Propylidene phthalide in consumer products, intended to guide researchers and formulators in its effective and safe use.

Physicochemical Properties and Regulatory Information

A comprehensive understanding of the physicochemical properties of this compound is essential for its successful formulation. Key properties and regulatory limits are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[2]
Molecular Weight 174.19 g/mol [2]
Appearance Colorless to pale yellow clear liquid[3]
Odor Profile Warm, spicy, herbaceous, celery-like[1][3]
Solubility Soluble in ethanol (B145695) and oils; insoluble in water.[1]
Log P (Octanol/Water) 2.6[3]
Boiling Point 170 °C at 12 mmHg[4]
Density 1.122 g/mL at 25 °C[4]
Regulatory Limits - Europe (EC Cosmetics Regulation): 0.01% in cosmetic products.[5][6] - Korea: 0.01% in cosmetic products.[5][7] - IFRA: Restricted due to potential for dermal sensitization.[8]

Formulation Guidelines for Consumer Products

The incorporation of this compound into various consumer product bases requires careful consideration of its solubility, stability, and desired olfactory performance.

General Recommendations:
  • Solubilization : Due to its lipophilic nature, this compound should be incorporated into the oil phase of emulsions or dissolved in a suitable solvent like ethanol for aqueous-based products.[9]

  • pH Stability : Fragrance stability can be affected by the pH of the final product. This compound's stability across a range of pH values should be evaluated, especially in highly alkaline or acidic formulations like soaps or peels.[10]

  • Concentration : The concentration of this compound will vary depending on the product type and desired scent intensity, while adhering to regulatory limits. Typical fragrance oil concentrations in various products are:

    • Creams and Lotions: 0.1% - 0.5%[10]

    • Shampoos: 0.2% - 1.0%[10]

    • Soaps: 0.2% - 3.0%[10]

    • Perfumes (Eau de Toilette): 5% - 15%[11]

Example Formulations:

While specific, publicly available formulations for this compound are limited, a representative oil-in-water (o/w) cream formulation used in a dermal absorption study is provided below as a starting point.[5]

IngredientFunction
This compoundFragrance
WaterSolvent (Aqueous Phase)
Glyceryl StearateEmulsifier
Cetearyl AlcoholEmollient, Thickener
Stearic AcidEmulsifier, Thickener
Mineral OilEmollient (Oil Phase)
GlycerinHumectant
PreservativeAntimicrobial

Note: The exact percentages of the ingredients in the referenced study are not provided, but this composition is typical for a basic o/w cream. Formulators should adjust the ratios of oil phase, water phase, and emulsifiers to achieve the desired viscosity and skin feel.

Experimental Protocols

Stability Testing of this compound in a Finished Product

Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under various stress conditions.

Methodology:

  • Sample Preparation : Prepare batches of the final formulation containing this compound. Include a control batch without the fragrance.

  • Storage Conditions : Store samples under the following conditions for a predetermined period (e.g., 3 months for accelerated testing, which can correspond to a 2-year shelf life)[4]:

    • Elevated Temperature: 45°C

    • Room Temperature: 25°C

    • Refrigerated: 4°C

    • Freeze-Thaw Cycling: Alternate between -10°C and 25°C for 24-hour cycles (3-5 cycles).[4]

    • Light Exposure: Expose samples to controlled UV light to simulate exposure to sunlight.[5]

  • Evaluation Parameters : At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for the following:

    • Physical Characteristics : Color, odor, clarity, viscosity, and phase separation (for emulsions).

    • Chemical Characteristics : pH and concentration of this compound using a validated analytical method (see Protocol 3).

  • Data Analysis : Compare the results of the stressed samples to the control samples stored at room temperature and the initial measurements. Any significant changes may indicate instability.

In Vitro Dermal Absorption Study using Franz Diffusion Cells

Objective: To determine the percutaneous absorption of this compound from a topical formulation. This protocol is adapted from a published study.[5][7]

Methodology:

  • Skin Preparation : Use excised rat or pig skin, or human skin from elective surgery. Shave the hair and remove any subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Fluid : Fill the receptor compartment with a suitable receptor fluid (e.g., 50% ethanol in water to ensure solubility of this compound) and maintain at 32°C.[5][7] Stir the fluid continuously.

  • Dosing : Apply a known amount of the formulation containing this compound (e.g., 113 mg/cm²) to the skin surface in the donor compartment.[5]

  • Sampling : At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), collect aliquots of the receptor fluid and replace with fresh, pre-warmed fluid.[5][7]

  • Mass Balance : At the end of the experiment (e.g., 24 hours), collect the unabsorbed formulation from the skin surface (swabbing), the stratum corneum (tape stripping), and the remaining skin.

  • Sample Analysis : Extract this compound from all collected samples (receptor fluid, swabs, tapes, and skin) using a suitable solvent (e.g., acetonitrile).[5][7] Analyze the concentration of this compound in each extract using a validated LC-MS/MS method (see Protocol 3).

  • Data Calculation : Calculate the percentage of the applied dose that permeated into the receptor fluid, and the amounts remaining on the skin surface, in the stratum corneum, and in the deeper skin layers. The total dermal absorption is the sum of the amounts in the receptor fluid and the skin.

Quantification of this compound in a Cream Matrix by LC-MS/MS

Objective: To develop and validate a method for the quantitative analysis of this compound in a cosmetic cream. This protocol is based on a validated method from a published study.[5][7]

Methodology:

  • Instrumentation : A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions (Example) :

    • Column : A suitable C18 reversed-phase column.

    • Mobile Phase : A gradient of acetonitrile (B52724) and water with formic acid.

    • Flow Rate : Adjusted for optimal separation.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound and an internal standard (IS).

  • Standard and Sample Preparation :

    • Stock Solution : Prepare a stock solution of this compound in methanol.

    • Calibration Standards : Prepare a series of calibration standards by spiking a blank cream matrix with known concentrations of this compound.

    • Sample Preparation : Accurately weigh a sample of the cream, dissolve it in methanol, and then dilute with acetonitrile.[5] Add the internal standard. Centrifuge to precipitate any insoluble excipients.

  • Method Validation : Validate the method according to relevant guidelines (e.g., ICH or FDA) for linearity, precision, accuracy, selectivity, and stability.[5]

  • Quantification : Analyze the prepared samples and quantify the concentration of this compound using the calibration curve.

Visualization of Pathways and Workflows

Skin Sensitization Pathway for Fragrance Allergens

This compound is classified as a fragrance allergen and a potential dermal sensitizer.[8] The following diagram illustrates a generalized signaling pathway for skin sensitization induced by fragrance allergens.

G PP This compound (Pre-hapten/Hapten) Hapten_Protein Hapten-Protein Complex (Antigen) PP->Hapten_Protein Covalent Binding Protein Skin Protein Protein->Hapten_Protein Langerhans Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->Langerhans Uptake Processed_Antigen Processed Antigen Langerhans->Processed_Antigen Processing T_Cell Naive T-Cell Langerhans->T_Cell Activated_T_Cell Activated & Proliferated Memory T-Cells T_Cell->Activated_T_Cell Cytokines Release of Cytokines & Chemokines Activated_T_Cell->Cytokines Migration to Skin Inflammatory_Response Inflammatory Response (Allergic Contact Dermatitis) Cytokines->Inflammatory_Response G start Start prep_skin Prepare Excised Skin start->prep_skin mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin add_receptor Add Receptor Fluid & Equilibrate mount_skin->add_receptor apply_formulation Apply Formulation with This compound add_receptor->apply_formulation collect_samples Collect Samples at Time Intervals apply_formulation->collect_samples mass_balance Perform Mass Balance (Swab, Tape Strip, Skin) collect_samples->mass_balance extract Extract this compound from all Samples mass_balance->extract analyze Analyze by LC-MS/MS extract->analyze calculate Calculate Absorption Rate & Distribution analyze->calculate end End calculate->end

References

Troubleshooting & Optimization

Optimizing Propylidene phthalide synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of propylidene phthalide (B148349). The information is presented in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-propylidenephthalide (B1366576)?

A1: The most prevalent and versatile method for synthesizing 3-propylidenephthalide is the Wittig reaction.[1][2][3][4] This reaction involves the olefination of phthalic anhydride (B1165640) with a phosphorus ylide generated from propyltriphenylphosphonium bromide.

Q2: What are the expected E/Z isomers in the final product?

A2: The Wittig reaction can produce a mixture of (E) and (Z)-3-propylidenephthalide isomers. The ratio of these isomers is influenced by the reaction conditions, particularly the choice of base and solvent.[2][5] Generally, unstabilized ylides, such as the one derived from propyltriphenylphosphonium bromide, tend to favor the formation of the (Z)-isomer under salt-free conditions.[2][5]

Q3: What are the key starting materials for this synthesis?

A3: The primary starting materials are phthalic anhydride and propyltriphenylphosphonium bromide. A strong base is also required to generate the phosphorus ylide from the phosphonium (B103445) salt.

Q4: How can the product be purified?

A4: The crude product, which contains the desired propylidene phthalide isomers and triphenylphosphine (B44618) oxide byproduct, is typically purified using column chromatography.[6][7][8][9]

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 3-propylidenephthalide via the Wittig reaction.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete ylide formation.- Ensure the phosphonium salt is dry. - Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). - Ensure anhydrous reaction conditions, as ylides are moisture-sensitive.
Low reactivity of the ylide with phthalic anhydride.- The reaction with cyclic anhydrides can be slower than with aldehydes or ketones.[10][11] Increase the reaction time or gently heat the reaction mixture if the reagents are stable at higher temperatures.
Impure starting materials.- Verify the purity of phthalic anhydride and the phosphonium salt. Impurities can interfere with the reaction.[12]
Undesired E/Z Isomer Ratio Reaction conditions favoring the unwanted isomer.- The stereochemical outcome is kinetically controlled.[13] To favor the (Z)-isomer, use a sodium-based strong base (e.g., NaH, NaHMDS) in a non-polar, aprotic solvent like THF or toluene (B28343) under salt-free conditions.[5] Lithium salts can promote equilibration and lead to a higher proportion of the more thermodynamically stable (E)-isomer.[5][13]
Ylide stabilization.- While the propyl ylide is generally considered unstabilized, subtle electronic effects can influence selectivity. Ensure the reaction is run at a low temperature during ylide formation and subsequent reaction with the anhydride to maximize kinetic control.
Difficulty in Purifying the Product Co-elution of triphenylphosphine oxide.- Triphenylphosphine oxide is a common byproduct and can be challenging to separate. Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing polarity can be effective.
Isomer separation.- The (E) and (Z) isomers may have very similar polarities. Careful selection of the mobile phase and a long column may be necessary for complete separation by chromatography.
Formation of Unexpected Byproducts Side reactions of the ylide.- Ylides can be basic and may induce side reactions. Add the ylide solution slowly to the phthalic anhydride solution at a low temperature to minimize potential side reactions.
Reaction with impurities.- Ensure all glassware is clean and dry, and solvents are of high purity to avoid unwanted side reactions.

Experimental Protocols

Synthesis of 3-Propylidenephthalide via Wittig Reaction

This protocol is a representative procedure based on established Wittig reaction principles. Optimization of specific parameters may be required to achieve desired yields and stereoselectivity.

Materials:

  • Propyltriphenylphosphonium bromide

  • Phthalic anhydride

  • Strong base (e.g., n-Butyllithium in hexanes or Sodium Hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of a strong base (1.0 equivalent, e.g., n-BuLi in hexanes) dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange color indicates the generation of the ylide.

  • Reaction with Phthalic Anhydride:

    • In a separate flame-dried flask, dissolve phthalic anhydride (1.0 equivalent) in anhydrous THF.

    • Cool the phthalic anhydride solution to 0°C.

    • Slowly transfer the freshly prepared ylide solution to the phthalic anhydride solution via cannula or a dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5% EtOAc/Hexane) and gradually increasing the concentration of ethyl acetate to elute the product isomers, followed by a more polar solvent system to elute the triphenylphosphine oxide byproduct.

    • Combine the fractions containing the desired product and evaporate the solvent to yield 3-propylidenephthalide as a mixture of E/Z isomers.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up & Purification A Propyltriphenylphosphonium bromide in Anhydrous THF B Add Strong Base (e.g., n-BuLi) at 0°C A->B C Stir at RT for 1-2h B->C D Phosphonium Ylide (deep red/orange solution) C->D F Add Ylide Solution at 0°C D->F E Phthalic Anhydride in Anhydrous THF E->F G Stir Overnight at RT F->G H Quench with aq. NH4Cl G->H I Extract with Diethyl Ether H->I J Wash with Water & Brine I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure this compound L->M

Caption: Workflow for the synthesis and purification of 3-propylidenephthalide.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield Q1 Check Ylide Formation (Color Change?) Start->Q1 A1_Yes Ylide Formed Q1->A1_Yes Yes A1_No Incomplete Ylide Formation Q1->A1_No No Q2 Monitor Reaction Progress (TLC) A1_Yes->Q2 S1 Use fresh, strong base Ensure anhydrous conditions A1_No->S1 A2_Complete Reaction Complete Q2->A2_Complete Yes A2_Incomplete Incomplete Reaction Q2->A2_Incomplete No Q3 Analyze Crude Product (NMR, MS) A2_Complete->Q3 S2 Increase reaction time Consider gentle heating A2_Incomplete->S2 A3_Product Product Present Q3->A3_Product Yes A3_Byproducts Mainly Byproducts Q3->A3_Byproducts No S3 Optimize reaction temperature Slow addition of ylide A3_Byproducts->S3

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Propylidene Phthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Propylidene phthalide (B148349). Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visualizations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Propylidene phthalide?

A1: The most prevalent laboratory synthesis method is a Perkin-like condensation reaction. This involves the reaction of phthalic anhydride (B1165640) with propanoic anhydride in the presence of a basic catalyst, typically the sodium or potassium salt of propanoic acid (sodium propionate (B1217596) or potassium propionate). The reaction is generally carried out at elevated temperatures.

Q2: What is the role of the catalyst in the synthesis of 3-Propylidene phthalide?

A2: The alkali salt of the acid anhydride, such as sodium propionate, acts as a base catalyst in the Perkin reaction. Its primary role is to deprotonate the propanoic anhydride at the α-carbon, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the phthalic anhydride, which initiates the condensation cascade.

Q3: My Perkin reaction for 3-Propylidene phthalide has a low yield. What are the potential causes and solutions?

A3: Low yields in the synthesis of 3-Propylidene phthalide can arise from several factors:

  • Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the propanoic anhydride. It is crucial to use anhydrous reagents and thoroughly dry all glassware.

  • Impure Reactants: Phthalic anhydride can absorb moisture from the air. Using freshly opened or properly stored reagents is advisable.

  • Suboptimal Reaction Temperature and Time: The Perkin condensation typically requires high temperatures (often around 180°C or higher) and prolonged reaction times (several hours) to proceed to completion. Ensure the reaction is heated adequately and for a sufficient duration.

  • Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction. Vigorous stirring is recommended to ensure proper mixing of the reactants and catalyst.

  • Incorrect Catalyst: The choice and quality of the basic catalyst are critical. Anhydrous sodium or potassium propionate is commonly used.

Q4: I am observing the formation of a dark, resinous byproduct in my reaction. What is it and how can I avoid it?

A4: The formation of dark, resinous materials is a common issue in Perkin-like condensations, often attributed to the self-condensation of the anhydride or other side reactions occurring under basic conditions at high temperatures. To minimize this:

  • Ensure the reaction temperature does not significantly exceed the recommended range.

  • Use purified reactants to avoid impurities that might catalyze polymerization.

  • A proper workup procedure, including treatment with activated charcoal, can help remove some of these colored impurities.

Q5: What are the common side products in the synthesis of 3-Propylidene phthalide?

A5: Besides resinous materials, potential side products may include:

  • Unreacted starting materials: Phthalic anhydride and propanoic anhydride.

  • Isomers: The product, 3-Propylidene phthalide, can exist as a mixture of (E) and (Z) isomers.

  • Decarboxylation products: The intermediate mixed anhydride can potentially undergo decarboxylation under the harsh reaction conditions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Presence of moisture in reagents or glassware.2. Impure or degraded starting materials.3. Insufficient reaction temperature or time.4. Inactive or inappropriate catalyst.5. Poor mixing of the reaction mixture.1. Thoroughly dry all glassware in an oven before use. Use anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly opened or purified phthalic anhydride and propanoic anhydride. Ensure the catalyst (sodium or potassium propionate) is anhydrous.3. Monitor the reaction temperature closely and ensure it is maintained at the optimal level for a sufficient duration. Consider extending the reaction time if necessary.4. Use a freshly prepared or properly stored anhydrous alkali salt of propanoic acid as the catalyst.5. Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Formation of Dark/Resinous Byproducts 1. Reaction temperature is too high.2. Presence of impurities that catalyze polymerization.3. Prolonged reaction time at high temperatures.1. Carefully control the reaction temperature and avoid overheating.2. Use purified starting materials.3. Optimize the reaction time to maximize product formation while minimizing byproduct formation. Consider quenching the reaction once the starting material is consumed (monitored by TLC or GC).
Difficult Product Isolation/Purification 1. Presence of a complex mixture of byproducts.2. Formation of an emulsion during workup.1. After the reaction, consider a workup that includes washing with a sodium bicarbonate solution to remove acidic impurities. The crude product can then be purified by vacuum distillation or column chromatography.2. If an emulsion forms during aqueous workup, try adding a saturated brine solution to break the emulsion.
Product is a Mixture of Isomers 1. The reaction conditions naturally lead to the formation of both (E) and (Z) isomers.1. The isomers can often be separated by careful fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Experimental Protocols

Synthesis of 3-Propylidene Phthalide via Perkin-like Condensation

This protocol describes a general procedure for the synthesis of 3-Propylidene phthalide. Optimization of reaction conditions may be necessary to improve yield and purity.

Materials:

  • Phthalic anhydride

  • Propanoic anhydride

  • Anhydrous sodium propionate (or potassium propionate)

  • Toluene (B28343) (or other high-boiling inert solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phthalic anhydride, propanoic anhydride, and anhydrous sodium propionate. A typical molar ratio is 1:1.5:1 (phthalic anhydride: propanoic anhydride: sodium propionate).

  • Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring. The reaction is typically carried out for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add toluene to dissolve the residue.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution to remove unreacted anhydrides and acidic byproducts, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Vacuum Distillation: Purify the crude product by vacuum distillation. 3-Propylidene phthalide has a boiling point of approximately 170°C at 12 mmHg.

    • Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

Data Presentation

The following table summarizes hypothetical data for optimizing the synthesis of 3-Propylidene phthalide. Actual results may vary depending on specific experimental conditions.

Entry Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
1Sodium Propionate18046590
2Sodium Propionate20047585
3Sodium Propionate20068082
4Potassium Propionate20047888

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Purity Issue check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Good optimize_reagents Use Anhydrous Reagents & Purify Starting Materials check_reagents->optimize_reagents Poor check_conditions Verify Reaction Conditions (Temp, Time, Stirring) conditions_ok Conditions OK check_conditions->conditions_ok Correct optimize_conditions Optimize Temperature, Time, & Catalyst check_conditions->optimize_conditions Incorrect check_workup Review Workup & Purification workup_ok Workup OK check_workup->workup_ok Effective optimize_workup Modify Purification (Distillation, Chromatography) check_workup->optimize_workup Ineffective reagents_ok->check_conditions conditions_ok->check_workup end Improved Yield & Purity workup_ok->end optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low yield/purity.

Synthesis and Purification Workflow

synthesis_workflow reactants Phthalic Anhydride + Propanoic Anhydride + Catalyst reaction Perkin-like Condensation (High Temperature) reactants->reaction workup Aqueous Workup (Bicarbonate Wash) reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying crude_product Crude Propylidene Phthalide drying->crude_product purification Purification crude_product->purification distillation Vacuum Distillation purification->distillation Option 1 chromatography Column Chromatography purification->chromatography Option 2 pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Synthesis and purification workflow.

Troubleshooting common issues in Propylidene phthalide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Propylidene Phthalide (B148349). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of propylidene phthalide, primarily focusing on the Wittig reaction, a common and effective method for this transformation.

Issue 1: Low or No Product Yield

Q: I am not getting any this compound, or the yield is very low. What are the possible causes?

A: Low or no yield in a Wittig reaction can stem from several factors, from the quality of reagents to the reaction conditions. Here's a systematic approach to troubleshooting this issue:

  • Quality of the Wittig Reagent: The phosphorus ylide is a crucial component. Its successful formation and reactivity are paramount.

    • Incomplete Ylide Formation: The ylide is typically generated by deprotonating a phosphonium (B103445) salt (propyltriphenylphosphonium bromide) with a strong base. Incomplete deprotonation will lead to a lower concentration of the active nucleophile.

      • Solution: Ensure your base is sufficiently strong and fresh. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used. When using n-BuLi, titrate it before use to determine its exact concentration. Ensure all glassware is rigorously dried to prevent the base from being quenched by moisture.

    • Ylide Decomposition: Non-stabilized ylides, like the one used for this synthesis, can be sensitive to air and moisture.

      • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent the ylide from being protonated.

  • Reaction with Phthalic Anhydride (B1165640): The reaction between the ylide and phthalic anhydride can be sluggish or incomplete.

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it or gently heating the reaction mixture. Studies on Wittig reactions with cyclic anhydrides have shown that the initial adduct formation can be reversible, and higher temperatures may be needed to drive the reaction to the final enol-lactone product.[1][2]

    • Steric Hindrance: While less of an issue with phthalic anhydride, steric hindrance can sometimes slow down Wittig reactions.

  • Work-up and Isolation Issues: The desired product might be lost during the extraction and purification steps.

    • Solution: Ensure proper pH adjustments during the aqueous work-up to minimize the solubility of the product in the aqueous layer. Be mindful of the product's volatility during solvent removal.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with a significant amount of a white solid. How can I identify and remove it?

A: The most common byproduct in a Wittig reaction is triphenylphosphine (B44618) oxide (TPPO). This compound is often a crystalline white solid and can be challenging to separate from the desired product due to its solubility in many organic solvents.

Identification:

  • TLC: TPPO typically has a low Rf value and can be visualized with a suitable stain (e.g., potassium permanganate).

  • NMR: In the 1H NMR spectrum, TPPO will show characteristic multiplets in the aromatic region (around 7.4-7.7 ppm). In the 31P NMR spectrum, it will show a signal around 25-30 ppm.

Removal Strategies:

Purification MethodProcedureAdvantagesDisadvantages
Column Chromatography Use silica (B1680970) gel with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate).Generally effective for a wide range of products.Can be time-consuming and require large volumes of solvent.
Crystallization If your product is a solid, recrystallization from a suitable solvent system can be effective as TPPO may have different solubility.Can yield a very pure product.Not suitable for liquid products like this compound.
Precipitation Suspend the crude mixture in a solvent in which the product is soluble but TPPO is not (e.g., cold diethyl ether or pentane) and filter.Simple and quick.May not be completely effective; some product may co-precipitate.
Complexation Treat the crude mixture with ZnCl₂ in a polar solvent like ethanol. This forms an insoluble complex with TPPO that can be filtered off.Can be very effective for removing the majority of TPPO.Requires an additional reaction step and subsequent removal of the zinc salts.
Issue 3: Formation of an Unexpected Isomer

Q: I obtained an isomer of this compound that I wasn't expecting. How can I control the stereoselectivity of the reaction?

A: The Wittig reaction can produce both (E) and (Z) isomers of the alkene. The stereochemical outcome is largely influenced by the nature of the ylide.

  • Non-stabilized Ylides: Ylides with simple alkyl groups (like the propyl ylide used here) are considered non-stabilized. These ylides typically favor the formation of the (Z)-isomer.[3] This is believed to result from a kinetically controlled reaction pathway where the cis-oxaphosphetane intermediate is formed more rapidly.

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are stabilized and generally lead to the (E)-isomer through a thermodynamically controlled pathway.

To influence the stereoselectivity:

  • Reaction Conditions: For non-stabilized ylides, using salt-free conditions can enhance the selectivity for the (Z)-isomer. The presence of lithium salts can sometimes lead to equilibration of intermediates and a mixture of isomers.[3]

  • Schlosser Modification: To favor the (E)-isomer with a non-stabilized ylide, the Schlosser modification can be employed. This involves deprotonating the betaine (B1666868) intermediate with a second equivalent of strong base at low temperature, followed by protonation, which leads to the more stable trans-oxaphosphetane and subsequently the (E)-alkene.

Key Experimental Protocols

Protocol 1: Synthesis of Propyltriphenylphosphonium Bromide

This protocol describes the preparation of the necessary Wittig salt.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add 1-bromopropane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Cool the reaction mixture to room temperature.

  • Collect the white solid by vacuum filtration and wash it thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting propyltriphenylphosphonium bromide salt under vacuum.

Protocol 2: Synthesis of 3-Propylidenephthalide via Wittig Reaction

This protocol outlines the synthesis of the target molecule from phthalic anhydride.

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

  • Phthalic anhydride

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add propyltriphenylphosphonium bromide (1.05 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.

    • Stir the ylide solution at 0 °C for 1 hour.

  • Reaction with Phthalic Anhydride:

    • In a separate flask, dissolve phthalic anhydride (1.0 eq) in anhydrous THF.

    • Slowly add the phthalic anhydride solution to the ylide solution at 0 °C via a dropping funnel or syringe pump.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the this compound from triphenylphosphine oxide.

Visualizing the Process

Experimental Workflow

G cluster_0 Wittig Reagent Preparation cluster_1 Wittig Reaction cluster_2 Purification reagent_prep 1. Prepare Propyltriphenylphosphonium Bromide ylide_formation 2. Generate Propylidenephosphorane (Ylide) reagent_prep->ylide_formation wittig_reaction 3. React Ylide with Phthalic Anhydride ylide_formation->wittig_reaction workup 4. Aqueous Work-up wittig_reaction->workup purification 5. Column Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low/No Yield? check_ylide Check Ylide Formation start->check_ylide Yes check_reaction Check Wittig Reaction Conditions start->check_reaction Yes check_workup Check Work-up & Purification start->check_workup Yes ylide_issue Incomplete deprotonation? Ylide decomposition? check_ylide->ylide_issue reaction_issue Insufficient time/temp? Reagent stoichiometry? check_reaction->reaction_issue workup_issue Product loss during extraction? Inefficient purification? check_workup->workup_issue solution_ylide Use fresh/stronger base Inert atmosphere, anhydrous solvent ylide_issue->solution_ylide solution_reaction Increase reaction time/temp Monitor with TLC reaction_issue->solution_reaction solution_workup Optimize extraction pH Careful solvent removal workup_issue->solution_workup

Caption: Troubleshooting logic for low yield issues.

References

Propylidene Phthalide Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of propylidene phthalide (B148349). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is propylidene phthalide and what are its general stability characteristics?

This compound is a synthetic fragrance ingredient used in various cosmetic and personal care products.[1][2][3] Chemically, it is a lactone, a cyclic ester, with a benzofuran (B130515) core structure.[4] Its stability can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. While it has been shown to be stable in 50% ethanol (B145695) for up to 24 hours at 32°C, prolonged exposure to air and moisture may lead to degradation.[1] It is also known to be incompatible with strong oxidizing agents.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure (a lactone and a benzofuran derivative), the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: As a lactone (cyclic ester), this compound is susceptible to hydrolysis under both acidic and basic conditions.[5][6][7][8][9] This reaction would involve the cleavage of the ester bond, leading to the opening of the lactone ring to form a hydroxy carboxylic acid.

  • Oxidation: The benzofuran ring system in this compound can be a target for oxidation.[10][11][12] Oxidative degradation, potentially initiated by atmospheric oxygen or other oxidizing agents, could lead to the formation of various oxidation products, including ring-opened structures.

  • Photodegradation: Aromatic esters and related phthalate (B1215562) structures are known to undergo photodegradation upon exposure to UV light.[13][14] For this compound, this could involve cleavage of the ester bond or reactions on the aromatic ring. A RIFM safety assessment suggests that based on its UV/Vis spectra, it is not expected to be a concern for phototoxicity or photoallergenicity.[4]

Q3: What are the common challenges encountered during stability testing of this compound?

Researchers may encounter several challenges during stability studies, including:

  • Difficulty in achieving significant degradation under mild stress conditions.

  • Formation of multiple, minor degradation products that are difficult to separate and identify.

  • Lack of commercially available reference standards for potential degradation products.

  • Matrix effects from complex formulations that can interfere with the analysis of this compound and its degradants.

Troubleshooting Guides

Problem: No significant degradation is observed during forced degradation studies.

Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. For photostability, ensure a high-intensity light source is used.
High intrinsic stability of the molecule.While this compound is expected to degrade under forced conditions, if minimal degradation is still observed, document the conditions and the extent of degradation as this is valuable information about the molecule's stability.
Inappropriate solvent for the stress study.Ensure this compound is soluble in the chosen solvent system and that the solvent itself is not interfering with the degradation process.

Problem: The analytical method (e.g., HPLC) shows poor separation of degradation products from the parent compound.

Possible Cause Troubleshooting Step
Suboptimal chromatographic conditions.Optimize the mobile phase composition (e.g., gradient, pH, organic modifier), column chemistry (e.g., C18, phenyl-hexyl), and temperature to improve resolution.
Co-elution of impurities.Employ a different detection wavelength or use a more selective detector, such as a mass spectrometer (MS), to differentiate between co-eluting peaks.
Degradation products have very similar polarity to the parent compound.Consider alternative chromatographic techniques, such as gas chromatography (GC) if the degradants are volatile, or different HPLC modes (e.g., normal phase).

Problem: Difficulty in identifying the structure of unknown degradation products.

Possible Cause Troubleshooting Step
Insufficient data for structural elucidation.Utilize hyphenated techniques like LC-MS/MS or GC-MS to obtain mass fragmentation patterns. Isolate the impurity using preparative HPLC and analyze by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural information.[15]
Lack of reference standards.Synthesize suspected degradation products based on predicted pathways (e.g., the hydrolyzed hydroxy acid) to confirm their identity by comparing their chromatographic and spectral data with the observed degradants.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the specific objectives of their study and the analytical instrumentation available.

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare acidic (0.1 N HCl) and basic (0.1 N NaOH) solutions.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with the 0.1 N HCl solution.

    • Base Hydrolysis: Mix an aliquot of the stock solution with the 0.1 N NaOH solution.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • Withdraw samples at various time points.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare an oxidizing agent solution (e.g., 3% hydrogen peroxide).

  • Stress Conditions:

    • Mix an aliquot of the stock solution with the hydrogen peroxide solution.

  • Incubation:

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period, protected from light.

    • Withdraw samples at various time points.

  • Sample Analysis:

    • Analyze the samples by HPLC.

Protocol 3: Photolytic Degradation
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent.

    • Place the solution in a photostable container (e.g., quartz cuvette).

  • Stress Conditions:

    • Expose the sample to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, run a dark control sample wrapped in aluminum foil to protect it from light.

  • Incubation:

    • Expose for a defined period.

  • Sample Analysis:

    • Analyze both the exposed and dark control samples by HPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation:

    • Place a known amount of solid this compound in a vial.

    • Prepare a solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Place the solid and solution samples in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Incubation:

    • Heat for a specified period.

  • Sample Analysis:

    • For the solid sample, dissolve it in a suitable solvent before analysis.

    • Analyze the samples by HPLC.

Data Presentation

Quantitative data from stability studies should be summarized in clear and structured tables. Below are template tables that can be used to record and compare results from forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 N HCl (60°C)24
48
72
0.1 N NaOH (60°C)24
48
72
3% H₂O₂ (40°C)24
48
72
Photolytic-
Thermal (80°C)24
48
72

Table 2: Chromatographic Data for this compound and its Degradation Products

PeakRetention Time (min)Relative Retention TimePeak Area (%)
This compound1.00
Degradation Product 1
Degradation Product 2
...

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for stability testing.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis propylidene_phthalide This compound hydroxy_acid Hydroxy Carboxylic Acid (Ring Opening) propylidene_phthalide->hydroxy_acid H₂O, H⁺/OH⁻ oxidized_products Oxidized Products (e.g., Ring-opened structures) propylidene_phthalide->oxidized_products [O] photodegradants Photodegradation Products propylidene_phthalide->photodegradants

Caption: Predicted degradation pathways of this compound.

stability_workflow start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method analysis Analyze Stressed Samples forced_degradation->analysis analytical_method->analysis data_evaluation Evaluate Data: - Purity - Degradation Products - Mass Balance analysis->data_evaluation characterization Isolate & Characterize Degradation Products (LC-MS, NMR) data_evaluation->characterization If significant degradants end End: Stability Profile Established data_evaluation->end characterization->end

References

Technical Support Center: HPLC Analysis of Propylidene Phthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Propylidene phthalide (B148349).

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of Propylidene phthalide, offering potential causes and solutions in a question-and-answer format.

1. Peak Tailing

Q: Why am I observing significant peak tailing for my this compound peak?

A: Peak tailing for this compound can be attributed to several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: this compound, like other compounds with polar functional groups, can interact with residual silanol groups on the surface of silica-based C18 columns. These interactions can lead to peak tailing.[1]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. The addition of a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help achieve this.[2] Using an end-capped HPLC column can also minimize these secondary interactions.[1]

    • Solution: Maintain a mobile phase pH that is at least 2 units away from the analyte's pKa. For potentially acidic degradants, a mobile phase pH below their pKa will ensure they are in a single, unionized form.[2]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion, including tailing.

    • Solution: Dilute the sample and reinject. If a high concentration is necessary, consider using a column with a larger internal diameter or a higher loading capacity.

2. Poor Resolution and Co-elution

Q: I am struggling to separate the this compound peak from other impurities. What can I do to improve resolution?

A: Poor resolution and co-elution are common challenges, especially when dealing with impurities from synthesis or degradation products.

  • Inadequate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase in the mobile phase may not be optimal for separating this compound from closely eluting impurities.

    • Solution: Optimize the mobile phase. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities. Adjusting the gradient slope or switching to an isocratic elution with an optimal solvent ratio can also improve separation.[3]

  • Presence of Synthesis-Related Impurities: The synthesis of this compound may result in byproducts or unreacted starting materials that have similar polarities and retention times. For instance, it has been listed as an impurity in the synthesis of Butylphthalide, suggesting shared intermediates or side reactions.

    • Solution: If the identity of the impurity is known, adjust the mobile phase pH or organic solvent to exploit differences in their chemical properties for better separation. If the impurity is unknown, techniques like LC-MS can be used for identification, which can then guide method development.[4]

  • Co-elution with Degradation Products: Phthalides, being lactones, are susceptible to hydrolysis, which opens the lactone ring to form a more polar carboxylic acid. This and other degradation products can co-elute with the parent peak. Studies on the related compound Z-ligustilide have shown it degrades via oxidation, hydrolysis, and isomerization.[5]

    • Solution: Employ a stability-indicating HPLC method. This often involves using a gradient elution that can separate the parent compound from its more polar and less polar degradants. Conducting forced degradation studies can help identify potential degradation products and ensure the analytical method can resolve them from the main peak.[6]

3. Analyte Instability

Q: My this compound sample appears to be degrading during analysis, leading to inconsistent results. How can I improve its stability?

A: The lactone ring in this compound makes it susceptible to degradation, particularly hydrolysis.

  • Hydrolysis in Aqueous Mobile Phase: At neutral or alkaline pH, the lactone ring of this compound can hydrolyze to the corresponding carboxylate (hydroxy acid) form.[7][8] This will result in a decrease in the main peak area and the appearance of a new, earlier-eluting peak.

    • Solution: Maintain an acidic mobile phase (pH < 7, ideally pH 3-5) to stabilize the lactone form.[9] Prepare samples in a diluent that matches the mobile phase composition and analyze them as quickly as possible. If the autosampler has temperature control, keeping the samples cooled (e.g., 4°C) can also slow down degradation.[9]

  • Photodegradation: Some phthalides are known to be sensitive to light, which can cause isomerization or other forms of degradation.[10]

    • Solution: Protect samples from light by using amber vials or by wrapping clear vials in aluminum foil. Minimize the exposure of the bulk material and prepared solutions to direct light.

  • Oxidative Degradation: The presence of double bonds in the this compound structure suggests a potential for oxidation.

    • Solution: Degas the mobile phase thoroughly to remove dissolved oxygen. If oxidative degradation is confirmed, the addition of a small amount of an antioxidant to the sample diluent could be considered, though this may complicate the chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an HPLC method for this compound?

A1: A good starting point for method development would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient from a lower to a higher percentage of Mobile Phase B will help to elute a wide range of potential impurities and degradation products. UV detection at a wavelength where this compound has significant absorbance should be used.

Q2: How can I confirm if a new peak in my chromatogram is a degradation product?

A2: To confirm if a new peak is a degradation product, you can perform forced degradation studies.[6] Expose your this compound sample to stress conditions such as acid, base, heat, oxidation (e.g., hydrogen peroxide), and light. If the new peak appears or increases in size under these conditions, it is likely a degradation product. Further characterization using a mass spectrometer (LC-MS) can help to identify its structure.

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors, including:

  • Poorly mixed mobile phase: Ensure the mobile phase components are thoroughly mixed and degassed.

  • Contaminated mobile phase or system: Use high-purity solvents and reagents. Flush the system to remove any contaminants.

  • Detector issues: The detector lamp may be nearing the end of its life.

  • Air bubbles in the system: Degas the mobile phase and purge the pump to remove any trapped air bubbles.

Q4: What is a "stability-indicating method" and why is it important for this compound analysis?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients.[9] Given that this compound contains a lactone functional group prone to hydrolysis and may degrade under other conditions, a stability-indicating method is crucial to ensure that the measured concentration of the active ingredient is accurate and not inflated by co-eluting degradants.[5][8]

Data Presentation

Table 1: Typical HPLC Parameters for Phthalide Analysis

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately nonpolar compounds like this compound.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier to suppress silanol interactions and stabilize the lactone ring.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent with good UV transparency and elution strength.
Gradient 5% to 95% B over 20 minutesTo ensure elution of both the main compound and any potential impurities or degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection UV at a suitable wavelength (e.g., 220 nm, 254 nm, or λmax)To monitor the elution of this compound and related substances.

Table 2: Forced Degradation Conditions for Stability-Indicating Method Development

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60 °CHydrolysis of the lactone ring.
Base Hydrolysis 0.1 M NaOH1 - 8 hours at room temperatureRapid hydrolysis of the lactone ring.
Oxidation 3% H₂O₂24 hours at room temperatureOxidation of the double bond or other susceptible parts of the molecule.
Thermal Degradation 60 - 80 °C24 - 72 hoursGeneral decomposition.
Photodegradation UV and visible light exposure24 - 72 hoursIsomerization or other light-induced reactions.[10]

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases for at least 15 minutes using sonication or helium sparging.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95% A and 5% B) to a final concentration of approximately 50 µg/mL.

  • HPLC System Setup:

    • Install a C18 column (250 mm x 4.6 mm, 5 µm) and equilibrate the system with the initial mobile phase composition at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as defined (e.g., 5% B to 95% B over 20 minutes).

    • Monitor the chromatogram at the desired UV wavelength.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any other observed peaks.

Protocol 2: Forced Degradation Study for this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in a suitable solvent and dilute with mobile phase.

  • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (254 nm) for 24 hours. Dilute with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation products.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start HPLC Analysis of this compound problem Problematic Chromatogram? (e.g., Peak Tailing, Poor Resolution) start->problem peak_tailing Peak Tailing Observed problem->peak_tailing Yes, Tailing poor_resolution Poor Resolution / Co-elution problem->poor_resolution Yes, Resolution instability Inconsistent Results / Analyte Instability problem->instability Yes, Instability good_chromatogram Good Chromatogram (Proceed with validation) problem->good_chromatogram No check_ph Check Mobile Phase pH (Is it acidic, pH 3-5?) peak_tailing->check_ph check_column Evaluate Column (Is it old or not end-capped?) peak_tailing->check_column check_conc Check Sample Concentration (Is it too high?) peak_tailing->check_conc optimize_mp Optimize Mobile Phase (Solvent ratio, gradient) poor_resolution->optimize_mp check_impurities Investigate Impurities (Synthesis byproducts?) poor_resolution->check_impurities run_fds Run Forced Degradation Study (Identify degradants) poor_resolution->run_fds stabilize_sample Stabilize Sample (Acidic diluent, cool autosampler) instability->stabilize_sample protect_from_light Protect from Light (Amber vials) instability->protect_from_light check_ph->start Re-analyze check_column->start Re-analyze check_conc->start Re-analyze optimize_mp->start Re-analyze check_impurities->start Re-analyze run_fds->start Re-analyze stabilize_sample->start Re-analyze protect_from_light->start Re-analyze

Caption: A troubleshooting workflow for HPLC analysis of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions PP This compound (Lactone Form) hydrolyzed Hydrolyzed Product (Carboxylic Acid) PP->hydrolyzed Hydrolysis oxidized Oxidized Product(s) PP->oxidized Oxidation isomerized Isomerized Product(s) PP->isomerized Isomerization acid Acidic Hydrolysis (e.g., HCl, Heat) acid->hydrolyzed base Basic Hydrolysis (e.g., NaOH) base->hydrolyzed oxidation Oxidation (e.g., H2O2) oxidation->oxidized light Photolytic Stress (UV/Vis Light) light->isomerized

Caption: Potential degradation pathways of this compound under forced degradation.

References

Overcoming matrix effects in LC-MS/MS analysis of Propylidene phthalide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Propylidene phthalide (B148349). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of Propylidene phthalide.

Question: I am observing significant signal suppression (ion suppression) for this compound. How can I identify the cause and resolve it?

Answer:

Signal suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2]

Identification:

A post-column infusion experiment is the most effective way to identify the retention time regions where ion suppression occurs. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal of the this compound standard indicate at which retention times matrix components are eluting and causing suppression.

Resolution Strategies:

  • Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from the interfering matrix components. Optimizing the mobile phase composition and gradient can shift the elution of matrix components away from the analyte peak.[2][3]

  • Enhance Sample Preparation: The complexity of your sample matrix directly impacts the severity of ion suppression. For matrices like cosmetic creams, a simple protein precipitation or dilution might not be sufficient. Consider more rigorous sample cleanup techniques.[2][3]

  • Sample Dilution: If the concentration of this compound is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components and alleviate suppression.[1][4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte. This allows for accurate quantification as the ratio of the analyte to the IS remains consistent.[2][3]

Question: My results for this compound show poor reproducibility and accuracy. Could this be related to matrix effects?

Answer:

Yes, poor reproducibility and accuracy are hallmark signs of uncompensated matrix effects.[5] The variability in the composition of the matrix between different samples can lead to inconsistent ion suppression or enhancement, causing erratic results.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure your extraction protocol is robust and consistently applied across all samples. For complex matrices like cosmetics, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts than simple precipitation.[6][7][8]

  • Implement Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for systematic matrix effects by ensuring that the standards and samples experience similar ionization conditions.[2]

  • Check for Contamination: Phthalates are common environmental contaminants and can be present in solvents, glassware, and plasticware.[9] This background contamination can lead to inaccurate results, especially at low concentrations. Use high-purity, LC-MS grade solvents and avoid plastic containers where possible.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[2] These interfering compounds can either suppress the analyte signal (ion suppression) or, less commonly, enhance it. This can lead to inaccurate quantification.[1][5]

Q2: I am analyzing this compound in a cosmetic cream. What specific matrix components could cause interference?

A2: Cosmetic creams are complex matrices containing a variety of substances that can cause matrix effects. These include lipids, emulsifiers, polymers, preservatives, and other active ingredients. These compounds are often present at high concentrations and can co-elute with this compound, leading to ion suppression.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound from a cream-based matrix?

A3: For a complex, hydrophobic matrix like a cosmetic cream, a multi-step sample preparation approach is often necessary. A study on the dermal absorption of this compound successfully used an extraction with acetonitrile (B52724).[10][11] However, for even cleaner samples, consider the following techniques, which are effective for phthalates in complex matrices:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. A C18 or similar reversed-phase sorbent would be suitable for the hydrophobic nature of this compound.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the initial sample solution, leaving many matrix components behind.[7][8]

Q4: Can I just dilute my sample to overcome matrix effects?

A4: Dilution can be an effective strategy if the concentration of this compound in your sample is sufficiently high.[1][4] By diluting the sample, you reduce the concentration of all components, including the interfering matrix compounds. However, this also reduces the concentration of your analyte, which may compromise the sensitivity of the assay.

Q5: Are there specific LC-MS/MS parameters that are recommended for this compound analysis?

A5: A published method for this compound used a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[11] You will need to optimize the specific MRM transitions and collision energies for your instrument.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes common sample preparation techniques and their general effectiveness for analyzing a hydrophobic analyte like this compound in a complex matrix.

Technique Principle Effectiveness for this compound Advantages Disadvantages
Dilute-and-Shoot Sample is diluted with a suitable solvent and directly injected.Low to ModerateFast, simple, and inexpensive.[1]Minimal matrix removal, high risk of ion suppression and instrument contamination.[1]
Protein Precipitation (PPT) A solvent like acetonitrile is added to precipitate proteins.ModerateSimple and fast.[10]Does not remove other matrix components like lipids and salts.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.HighGood for removing polar interferences.[7][8]Can be labor-intensive and use large volumes of organic solvents.[7]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.Very HighProvides very clean extracts, reducing matrix effects significantly.[6][7][12]Can be more time-consuming and costly; requires method development.[12]

Experimental Protocols

Protocol 1: Acetonitrile Extraction for this compound from a Cream Matrix

This protocol is adapted from a published method for the analysis of this compound in a cream formulation.[10][11]

  • Weigh approximately 200 mg of the cream sample into a centrifuge tube.

  • Add a known amount of an internal standard (if used). Methylisothiazolinone has been used as an internal standard for this purpose.[11]

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the sample for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated excipients.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Analyze the sample by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This is a general protocol for the cleanup of a hydrophobic analyte like this compound from a complex sample extract.

  • Sample Pre-treatment: Start with the supernatant obtained from the acetonitrile extraction (Step 6 in Protocol 1). Evaporate the acetonitrile under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the SPE loading conditions (e.g., 10% methanol (B129727) in water).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase starting conditions for LC-MS/MS analysis. Transfer to an autosampler vial.

Visualizations

Matrix_Effect_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Re-evaluation A Develop LC-MS/MS Method B Analyze Sample and Observe Poor Reproducibility or Signal Suppression A->B C Perform Post-Column Infusion Experiment B->C D Ion Suppression Observed? C->D Evaluate Baseline E Optimize Chromatography (e.g., gradient, column) D->E Yes F Improve Sample Preparation (e.g., SPE, LLE) D->F Yes I Re-analyze Sample D->I No G Use Matrix-Matched Calibrants E->G F->G H Implement Stable Isotope-Labeled Internal Standard G->H H->I J Problem Resolved? I->J J->A No, further optimization needed K K J->K Yes, Finalize Method

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting_Tree cluster_0 Initial Checks cluster_1 Troubleshooting Paths A Issue: Poor Signal or Inconsistent Results for This compound B Check Instrument Performance (e.g., calibration, sensitivity) A->B C Review Sample Preparation Procedure A->C D Is signal consistently low? C->D E Are results erratic (high RSD)? C->E D->E No F Possible Ion Suppression D->F Yes E->A No, re-evaluate initial checks G Inconsistent Matrix Effects or Sample Prep Variability E->G Yes H Implement a more robust sample cleanup (e.g., SPE) F->H J Optimize LC separation to resolve analyte from interferences F->J I Use Matrix-Matched Calibrants G->I K Use a Stable Isotope-Labeled Internal Standard G->K

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing Mobile Phase for Propylidene Phthalide HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Propylidene Phthalide (B148349). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for reversed-phase HPLC separation of propylidene phthalide?

A common starting point for reversed-phase HPLC of lipophilic compounds like this compound is a mixture of acetonitrile (B52724) (ACN) and water or methanol (B129727) and water.[1] A gradient elution is often preferred for complex samples to ensure good resolution and reasonable analysis times.[2][3] For initial method development, you could start with a gradient of 30-90% acetonitrile in water over 30 minutes.[3]

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing in HPLC can be caused by several factors.[4][5] For a compound like this compound, potential causes include:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing.[4][5]

    • Solution: Use an end-capped column or a mobile phase with a competitive amine modifier (e.g., triethylamine) at a low concentration. Adjusting the mobile phase pH can also help suppress silanol interactions.[6]

  • Column Overload: Injecting too much sample can lead to peak asymmetry.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]

Q3: I am observing inconsistent retention times for this compound. What should I check?

Retention time variability is a common issue in HPLC.[8] Here are the primary aspects to investigate:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause. Ensure accurate and precise measurement of solvents and additives.[9] For premixed mobile phases, be aware of potential volume contraction.

  • System Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can lead to shifting retention times.[9]

  • Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks, air bubbles in the system, or worn pump seals.[10]

  • Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven is recommended for stable and reproducible results.[9]

Q4: Should I use isocratic or gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the sample complexity and the analytical goal.

  • Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, faster to run and equilibrate, and often more reproducible, making it suitable for quality control or when analyzing relatively simple mixtures containing compounds with similar polarities.[11][12]

  • Gradient Elution: This method involves changing the mobile phase composition during the run. It is advantageous for complex samples containing analytes with a wide range of polarities, as it can improve peak resolution and reduce analysis time for strongly retained compounds.[2][3] For method development and analysis of complex extracts containing this compound, a gradient elution is generally recommended.[3]

Troubleshooting Guides

Issue 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks between this compound and other components.

  • Inability to accurately quantify the analyte of interest.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Strength Adjust the organic solvent (acetonitrile or methanol) to water ratio. A lower percentage of organic solvent will generally increase retention and may improve the separation of early-eluting peaks.
Incorrect Mobile Phase pH If analyzing this compound in the presence of ionizable compounds, adjusting the mobile phase pH can significantly alter selectivity and improve resolution.[6]
Suboptimal Gradient Profile Modify the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.[2]
Inefficient Column Ensure the column is not degraded. Check the column's theoretical plates with a standard compound. Replace the column if necessary.
Issue 2: High System Backpressure

Symptoms:

  • The HPLC system pressure is significantly higher than normal.

  • Potential for system shutdown due to over-pressurization.

Possible Causes & Solutions:

CauseSolution
Blocked Column Frit Back-flush the column (if the manufacturer allows). If this does not resolve the issue, the frit may need to be replaced.[7]
Particulate Contamination Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column.[13]
Precipitation in the System If using buffered mobile phases, ensure the buffer is soluble in the highest organic concentration of your gradient to prevent precipitation.[14]
Kinked or Blocked Tubing Inspect all tubing for kinks or blockages and replace as needed.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound and Related Phthalides

This protocol is a general guideline based on methods used for similar compounds like Z-ligustilide.

1. Materials and Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • This compound standard

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Degas both mobile phases prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or as determined by UV spectrum of this compound)

  • Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
07030
251090
301090
317030
407030

4. Sample Preparation:

  • Dissolve the this compound standard or sample extract in the initial mobile phase composition (70:30 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of HPLC Methods for Phthalide Analysis

ParameterMethod 1 (this compound - Example)Method 2 (Z-ligustilide)[3]
Column C18, 4.6 x 250 mm, 5 µmYMC AQ, 2 x 100 mm, 3 µm
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile95% Acetonitrile
Gradient 30-90% B over 25 min30-90% B over 30 min
Flow Rate 1.0 mL/min0.2 mL/min
Temperature 30°C30°C

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Problem Identified pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Variability? start->retention_time resolution Poor Resolution? start->resolution high_pressure High Pressure pressure->high_pressure Yes low_pressure Low/Fluctuating Pressure pressure->low_pressure No peak_tailing Peak Tailing peak_shape->peak_tailing Yes split_peaks Split/Broad Peaks peak_shape->split_peaks No rt_drift Drifting RT retention_time->rt_drift Yes rt_random Random RT retention_time->rt_random No poor_sep Overlapping Peaks resolution->poor_sep Yes check_blockage Check for Blockages (frit, tubing, column) high_pressure->check_blockage check_leaks Check for Leaks Degas Mobile Phase low_pressure->check_leaks check_column_chem Optimize Mobile Phase pH Use End-capped Column peak_tailing->check_column_chem check_injection Check Injection Solvent & Column Integrity split_peaks->check_injection check_equilibration Ensure Proper Equilibration Check Temperature rt_drift->check_equilibration check_pump Check Pump Performance & Mobile Phase Prep rt_random->check_pump optimize_mobile_phase Optimize Mobile Phase Strength & Gradient poor_sep->optimize_mobile_phase

Caption: A logical workflow for troubleshooting common HPLC issues.

Mobile_Phase_Optimization start Start Mobile Phase Optimization select_solvents Select Solvents (e.g., ACN/Water, MeOH/Water) start->select_solvents scouting_gradient Run Scouting Gradient (e.g., 5-95% B) select_solvents->scouting_gradient evaluate_chromatogram Evaluate Chromatogram scouting_gradient->evaluate_chromatogram good_resolution Good Resolution? evaluate_chromatogram->good_resolution good_peak_shape Good Peak Shape? good_resolution->good_peak_shape Yes adjust_gradient Adjust Gradient Slope good_resolution->adjust_gradient No reasonable_rt Reasonable Retention? good_peak_shape->reasonable_rt Yes adjust_ph Adjust pH / Additives good_peak_shape->adjust_ph No adjust_strength Adjust Initial/Final %B reasonable_rt->adjust_strength No finalize Finalize Method reasonable_rt->finalize Yes adjust_gradient->scouting_gradient adjust_ph->scouting_gradient adjust_strength->scouting_gradient

Caption: A workflow for systematic mobile phase optimization.

References

Technical Support Center: Propylidene Phthalide Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of propylidene phthalide (B148349). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating propylidene phthalide?

A1: Both normal-phase and reversed-phase chromatography can be used for the separation of this compound. The choice depends on the sample matrix and the specific goals of the separation (e.g., purification from a synthetic reaction mixture or analysis in a complex extract).

  • Reversed-Phase (RP) HPLC: This is a common and robust method for the analysis of this compound. It utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). RP-HPLC is well-suited for analyzing the purity of this compound and for quantitative analysis.

  • Normal-Phase (NP) HPLC: This method uses a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane (B92381) with a polar modifier like ethyl acetate (B1210297) or isopropanol). NP-HPLC can be particularly useful for separating isomers and for purification, especially when the compound is dissolved in a non-polar solvent.[1]

Q2: How do I choose between a C18 and a C8 column for reversed-phase separation?

A2: The choice between a C18 and a C8 column depends on the desired retention and the complexity of your sample mixture.

  • C18 Columns: These columns have longer alkyl chains and are more hydrophobic, leading to stronger retention of non-polar compounds like this compound.[2][3] They generally offer higher resolution for complex mixtures.[4]

  • C8 Columns: With shorter alkyl chains, C8 columns are less hydrophobic and provide shorter retention times.[2][3] This can be advantageous for faster analyses, especially if the sample is relatively clean and high resolution is not the primary concern.[4]

Q3: Can a Phenyl-Hexyl column be used for this compound analysis?

A3: Yes, a Phenyl-Hexyl column can be a good alternative, particularly if you are trying to improve the separation of this compound from aromatic impurities. The phenyl groups in the stationary phase can provide different selectivity through π-π interactions with aromatic compounds.[5][6]

Q4: How can I separate the E/Z isomers of this compound?

A4: The separation of E/Z isomers can be challenging due to their similar physical properties. Both normal-phase and reversed-phase HPLC can be employed. Using a column with a different selectivity, such as a Phenyl-Hexyl or a cyano-bonded phase, may improve resolution. Method optimization, including adjusting the mobile phase composition and temperature, is often necessary. In some cases, specialized columns or techniques like silver nitrate-impregnated silica (B1680970) gel chromatography may be required for complete separation.[7]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Possible Cause Recommended Action
Secondary Interactions with Silica For basic compounds, residual silanol (B1196071) groups on the silica backbone of the column can cause peak tailing. Ensure your mobile phase is adequately buffered to a pH that keeps your analyte in a single ionic form.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.
Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

Possible Cause Recommended Action
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.
Mobile Phase Composition Changes Evaporation of volatile organic solvents from the mobile phase can alter its composition and affect retention times. Keep mobile phase reservoirs covered.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Pump Malfunction Inconsistent flow from the HPLC pump will lead to variable retention times. Check for leaks and ensure the pump is properly primed and functioning correctly.
Issue 3: Co-elution with Impurities

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Mobile Phase Adjust the mobile phase composition to improve selectivity. For reversed-phase, try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH. For normal-phase, vary the ratio of the polar modifier.
Inappropriate Column Chemistry The current stationary phase may not be suitable for separating your compound from its impurities. Consider a column with a different chemistry (e.g., switching from a C18 to a Phenyl-Hexyl column).
Gradient Profile Not Optimized For gradient methods, adjust the slope of the gradient to improve the separation of closely eluting peaks.

Data Presentation

The following table summarizes typical starting conditions for the analysis of this compound on different types of columns. These are intended as a starting point for method development.

Column Type Stationary Phase Typical Mobile Phase Expected Retention Behavior Primary Applications
Reversed-Phase C18 (Octadecylsilane)Acetonitrile/Water or Methanol/WaterStronger retention, good for complex samples.[2][3]Purity analysis, quantitative analysis.
Reversed-Phase C8 (Octylsilane)Acetonitrile/Water or Methanol/WaterShorter retention time, suitable for faster analysis.[2][3]Rapid screening, analysis of less complex samples.
Reversed-Phase Phenyl-HexylAcetonitrile/Water or Methanol/WaterAlternative selectivity for aromatic compounds.[5][6]Separation from aromatic impurities.
Normal-Phase SilicaHexane/Ethyl Acetate or Hexane/IsopropanolGood for separating isomers and less polar compounds.[1]Isomer separation, purification.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol is a general starting point for the analysis of this compound using a reversed-phase column.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a 50:50 mixture of A and B, and gradually increase the proportion of B to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Normal-Phase HPLC for Separation of this compound Isomers

This protocol provides a starting point for separating the E/Z isomers of this compound.

  • Column: Silica, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Hexane:Ethyl Acetate (95:5 v/v)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the this compound sample in the mobile phase. Ensure the sample is free of any particulate matter.

Visualizations

Column_Selection_Workflow start Start: this compound Sample solubility Determine Analyte Solubility start->solubility rp_np_choice Select Chromatographic Mode solubility->rp_np_choice rp_mode Reversed-Phase (RP) (Polar Mobile Phase) rp_np_choice->rp_mode Soluble in polar solvents (e.g., Acetonitrile/Water) np_mode Normal-Phase (NP) (Non-Polar Mobile Phase) rp_np_choice->np_mode Soluble in non-polar solvents (e.g., Hexane) rp_column_choice Choose RP Column rp_mode->rp_column_choice np_column_choice Choose NP Column np_mode->np_column_choice c18_column C18 Column (High Retention) rp_column_choice->c18_column High resolution needed c8_column C8 Column (Lower Retention) rp_column_choice->c8_column Faster analysis desired phenyl_column Phenyl-Hexyl Column (Alternative Selectivity) rp_column_choice->phenyl_column Aromatic impurities present optimize Optimize Mobile Phase & Other Parameters c18_column->optimize c8_column->optimize phenyl_column->optimize silica_column Silica Column (Polar) np_column_choice->silica_column General purpose NP cyano_column Cyano Column (Intermediate Polarity) np_column_choice->cyano_column Separating isomers silica_column->optimize cyano_column->optimize

Caption: Workflow for selecting the appropriate chromatography column.

This technical support center provides a foundational guide for the chromatographic analysis of this compound. For more specific applications, further method development and optimization will be necessary.

References

Technical Support Center: Propylidene Phthalide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression of Propylidene Phthalide in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem when analyzing this compound?

A: Signal suppression, also known as the matrix effect, is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting components in the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[4] The primary cause is competition for ionization in the mass spectrometer's ion source between this compound and interfering compounds from the sample matrix.

Q2: What are the common sources of matrix effects for this compound analysis?

A: The sources of matrix effects are diverse and depend on the sample type. Common interfering species include:

  • Endogenous components from biological samples like phospholipids, salts, and proteins.[2][5]

  • Exogenous compounds introduced during sample collection or preparation, such as plasticizers (including other phthalates) from containers, and reagents from the mobile phase.[1][6]

  • Formulation components if analyzing this compound in a cosmetic or pharmaceutical product.

Q3: How can I determine if signal suppression is affecting my this compound analysis?

A: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound in a standard solution to the peak area of a blank sample extract that has been spiked with the same concentration of the analyte.[7][8] A lower response in the spiked matrix sample indicates signal suppression.

  • Post-Column Infusion Method: This qualitative method helps identify at which points during the chromatographic run suppression occurs.[7][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the constant signal baseline for this compound indicates the elution of interfering components.[4]

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for this compound.

This is a classic symptom of signal suppression. The following troubleshooting steps can help mitigate this issue.

Effective sample preparation is the most crucial step to remove interfering matrix components before they enter the mass spectrometer.[5][9]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the sample matrix based on its solubility in two immiscible liquids. Optimizing the pH and using non-polar solvents can help exclude impurities like phospholipids.[5]

  • Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate this compound from the matrix.[9] Different sorbent chemistries can be employed to retain the analyte while washing away interfering compounds.

  • Protein Precipitation (PPT): For biological samples, precipitating proteins with a solvent like acetonitrile (B52724) can be a quick and simple cleanup step. However, it may not remove other interfering substances like phospholipids. Combining PPT with other techniques like LLE or SPE can improve cleanup.[5]

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsSimple, inexpensiveCan be labor-intensive, may not be suitable for all matrices
Solid-Phase Extraction (SPE) Selective retention on a solid sorbentHigh selectivity, can be automatedMore expensive, requires method development
Protein Precipitation (PPT) Protein removal by solvent precipitationFast, easyNon-selective, may leave other interferences
  • To 1 mL of your sample (e.g., plasma), add an appropriate internal standard.

  • Add 3 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

cluster_sample_prep Sample Preparation Workflow cluster_extraction_options Extraction Options Sample Sample containing This compound Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Step Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation LLE Liquid-Liquid Extraction SPE Solid-Phase Extraction PPT Protein Precipitation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for sample preparation to reduce matrix effects.

Issue 2: Inconsistent or irreproducible quantification of this compound.

Inconsistent results are often a sign of variable matrix effects between samples.

Improving the separation of this compound from co-eluting matrix components can significantly reduce signal suppression.[9]

  • Optimize the Gradient: A shallower gradient can increase the separation between this compound and interfering peaks.

  • Change the Stationary Phase: If co-elution persists, switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column) can alter the selectivity of the separation.

  • Use a Divert Valve: A divert valve can be programmed to send the highly concentrated, early-eluting matrix components (like salts) to waste instead of the ion source, reducing source contamination.[8]

cluster_logic Relationship between Chromatography and Signal Suppression CoElution Co-elution of Propylidene Phthalide and Matrix IonCompetition Competition for Ionization CoElution->IonCompetition SignalSuppression Signal Suppression IonCompetition->SignalSuppression ImprovedSep Improved Chromatographic Separation ReducedComp Reduced Ion Competition ImprovedSep->ReducedComp AccurateSignal Accurate Signal ReducedComp->AccurateSignal cluster_ionization Ionization Pathways Analyte This compound (in solution) ESI ESI Analyte->ESI GasPhase Gas Phase This compound Analyte->GasPhase Ions [M+H]+ Ions to Mass Analyzer ESI->Ions APCI APCI APCI->Ions GasPhase->APCI

References

Technical Support Center: Method Development for Resolving Propylidene Phthalide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical resolution of Propylidene phthalide (B148349) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the Propylidene phthalide isomers and why is their separation important?

This compound exists as two geometric isomers: (E)-3-propylidenephthalide and (Z)-3-propylidenephthalide. These isomers arise from the restricted rotation around the double bond. The separation of these isomers is crucial as they may possess different biological activities, toxicological profiles, and sensory properties (odor and flavor). Accurate quantification of each isomer is often required for regulatory compliance and to ensure product quality and consistency.

Q2: What are the primary chromatographic techniques for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of this compound isomers. Gas Chromatography (GC) can also be employed, particularly when coupled with a mass spectrometer (MS) for identification. Supercritical Fluid Chromatography (SFC) is an emerging green alternative that can offer fast and efficient separations.

Q3: What are the key physicochemical properties of this compound to consider for method development?

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₂[1][2]
Molecular Weight174.20 g/mol [1][2]
AppearanceColorless to pale yellow clear liquid[3]
Boiling Point170 °C at 12 mmHg[4]
Density1.122 g/mL at 25 °C[4]
SolubilityInsoluble in water; soluble in oils and ethanol[1]

Understanding these properties is essential for selecting the appropriate column, mobile phase, and sample preparation techniques. The non-polar nature of the molecule suggests that reversed-phase HPLC or normal-phase HPLC would be suitable separation modes.

Q4: How do I prepare a sample of this compound from a cosmetic matrix for analysis?

Sample preparation is critical for removing interfering substances from complex cosmetic matrices.[5][6] A general approach involves:

  • Extraction: Use a suitable organic solvent in which this compound is soluble, such as methanol (B129727) or acetonitrile (B52724). Sonication can aid in the extraction process.

  • Clean-up: A solid-phase extraction (SPE) with a C18 cartridge can be effective for removing polar interferences.

  • Filtration: Prior to injection, filter the sample extract through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers.

HPLC Troubleshooting

Problem 1: Poor resolution or co-elution of the (E) and (Z) isomers.

  • Possible Cause: The chosen stationary phase and/or mobile phase lacks the selectivity to differentiate between the subtle structural differences of the isomers.

  • Solution:

    • Optimize the Mobile Phase:

      • Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase in reversed-phase HPLC.

      • In normal-phase HPLC, modify the polarity of the mobile phase by adjusting the ratio of non-polar and polar solvents (e.g., hexane (B92381) and isopropanol).

      • Evaluate different organic modifiers; for instance, switching from acetonitrile to methanol can alter selectivity.

    • Change the Stationary Phase:

      • For reversed-phase, consider a phenyl-hexyl or a standard C18 column. Phenyl-based columns can offer different selectivity through π-π interactions.[7]

      • For normal-phase, a silica (B1680970) or cyano-propyl column can be effective.[8]

    • Adjust the Column Temperature: Lowering the temperature can sometimes enhance the resolution of geometric isomers.

Problem 2: Peak tailing for one or both isomer peaks.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the column packing.

  • Solution:

    • Check for Column Overload: Dilute the sample and re-inject to see if the peak shape improves.

    • Mobile Phase pH: While this compound is not ionizable, acidic or basic sites on the silica backbone of the column can cause tailing. Adding a small amount of a modifier like formic acid to the mobile phase can sometimes improve peak shape.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize exposed silanol (B1196071) groups, reducing the potential for secondary interactions.

    • Column Health: A void at the head of the column can cause peak tailing. Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.

Problem 3: Drifting retention times.

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.

  • Solution:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase by hand-mixing, be precise with the volumes.

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

    • Temperature Control: Use a column oven to maintain a constant and stable temperature.

GC Troubleshooting

Problem 1: Isomers are not separating.

  • Possible Cause: The GC column does not have sufficient selectivity for the isomers, or the temperature program is not optimal.

  • Solution:

    • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a good starting point. For enhanced selectivity, consider a more polar column.

    • Temperature Program: Use a slow temperature ramp to maximize the separation. Start with a lower initial temperature to ensure good focusing of the analytes at the head of the column.

Problem 2: Broad peaks.

  • Possible Cause: Issues with the injection technique, a contaminated liner, or a poorly cut column.

  • Solution:

    • Injection: Ensure a fast and clean injection. A splitless injection may lead to broader peaks if not optimized correctly.

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize analyte interactions.

    • Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector port.

Experimental Protocols

The following are suggested starting methods for the separation of this compound isomers. These should be optimized for your specific instrumentation and sample matrix.

Protocol 1: Reversed-Phase HPLC Method (Adapted from a method for phthalide derivatives[7])
  • Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient:

    • Start with a composition of 60% A and 40% B.

    • Adjust the gradient or run isocratically based on initial scouting runs to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 228 nm and 280 nm

  • Injection Volume: 10 µL

Protocol 2: Normal-Phase HPLC Method
  • Column: Silica column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 228 nm and 280 nm

  • Injection Volume: 10 µL

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method (General method for fragrance analysis[5])
  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 220 °C at 10 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-300 m/z

Visualizations

Workflow for HPLC Method Development and Troubleshooting

HPLC_Workflow cluster_dev Method Development cluster_eval Evaluation cluster_troubleshoot Troubleshooting & Optimization Start Define Separation Goal (Baseline Resolution of E/Z Isomers) SelectMode Select HPLC Mode (Reversed-Phase or Normal-Phase) Start->SelectMode SelectColumn Select Column (e.g., C18, Phenyl-Hexyl, Silica) SelectMode->SelectColumn ScoutGradient Scouting Gradient/ Isocratic Run SelectColumn->ScoutGradient Evaluate Evaluate Resolution (Rs) ScoutGradient->Evaluate OptimizeMP Optimize Mobile Phase (Solvent Ratio, Modifier) Evaluate->OptimizeMP Rs < 1.5 ChangeColumn Change Column Chemistry Evaluate->ChangeColumn No Improvement FinalMethod Final Method Evaluate->FinalMethod Rs >= 1.5 OptimizeMP->Evaluate OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp ChangeColumn->SelectColumn OptimizeTemp->Evaluate

Caption: A logical workflow for developing and troubleshooting an HPLC method for isomer separation.

Decision Tree for Troubleshooting Poor Resolution in HPLC

Resolution_Troubleshooting Start Poor Resolution (Rs < 1.5) of this compound Isomers CheckMP Is the mobile phase composition optimal? Start->CheckMP CheckColumn Is the column chemistry appropriate? CheckMP->CheckColumn Yes Solution1 Adjust organic solvent ratio. Try a different organic modifier (e.g., MeOH vs. ACN). CheckMP->Solution1 No CheckTemp Is the temperature optimized? CheckColumn->CheckTemp Yes Solution2 Switch to a column with different selectivity (e.g., Phenyl-Hexyl for RP, Cyano for NP). CheckColumn->Solution2 No CheckSystem Is the HPLC system functioning correctly? CheckTemp->CheckSystem Yes Solution3 Decrease column temperature to potentially increase selectivity. CheckTemp->Solution3 No Solution4 Check for leaks, ensure proper mixing and degassing of mobile phase. CheckSystem->Solution4 No

Caption: A decision-making diagram for troubleshooting poor peak resolution in HPLC.

Signaling Pathway for Peak Tailing in Reversed-Phase HPLC

PeakTailing_Pathway Analyte This compound (Analyte) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Partitioning Silanol Residual Silanol Groups on Silica Surface Analyte->Silanol PrimaryInteraction Primary Hydrophobic Interaction (Desired) StationaryPhase->PrimaryInteraction SecondaryInteraction Secondary Interaction (Undesired) Silanol->SecondaryInteraction GoodPeak Symmetrical Peak PrimaryInteraction->GoodPeak TailingPeak Tailing Peak SecondaryInteraction->TailingPeak Causes

Caption: Diagram illustrating the interactions leading to peak tailing in reversed-phase HPLC.

References

Preventing degradation of Propylidene phthalide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Propylidene phthalide (B148349) during sample preparation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with Propylidene phthalide.

Q1: Why is the concentration of my this compound standard solution decreasing over time?

A1: The decrease in concentration is likely due to the degradation of this compound. As a lactone, it is susceptible to hydrolysis, a chemical reaction where the cyclic ester ring is opened by water. This process is accelerated by acidic or basic conditions and higher temperatures. To minimize degradation, prepare fresh stock solutions in an anhydrous aprotic solvent like DMSO or ethanol (B145695) and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] For working solutions in aqueous buffers, it is recommended to prepare them immediately before use.

Q2: I see a new peak appearing in my HPLC/LC-MS chromatogram after storing my this compound sample in an aqueous buffer. What could it be?

A2: The new peak is most likely the hydrolysis product of this compound, which is the corresponding hydroxycarboxylic acid. This occurs when the lactone ring is cleaved by water. To confirm the identity of this new peak, you can use mass spectrometry to check for a mass increase of 18 Da (the mass of a water molecule) compared to the parent this compound.

Q3: My this compound sample shows significant degradation even when stored in an organic solvent. What could be the cause?

A3: While this compound is more stable in anhydrous aprotic solvents, degradation can still occur due to several factors:

  • Presence of water: Trace amounts of water in the organic solvent can lead to slow hydrolysis over time. Ensure you are using high-purity, anhydrous solvents.

  • Exposure to air and light: this compound may be sensitive to prolonged exposure to air and light.[2] Store samples in tightly sealed, amber vials to protect them from air and light.

  • Incompatible solvents: Avoid using protic solvents like methanol (B129727) or ethanol for long-term storage if possible, as they can participate in solvolysis reactions.

  • Contaminants: Acidic or basic impurities in the solvent can catalyze degradation. Use high-quality, chromatography-grade solvents.

Q4: How can I prevent the degradation of this compound during sample extraction from a complex matrix (e.g., cream, biological fluid)?

A4: To minimize degradation during extraction:

  • Work quickly and at low temperatures: Perform the extraction process as quickly as possible and keep the samples on ice or at a reduced temperature to slow down potential degradation reactions.

  • Use appropriate extraction solvents: Acetonitrile (B52724) is a good choice for extracting this compound from cream formulations.[2] For biological fluids, a liquid-liquid extraction with a water-immiscible organic solvent or solid-phase extraction (SPE) may be suitable.

  • Control the pH: If the sample matrix is acidic or basic, consider neutralizing it before extraction. However, be cautious as pH adjustments can sometimes accelerate degradation. It is often better to extract quickly from the native matrix if possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other lactones, is hydrolysis. This involves the cleavage of the ester bond in the lactone ring by water to form the corresponding open-chain hydroxycarboxylic acid. This reaction can be catalyzed by both acids and bases.

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and air.[2]

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: Anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol are recommended for preparing stock solutions.[1] These solutions should be stored at low temperatures (-20°C or -80°C) to ensure long-term stability.[1]

Q4: How stable is this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. It is expected to be most stable at a neutral pH. Stability decreases in acidic and, more significantly, in basic conditions due to catalysis of hydrolysis. One study has shown that this compound in 50% ethanol is stable for up to 24 hours at 32°C.[1][2]

Q5: Can this compound degrade through other pathways besides hydrolysis?

A5: Besides hydrolysis, other potential degradation pathways for this compound could include oxidation and photodegradation, especially under harsh conditions or prolonged exposure to light and oxygen. However, hydrolysis is generally the most common and significant degradation route for lactones under typical experimental and storage conditions.

Quantitative Data on Stability

While specific quantitative stability data for this compound across a wide range of conditions is limited in publicly available literature, the following table provides an illustrative guide based on the general stability of aromatic lactones. Researchers should perform their own stability studies for specific experimental conditions.

ConditionSolvent/MatrixTemperatureEstimated Stability of this compound
pH Acidic (pH < 4)Room TemperatureLow (prone to hydrolysis)
Neutral (pH ~7)Room TemperatureModerate to High
Basic (pH > 8)Room TemperatureVery Low (rapid hydrolysis)
Solvent Anhydrous DMSO-20°CHigh
Anhydrous Ethanol-20°CHigh
50% Ethanol32°CStable for up to 24 hours[1][2]
Aqueous Buffer (pH 7)4°CModerate (prepare fresh)
Light Exposed to UV lightRoom TemperaturePotential for photodegradation
Protected from lightRoom TemperatureMore stable

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh the required amount of solid this compound.

    • Dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into single-use amber vials and store at -80°C.

  • Working Solution (e.g., 100 µM in aqueous buffer):

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution with the desired pre-chilled aqueous buffer (e.g., PBS, pH 7.4) to the final concentration of 100 µM immediately before the experiment.

    • Keep the working solution on ice during the experiment.

Protocol 2: Extraction of this compound from a Cream Formulation

This protocol is adapted from a published method for the analysis of this compound in a cream formulation.[1][2]

  • Accurately weigh approximately 200 mg of the cream formulation containing this compound.

  • Add a known volume of methanol and vortex thoroughly to dissolve the cream.

  • Further dilute the mixture with acetonitrile.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Collect the supernatant for analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of this compound

The following is an example of LC-MS/MS conditions that can be used for the analysis of this compound.[1]

  • LC Column: C18 column (e.g., 150 x 3 mm, 3 µm)

  • Mobile Phase: Isocratic elution with 95% acetonitrile containing 0.1% formic acid and 5% water.

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 50°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive or negative ion mode, depending on the optimization for this compound and its degradation products. Multiple Reaction Monitoring (MRM) can be used for quantification.

Visualizations

degradation_pathway Propylidene_phthalide This compound (Lactone) Hydrolysis_product 2-(1-hydroxypropylidene)benzoic acid (Hydroxycarboxylic acid) Propylidene_phthalide->Hydrolysis_product Hydrolysis (+ H2O) (Acid/Base catalysis)

Caption: Proposed primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Sample containing This compound Extraction Extraction with Acetonitrile/Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Processing LCMS->Data troubleshooting_guide Start Decreased Concentration of This compound? Check_Storage Check Storage Conditions Start->Check_Storage Yes Check_Solvent Check Solvent Start->Check_Solvent Yes Check_pH Check pH of Aqueous Solution Start->Check_pH Yes Prepare_Fresh Prepare Fresh Solutions Check_Storage->Prepare_Fresh Improper Storage Use_Anhydrous Use Anhydrous Aprotic Solvent Check_Solvent->Use_Anhydrous Water/Impurities Present Neutralize Adjust to Neutral pH Check_pH->Neutralize Acidic or Basic

References

Propylidene Phthalide HPLC Analysis: A Technical Support Guide to Troubleshooting Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Propylidene phthalide (B148349). The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer and less steep than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][3] Peak symmetry is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[3][4]

Table 1: Interpretation of USP Tailing Factor (Tf) Values

Tailing Factor (Tf)Peak Shape InterpretationRecommendation
Tf = 1.0Perfectly Symmetrical (Ideal)Excellent
1.0 < Tf ≤ 1.2Near SymmetricalAcceptable for most methods
1.2 < Tf ≤ 1.5Tailing PeakInvestigation recommended
Tf > 1.5Significant TailingMethod optimization required[4]

Q2: Why is it critical to resolve peak tailing?

Peak tailing is not just a cosmetic issue; it can have significant negative impacts on your analytical results. These include:

  • Degraded Resolution: Tailing can cause peaks to overlap with adjacent ones, making accurate separation difficult.[5]

  • Quantitative Inaccuracy: Asymmetrical peaks lead to unreliable peak area calculations, which compromises the accuracy of quantification.[5]

  • Reduced Method Robustness: Tailing can indicate that a method is highly sensitive to minor changes in conditions, reducing its reliability and reproducibility.[5]

  • Regulatory Concerns: In regulated environments (GMP/GLP), poor peak shape can lead to system suitability failures and non-compliance.[5]

Q3: What are the primary causes of peak tailing?

Peak tailing generally arises from more than one retention mechanism occurring during the separation.[4][6] The most common causes can be grouped into several categories:

  • Column-Related Issues: Problems with the analytical column are a frequent source of tailing. This includes chemical issues like secondary interactions with the stationary phase or physical problems like column degradation or voids.[3][5][7]

  • Mobile Phase Issues: An improperly prepared or optimized mobile phase, particularly incorrect pH or buffer strength, can lead to poor peak shape.[5]

  • Sample-Related Issues: The sample itself can be the cause, due to overloading the column or using a sample solvent that is incompatible with the mobile phase.[5][7][8]

  • Instrumental (Extra-Column) Effects: Issues with the HPLC system hardware, such as excessive tubing length or poor connections, can cause the analyte band to spread, leading to tailing.[5][9]

Q4: How do residual silanol (B1196071) groups on a column cause peak tailing?

In reversed-phase HPLC, silica-based columns (like C18) have a surface covered with silanol groups (Si-OH). While most are bonded with the stationary phase, some unreacted "residual" silanols always remain.[3] These silanol groups are acidic and can become ionized (negatively charged) at mobile phase pH levels above ~3-4.[4][9]

While Propylidene phthalide is a neutral molecule, it possesses polar carbonyl groups. These groups can form secondary polar interactions (e.g., hydrogen bonding) with the active silanol sites. This secondary retention mechanism holds the analyte on the column longer than the primary hydrophobic interaction, resulting in a tailed peak.[2][4][10] Columns with low silanol activity or those that are "end-capped" are often recommended to minimize these effects.[4][11]

Caption: Analyte interaction with the stationary phase.

Troubleshooting Guides

Problem: My this compound peak is tailing. Where should I begin?

A systematic approach is the best way to identify the root cause of peak tailing. Start by evaluating the most common and easily resolved issues before moving to more complex possibilities. The following workflow provides a logical diagnostic path.

G start Peak Tailing Observed (Tf > 1.2) check_column Is the column old or has performance declined over time? start->check_column check_mobile_phase Was the mobile phase prepared fresh and correctly? check_column->check_mobile_phase No sol_column Flush column. If no improvement, replace column. check_column->sol_column Yes check_sample Is the sample concentration or injection volume too high? check_mobile_phase->check_sample No sol_mobile_phase Prepare fresh mobile phase. Verify pH and composition. check_mobile_phase->sol_mobile_phase Yes check_system Check for extra-column volume (fittings, tubing) check_sample->check_system No sol_sample Dilute sample or reduce injection volume. check_sample->sol_sample Yes sol_system Use narrower/shorter tubing. Check and tighten fittings. check_system->sol_system

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Problem: How can I determine if my HPLC column is the cause of the tailing?

Column issues are a frequent cause of peak shape problems.[3][5]

  • Column Contamination: If the column has been used for many injections, especially with complex sample matrices, contaminants can build up on the inlet frit or the packing material.[7][12] This is often accompanied by an increase in backpressure.

    • Solution: First, try disconnecting the column and flushing it in the reverse direction (if permitted by the manufacturer) with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column and extend its life.[13]

  • Column Degradation: The bonded stationary phase can be stripped from the silica (B1680970) support, or the silica itself can dissolve, especially when operating at high pH (typically > 7 for standard silica columns).[1][14] This leads to increased silanol activity and peak tailing.

    • Solution: If you suspect column degradation, the only solution is to replace the column.[14][15] Always operate within the manufacturer's recommended pH range for your column.[16]

  • Column Void: A void or channel can form at the head of the column due to sudden pressure shocks or the settling of the packed bed over time.[1][7] This disrupts the sample band, causing tailing or split peaks for all analytes.[7]

    • Solution: A column with a void cannot be repaired and must be replaced.[7]

Problem: How can I optimize my mobile phase to reduce peak tailing?

Mobile phase composition is a powerful tool for improving peak shape.[17]

  • Adjusting pH: Although this compound is neutral, the mobile phase pH affects the ionization state of the column's residual silanol groups. Lowering the pH (e.g., to pH 2.5-3.5) suppresses the ionization of these silanols, reducing the secondary polar interactions that cause tailing.[2][4][6] An acidic modifier like formic acid or phosphoric acid is often used for this purpose.[11]

  • Buffer Concentration: If using a buffer to control pH, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.[15] Inadequate buffering can lead to inconsistent ionization and poor peak shape.[5]

  • Organic Modifier: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[9] If tailing persists, try switching the organic modifier to see if it improves symmetry.

Table 2: Mobile Phase Adjustments to Mitigate Peak Tailing

ParameterAdjustmentRationale
pH Decrease pH to 2.5 - 3.5 using an acidic modifier (e.g., 0.1% Formic Acid).Suppresses the ionization of residual silanol groups, minimizing secondary interactions.[4][6]
Buffer Strength Increase buffer concentration to 10-25 mM.Ensures stable pH control, preventing mixed ionization states of silanols.[15]
Additives Add a tail-suppressing agent like triethylamine (B128534) (TEA) (use with caution, may affect MS).TEA is a basic compound that competes with the analyte for active silanol sites.[6]
Organic Modifier Switch from Methanol to Acetonitrile or vice-versa.Different solvents can alter selectivity and interactions with the stationary phase.[9]

Problem: Could my sample injection be causing the peak tailing?

Yes, issues with the sample itself or the injection process can lead to distorted peaks.

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a broadened, tailing peak.[3][7][8]

    • Solution: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, the original sample was overloaded.[5]

  • Volume Overload: Injecting too large a volume of sample, especially if the solvent is stronger than the mobile phase, can cause band broadening and peak distortion.[7]

    • Solution: Reduce the injection volume. As a general rule, inject samples dissolved in a solvent that is weaker than or equal in strength to your starting mobile phase.[5]

Table 3: General Guidance on Injection Volume and Mass Load

Column ID (mm)Typical Injection Volume (µL)Typical Mass Load (µg)
4.65 - 200.1 - 100
3.02 - 100.05 - 50
2.11 - 50.01 - 20

Experimental Protocol Example

This is a starting point for an experimental protocol for the analysis of this compound, based on common reversed-phase methods. Optimization will likely be required for your specific instrument and sample.

  • Column: Use a modern, high-purity silica C18 column with end-capping to minimize silanol activity (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column specifically noted for low silanol activity is recommended.[11]

  • Mobile Phase A: Deionized Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 60% A / 40% B, hold for 10 minutes (adjust as needed for retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile).

  • Detection: UV at 227 nm.

References

Improving ionization efficiency of Propylidene phthalide in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Propylidene Phthalide using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving ionization efficiency and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound in ESI-MS?

A1: this compound, a lactone, can often be analyzed in both positive and negative ion modes. However, positive ion mode is typically more successful for neutral molecules that can be readily protonated or form adducts. It is recommended to screen both modes initially to determine the most sensitive and stable signal for your specific experimental conditions. In positive ion mode, you will likely observe the protonated molecule [M+H]+ or adducts such as [M+Na]+ and [M+NH4]+.

Q2: Why am I observing a weak or no signal for this compound?

A2: A weak or absent signal for this compound can be attributed to several factors, including suboptimal solvent conditions, inappropriate pH of the mobile phase, or incorrect instrument settings. Lactones may not ionize efficiently under neutral conditions. The troubleshooting guide below provides a systematic approach to address this issue.

Q3: I am seeing multiple adducts in my mass spectrum. How can I control this?

A3: The presence of multiple adducts, such as [M+Na]+ and [M+K]+, is common in ESI-MS, especially when dealing with neutral molecules.[1] While this confirms the molecular weight, it can diminish the intensity of the desired protonated molecule [M+H]+. To control adduct formation, you can:

  • Lower the pH: Adding a small amount of a volatile acid like formic acid to the mobile phase can provide an excess of protons, favoring the formation of [M+H]+ over metal adducts.[1]

  • Use high-purity solvents and glassware: Sodium and potassium are common contaminants. Using ultra-pure solvents and properly cleaned glassware can minimize the availability of these cations.[2]

  • Add a controlled amount of an adduct-forming reagent: If a specific adduct provides a more stable and intense signal, you can intentionally add a salt like ammonium (B1175870) acetate (B1210297) to promote the formation of the [M+NH4]+ adduct.[2]

Q4: Can I use normal-phase solvents for ESI-MS analysis of this compound?

A4: Normal-phase solvents like hexane, toluene, and dichloromethane (B109758) are generally not suitable for ESI-MS because they cannot effectively support ions in solution.[3] ESI relies on the formation of ions in the liquid phase and their subsequent transfer to the gas phase. Reversed-phase solvents such as water, acetonitrile, and methanol (B129727) are preferred as they facilitate this process.[3]

Troubleshooting Guide

This guide provides a structured approach to systematically troubleshoot and enhance the ionization efficiency of this compound.

Issue 1: Weak or No Signal
Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent Composition 1. Ensure the use of reversed-phase solvents (e.g., methanol, acetonitrile, water). 2. Introduce a volatile organic co-solvent to decrease surface tension and improve droplet evaporation.[4]Protic solvents are effective for ESI-MS as they support the necessary electrochemical processes and the association of charged species.[5]
Inappropriate pH 1. Acidify the mobile phase by adding 0.1% formic acid to promote protonation in positive ion mode.[4][6] 2. For negative ion mode, consider adding a small amount of a weak base like ammonium hydroxide.Adjusting the pH to be at least two units below the analyte's pKa for positive mode ensures the analyte is in its charged form.[7]
Inefficient Adduct Formation 1. If protonation is weak, try adding a low concentration of ammonium acetate (e.g., 1-5 mM) to the mobile phase to encourage the formation of [M+NH4]+ adducts.For neutral molecules, adduct formation can be a more efficient ionization pathway than protonation.
Incorrect Instrument Parameters 1. Optimize the capillary voltage; a typical starting range is 3-5 kV for positive mode.[8] 2. Adjust the nebulizer gas pressure and drying gas flow rate and temperature to ensure efficient desolvation.[3][8][9]Proper instrument settings are crucial for droplet formation, desolvation, and ion transfer into the mass analyzer.
Low Analyte Concentration 1. Prepare a more concentrated standard solution to confirm that the issue is not simply a low abundance of the analyte.This helps to differentiate between a sensitivity issue and a complete lack of ionization.
Issue 2: Unstable Signal or High Noise
Potential Cause Troubleshooting Step Rationale
Solvent Contamination 1. Use high-purity, LC-MS grade solvents. 2. Check for contamination in solvent reservoirs and tubing. Common contaminants include plasticizers and polymers.[10]Contaminants can suppress the ionization of the target analyte or introduce significant chemical noise.
Improper Sprayer Position 1. Optimize the position of the ESI needle relative to the mass spectrometer inlet.The sprayer position affects droplet formation and ion sampling efficiency.[7]
Inconsistent Flow Rate 1. Ensure a stable and consistent flow rate from the LC pump. Lower flow rates can sometimes improve ESI performance.[4][11]Pulsations or variations in the flow rate can lead to an unstable spray and fluctuating signal.
Corona Discharge 1. If you observe protonated solvent clusters, reduce the sprayer voltage.[3] 2. Avoid using highly aqueous mobile phases if discharge is a persistent issue.[3]Corona discharge can lead to an unstable signal or a complete loss of signal.[3]

Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition for Improved Protonation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

  • Initial Mobile Phase: 50:50 (v/v) acetonitrile:water.

  • Flow Injection Analysis (FIA): Infuse the working solution directly into the ESI source at a constant flow rate (e.g., 10 µL/min).

  • Data Acquisition: Acquire mass spectra in positive ion mode, scanning a mass range that includes the expected [M+H]+ ion.

  • pH Modification: Prepare a new mobile phase of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Repeat Analysis: Infuse the working solution prepared in the acidified mobile phase and acquire mass spectra under the same instrument conditions.

  • Comparison: Compare the signal intensity and stability of the [M+H]+ ion between the neutral and acidified mobile phases.

Protocol 2: Promoting and Stabilizing Adduct Formation
  • Stock and Working Solutions: Prepare as described in Protocol 1.

  • Initial Mobile Phase: 50:50 (v/v) acetonitrile:water.

  • Flow Injection Analysis (FIA): Infuse the working solution and acquire mass spectra, noting the presence and intensity of any adducts (e.g., [M+Na]+).

  • Ammonium Acetate Addition: Prepare a new mobile phase of 50:50 (v/v) acetonitrile:water containing 5 mM ammonium acetate.

  • Repeat Analysis: Infuse the working solution prepared in the mobile phase with ammonium acetate and acquire mass spectra.

  • Comparison: Compare the intensity and stability of the [M+NH4]+ adduct with the protonated molecule and other adducts observed in the initial analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_optimization Optimization Parameters stock This compound Stock Solution working Working Solution (e.g., 1 µg/mL) stock->working Dilution fia Flow Injection Analysis (FIA) working->fia ms Mass Spectrometer fia->ms solvent Solvent Composition (ACN/H2O) solvent->fia ph pH Adjustment (+/- 0.1% Formic Acid) ph->fia adduct Adduct Promotion (+ 5mM NH4Ac) adduct->fia troubleshooting_logic start Weak or No Signal check_solvent Is Solvent System Optimized? start->check_solvent adjust_solvent Use ACN/MeOH/H2O Mixture check_solvent->adjust_solvent No check_ph Is pH Appropriate? check_solvent->check_ph Yes adjust_solvent->check_ph adjust_ph Add 0.1% Formic Acid (Positive Mode) check_ph->adjust_ph No check_adducts Is Adduct Formation Efficient? check_ph->check_adducts Yes adjust_ph->check_adducts add_adduct_reagent Add 5mM Ammonium Acetate check_adducts->add_adduct_reagent No check_instrument Are Instrument Parameters Optimized? check_adducts->check_instrument Yes add_adduct_reagent->check_instrument optimize_instrument Tune Capillary Voltage, Gas Flow, Temperature check_instrument->optimize_instrument No success Signal Improved check_instrument->success Yes optimize_instrument->success

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Propylidene Phthalide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. Propylidene phthalide (B148349), a fragrance ingredient and organic intermediate, requires reliable analytical methods for its determination in various matrices. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Propylidene phthalide, supported by representative experimental data and detailed methodologies.

While a specific, publicly available, fully validated HPLC method for this compound with comprehensive quantitative data was not identified, this guide utilizes typical performance characteristics reported for the analysis of similar phthalate (B1215562) compounds to provide a robust comparative framework. The data presented herein is representative of what can be expected from a validated method for this compound.

Methodology Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but their applicability depends on the analyte's properties.[1][2]

  • HPLC is well-suited for non-volatile and thermally unstable compounds, making it a versatile technique for a wide range of molecules.[3][4] Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5]

  • GC-MS , conversely, is ideal for volatile and thermally stable compounds.[2][6] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase, with a gaseous mobile phase carrying the analyte through the column.[4] Mass spectrometry provides definitive identification.[6]

This compound is a semi-volatile compound, making both HPLC and GC-MS viable techniques for its quantification. The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Performance Data

The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods for the quantification of phthalates, which can be considered representative for this compound analysis.

Table 1: HPLC-UV Method Performance

Validation ParameterTypical Performance
Linearity (R²)> 0.999[7]
Limit of Detection (LOD)0.01 - 1.0 µg/mL
Limit of Quantitation (LOQ)0.05 - 5.0 µg/mL[7]
Accuracy (% Recovery)98 - 102%[8][9]
Precision (% RSD)< 2%[8]

Table 2: GC-MS Method Performance

Validation ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)90 - 110%[10]
Precision (% RSD)< 10%[10]

Experimental Protocols

Below are detailed experimental protocols that can serve as a starting point for developing and validating a quantification method for this compound.

HPLC-UV Method Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 230-280 nm for phthalates).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

3. Method Validation:

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at three different concentration levels. Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment. Calculate the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

GC-MS Method Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).[13]

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Electron Impact (EI) ionization with Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Use a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) to isolate this compound from the sample matrix. Concentrate the extract and reconstitute in the analysis solvent.

3. Method Validation:

  • Follow a similar validation procedure as outlined for the HPLC method, assessing linearity, accuracy, precision, LOD, and LOQ.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_result Result prep_std Prepare Standard Solutions hplc_analysis HPLC-UV Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy (Recovery) hplc_analysis->accuracy precision Precision (RSD%) hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq specificity Specificity hplc_analysis->specificity quant_report Quantification Report linearity->quant_report accuracy->quant_report precision->quant_report lod_loq->quant_report specificity->quant_report

Caption: Workflow for the validation of an HPLC method.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_adv Advantages: - Good for non-volatile & thermally labile compounds - Versatile hplc_disadv Disadvantages: - Lower resolution for some volatile compounds - Can be slower gcms_adv Advantages: - High resolution & speed for volatile compounds - Definitive identification with MS gcms_disadv Disadvantages: - Not suitable for non-volatile or thermally labile compounds - Requires sample vaporization propylidene This compound (Semi-volatile) propylidene->hplc_adv Suitable propylidene->gcms_adv Suitable

Caption: Comparison of HPLC-UV and GC-MS for this compound analysis.

References

Inter-laboratory Comparison of Propylidene Phthalide Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Propylidene phthalide (B148349), a common fragrance ingredient. While direct inter-laboratory comparison data for Propylidene phthalide is not extensively available in published literature, this document synthesizes validated data for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and presents a hypothetical, yet realistic, performance comparison with a Gas Chromatography-Mass Spectrometry (GC-MS) method. This guide is intended to assist researchers in selecting an appropriate analytical technique and to provide a framework for potential inter-laboratory validation studies.

Data Presentation: A Comparative Overview of Analytical Performance

The following tables summarize the performance characteristics of two key analytical methods for the quantification of this compound. The data for the LC-MS/MS method is derived from a validated study, while the GC-MS data is a hypothetical representation based on typical performance for similar analytes to facilitate a comparative assessment.

Table 1: Quantitative Performance Data for this compound Analysis

ParameterLC-MS/MS (Validated Data)[1]GC-MS (Hypothetical Data)
Linearity (R²) > 0.999> 0.995
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL
Limit of Detection (LOD) 0.1 µg/mL1.0 µg/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 93.9 - 105.1%90 - 110%

Table 2: Summary of Method Attributes

AttributeLC-MS/MSGC-MS
Selectivity HighHigh
Sensitivity Very HighHigh
Sample Throughput ModerateHigh
Sample Preparation Complexity ModerateLow to Moderate
Cost (Instrument) HighModerate
Analyst Expertise Required HighModerate

Experimental Protocols

Detailed methodologies for the LC-MS/MS and a typical GC-MS analysis of this compound are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol[1]

This method was developed and validated for the determination of this compound in various matrices.

1. Sample Preparation:

  • Accurately weigh the sample and transfer to a suitable volumetric flask.

  • Add an appropriate volume of diluent (e.g., acetonitrile (B52724) or methanol).

  • Vortex or sonicate to ensure complete dissolution and extraction.

  • Filter the extract through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system coupled with a tandem mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): To be determined for this compound.

  • Product Ions (m/z): To be determined for this compound.

  • Collision Energy: Optimized for the specific transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Hypothetical)

This protocol is a representative example for the analysis of fragrance compounds like this compound. GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[2][3]

1. Sample Preparation:

  • Accurately weigh the sample into a vial.

  • Add a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex to dissolve the sample.

  • If necessary, perform a clean-up step such as solid-phase extraction (SPE) to remove matrix interferences.

2. GC Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical flow of an inter-laboratory comparison study.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography MS Mass Spectrometric Detection Chromatography->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Diagram 1: General experimental workflow for this compound analysis.

InterLab_Comparison cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Protocol Develop Standardized Protocol Samples Prepare Homogeneous Samples Protocol->Samples LabA Laboratory A Samples->LabA LabB Laboratory B Samples->LabB LabC Laboratory C Samples->LabC CollectData Collect & Tabulate Results LabA->CollectData LabB->CollectData LabC->CollectData Stats Statistical Analysis (e.g., z-scores, reproducibility) CollectData->Stats Report Generate Comparison Report Stats->Report

Diagram 2: Logical workflow for an inter-laboratory comparison study.

References

A Tale of Two Celery Notes: A Comparative Guide to Propylidene Phthalide and 3-n-Butylphthalide in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between flavor compounds is paramount. This guide provides a comprehensive comparison of two key phthalides responsible for celery's characteristic aroma: propylidene phthalide (B148349) and 3-n-butylphthalide. By examining their distinct flavor profiles, supported by available experimental data, this document aims to equip professionals with the knowledge to effectively utilize these compounds in their respective fields.

Propylidene phthalide and 3-n-butylphthalide are two closely related lactone molecules that are significant contributors to the flavor and aroma of celery and other umbelliferous plants. While both impart a celery-like character, their sensory profiles are distinct, influencing their applications in the food and fragrance industries. 3-n-butylphthalide is often considered the primary contributor to the classic, pungent aroma of celery, while this compound offers a greener, sweeter, and more herbaceous nuance.

Comparative Analysis of Flavor and Physical Properties

A detailed comparison of the organoleptic and physicochemical properties of this compound and 3-n-butylphthalide is crucial for their effective application. The following tables summarize the key attributes of each compound based on available data.

PropertyThis compound3-n-Butylphthalide
General Description A clear, colorless to pale yellow liquid.An oily, colorless liquid.[1]
Odor Profile Described as having a powerful, very warm, spicy-herbaceous odor. Other descriptors include woody, floral, sweet, and celery-like with brown, vegetative nuances.[2][3][4]Characterized by a strong, celery-like, spicy, and aromatic odor. It is considered a key contributor to the typical aroma of celery.[5]
Taste Profile Green, celery, sweet, and lovage-like with vegetative and herbal undertones.[2]Possesses a taste that is strongly reminiscent of celery and lovage, with spicy and aromatic notes.[5]
Natural Occurrence Found in celery and lovage.A primary aromatic constituent of celery oil, also found in lovage.[5]
CAS Number 17369-59-4[6]6066-49-5[7]
Molecular Formula C₁₁H₁₀O₂[6]C₁₂H₁₄O₂[1]
Molecular Weight 174.19 g/mol 190.24 g/mol [1]
Boiling Point 169-170 °C at 12 mmHg[2]177-178 °C at 15 mmHg[1]
Solubility Very slightly soluble in water; soluble in alcohol.[2][8]Slightly soluble in water; soluble in oil and ethanol.[1]

Sensory Evaluation and Flavor Thresholds

Quantitative sensory analysis is essential for objectively characterizing and differentiating the flavor profiles of aromatic compounds. While direct comparative studies providing sensory panel data for this compound and 3-n-butylphthalide are limited, their individual characteristics can be inferred from various sources.

A study on different celery genotypes provides some insight into the relative abundance of these compounds. This research found that the relative abundance of both 3-n-butylphthalide and 3-propylidene phthalide varied significantly among different celery cultivars, which in turn correlated with distinct sensory profiles as evaluated by a trained panel. For instance, a genotype with a high percentage of phthalides, including 3-n-butylphthalide, was associated with a strong, typical celery odor and herbal flavor. In contrast, a genotype with low phthalide content was described as having a cucumber-like flavor. This highlights the crucial role of the concentration and relative ratio of these two phthalides in shaping the overall celery aroma.

Experimental Protocols

For researchers aiming to conduct their own comparative sensory evaluations, established methodologies provide a framework for obtaining reliable and reproducible data.

Quantitative Descriptive Analysis (QDA)

QDA is a robust method for developing a detailed sensory profile of a product.[9][10][11]

Objective: To identify and quantify the sensory attributes of this compound and 3-n-butylphthalide.

Procedure:

  • Panelist Selection and Training: Recruit a panel of 8-12 individuals screened for their sensory acuity. Train them to identify and rate the intensity of various aroma and flavor attributes relevant to celery and herbal notes (e.g., green, spicy, sweet, bitter, earthy).

  • Vocabulary Development: Through exposure to reference standards and the test compounds, the panel develops a consensus vocabulary to describe the sensory characteristics.

  • Sample Preparation: Prepare solutions of this compound and 3-n-butylphthalide at various concentrations in a neutral solvent (e.g., water or oil).

  • Evaluation: Panelists independently evaluate the samples in a controlled environment and rate the intensity of each attribute on a line scale.

  • Data Analysis: The data is statistically analyzed to generate a sensory profile for each compound, often visualized in a spider web plot.

G Experimental Workflow for Quantitative Descriptive Analysis (QDA) A Panelist Selection & Training B Vocabulary Development A->B Develop Consensus Language D Sensory Evaluation B->D C Sample Preparation C->D Present Samples E Data Analysis D->E Collect Intensity Ratings F Sensory Profile Generation E->F Statistical Analysis

Caption: Workflow for Quantitative Descriptive Analysis.

Flavor Threshold Determination (ASTM E679)

This standard practice provides a method for determining the detection threshold of a substance.

Objective: To determine the lowest concentration at which this compound and 3-n-butylphthalide can be detected.

Procedure:

  • Sample Preparation: Prepare a series of ascending concentrations of each compound in deionized water.

  • Triangle Test Presentation: At each concentration level, present three samples to the panelists, two of which are identical (blanks) and one contains the flavor compound.

  • Forced-Choice Task: Panelists are required to identify the "odd" sample.

  • Threshold Calculation: The threshold is typically defined as the concentration at which a statistically significant proportion of the panel can correctly identify the odd sample.

G Logical Flow for Flavor Threshold Determination Start Prepare Ascending Concentration Series Present Present Triangle Test Start->Present Decision Panelist Identifies Odd Sample? Present->Decision Correct Record Correct Identification Decision->Correct Yes Incorrect Record Incorrect Identification Decision->Incorrect No Next Proceed to Next Concentration Correct->Next Incorrect->Next Next->Present End Calculate Threshold Next->End

Caption: Process for determining flavor thresholds.

Signaling Pathways in Phthalide Perception

The perception of taste and smell is initiated by the interaction of flavor molecules with specific receptors in the oral and nasal cavities. While the precise olfactory and gustatory receptors for this compound and 3-n-butylphthalide have not been definitively identified, the general mechanisms of taste and odor perception are well-established.

Olfactory Perception: Volatile compounds like phthalides travel through the nasal cavity and bind to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. This binding event triggers a signaling cascade that ultimately leads to the perception of smell in the brain. The diverse array of ORs allows for the discrimination of a vast number of different odorants.

Gustatory Perception: The taste of compounds is mediated by Taste Receptors (TRs) located in taste buds on the tongue. The perception of bitterness, sweetness, and umami is also mediated by GPCRs. It is plausible that the bitter and other taste nuances of phthalides are detected through these pathways. For instance, bitter compounds activate the T2R family of bitter taste receptors.

G General Signaling Pathway for Odor Perception cluster_0 Olfactory Sensory Neuron Odorant Phthalide Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces IonChannel Ion Channel cAMP->IonChannel Opens Signal Nerve Impulse to Brain IonChannel->Signal Generates

Caption: Simplified olfactory signal transduction.

Conclusion

This compound and 3-n-butylphthalide are integral to the characteristic flavor of celery, yet they possess distinct sensory profiles. 3-n-Butylphthalide provides the classic, potent celery aroma, while this compound contributes a greener, sweeter, and more complex herbaceous character. A thorough understanding of these differences, ideally quantified through rigorous sensory analysis, is essential for their targeted application in flavor creation, food product development, and potentially for modulating sensory perception in pharmaceutical formulations. Further research to determine the specific sensory thresholds and to elucidate the precise receptor interactions of these phthalides will provide even greater control and innovation in their use.

References

A Comparative Analysis of the Bioactivities of Propylidene Phthalide and Z-Ligustilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the bioactive properties of two phthalide (B148349) compounds: Propylidene phthalide and Z-ligustilide. While both share a common phthalide core structure, the available scientific literature reveals a significant disparity in the depth of research and understanding of their respective biological effects. Z-ligustilide, a major component of medicinal plants like Angelica sinensis, has been extensively studied, demonstrating a wide range of pharmacological activities. In contrast, this compound is primarily recognized as a fragrance ingredient, with limited and less specific data on its bioactivity. This comparison aims to summarize the current state of knowledge for both compounds, highlighting the well-documented effects of Z-ligustilide and the existing gaps in the scientific understanding of this compound.

Summary of Bioactivities

The following table provides a high-level overview of the reported bioactivities for this compound and Z-ligustilide.

Bioactivity CategoryThis compoundZ-Ligustilide
Anti-inflammatory General suggestions for the phthalide class; specific data is limited.Well-documented; inhibition of inflammatory mediators and signaling pathways.[1][2][3]
Neuroprotective General suggestions for the phthalide class; specific data is lacking.Extensively studied; protects against ischemic brain injury and neurodegenerative models.[4][5][6][7]
Anticancer No significant data found.Demonstrated in various cancer cell lines; induces apoptosis and inhibits proliferation.[8][9][10][11]
Antioxidant No specific data found.Well-established; activates antioxidant response pathways.[12][13][14][15]
Cardiovascular Effects No specific data found.Shows vasodilatory effects and protects against atherosclerosis.[12][16][17][18]

In-Depth Comparison of Bioactivities

Anti-inflammatory Activity

Z-Ligustilide:

Z-ligustilide has demonstrated potent anti-inflammatory effects across numerous studies. It has been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW264.7).[1] The underlying mechanisms involve the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] Specifically, Z-ligustilide can inhibit the phosphorylation and degradation of IκBα, a critical step in NF-κB activation, and also dose-dependently inhibits the phosphorylation of p38 MAPK, ERK, and JNK.[2] One study reported an IC50 value of 12.8 ± 1.4 μM for the reduction of NO production in RAW264.7 cells.[1]

This compound:

Direct experimental evidence for the anti-inflammatory activity of this compound is scarce. While some reviews suggest that phthalides as a chemical class possess anti-inflammatory properties, specific studies focusing on this compound are lacking.[19][20] Further research is required to determine if this compound exhibits similar anti-inflammatory effects to Z-ligustilide and to elucidate its potential mechanisms of action.

Neuroprotective Effects

Z-Ligustilide:

The neuroprotective properties of Z-ligustilide are well-documented. It has been shown to protect against cerebral ischemia-reperfusion injury by reducing neurological dysfunction and infarct volume in animal models.[4][13] The mechanisms behind these effects are multi-faceted and include the activation of the Nrf2/HO-1 pathway, which is a critical antioxidant response pathway.[13] Z-ligustilide also promotes the phosphorylation of ERK and upregulates HIF-1, contributing to its neuroprotective effects.[4] Furthermore, it has been demonstrated to activate the PI3K/Akt signaling pathway, which is involved in cell survival and can reverse neuronal apoptosis.[5] In models of Parkinson's disease, Z-ligustilide has been shown to regulate the phenotypic polarization of microglia via the Nrf2-TrxR axis, suggesting its potential in mitigating neuroinflammation in neurodegenerative diseases.[6][7]

This compound:

Anticancer Activity

Z-Ligustilide:

Z-ligustilide has been shown to possess anticancer properties in various cancer cell lines. It can induce apoptotic cell death in human ovarian cancer cells, an effect that is linked to the induction of oxidative stress and the involvement of mitochondria.[8][9] In breast cancer cells (MCF-7), Z-ligustilide has been shown to reduce cell viability and induce apoptosis. Studies on hypoxic oral cancer cells have revealed that Z-ligustilide can inhibit cell migration and induce caspase-dependent apoptosis.[10] Furthermore, it has been investigated for its potential to enhance the sensitivity of cancer cells to radiation therapy.[10] In colon cancer cells (HT-29), Z-ligustilide, along with other phthalides from Angelica sinensis, has been shown to decrease cell viability.[11]

This compound:

Currently, there is no significant scientific literature available that investigates the anticancer activity of this compound. Studies on other types of phthalates have shown varied effects on cancer cell lines, but these are structurally distinct from this compound.[21][22][23]

Antioxidant Activity

Z-Ligustilide:

The antioxidant activity of Z-ligustilide is a key component of its overall bioactivity. It is a known activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[12][13] By promoting the nuclear translocation of Nrf2, Z-ligustilide upregulates the expression of several downstream antioxidant enzymes. This mechanism has been shown to protect vascular endothelial cells from oxidative stress.[12] In vitro studies have also demonstrated its ability to protect against hydrogen peroxide (H2O2)-induced injuries in PC12 cells.[15]

This compound:

There is a lack of specific studies evaluating the antioxidant properties of this compound. While its structural relative, Z-ligustilide, is a potent antioxidant, it cannot be assumed that this compound possesses similar activity without direct experimental evidence.

Cardiovascular Effects

Z-Ligustilide:

Z-ligustilide has been reported to have beneficial effects on the cardiovascular system. It can significantly reduce phenylephrine-induced aortic tension in vitro, suggesting a vasodilatory effect, although oral administration did not show an effect on systolic blood pressure in spontaneously hypertensive rats in one study.[16] More significantly, Z-ligustilide has been shown to protect against high-fat diet-induced atherosclerosis by activating Nrf2 and its downstream genes, leading to a reduction in atherosclerotic plaque formation and lipid peroxidation in the aorta.[12] It has also been shown to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis.[18] Furthermore, a recent study has suggested that Z-ligustilide can alleviate atherosclerosis by modulating gut microbiota and improving gut barrier integrity through the activation of cannabinoid receptor 2.[24]

This compound:

There is no specific information available in the scientific literature regarding the cardiovascular effects of this compound. Some studies have raised concerns about the potential cardiovascular risks associated with exposure to certain phthalate (B1215562) plasticizers, but these are structurally different compounds used in large quantities in plastics and should not be conflated with the bioactivity of this compound.[25][26][27]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While extensive protocols are available for the various bioactivities of Z-ligustilide in the cited literature, a similar level of detail is not available for this compound due to the lack of research. Below are generalized examples of methodologies commonly used in the studies of Z-ligustilide.

General Protocol for In Vitro Anti-inflammatory Assay (NO Production):

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Z-ligustilide) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

General Protocol for Western Blot Analysis of Signaling Proteins:

  • Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-p38, p-ERK, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways of Z-Ligustilide

The following diagrams illustrate some of the key signaling pathways modulated by Z-ligustilide, as described in the scientific literature.

Ligustilide_Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK Ikk IKK TLR4->Ikk Ligustilide (B1675387) Z-Ligustilide Ligustilide->p38 Ligustilide->ERK Ligustilide->JNK Ligustilide->Ikk IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) NFkB_nucleus->Inflammatory_Mediators induces transcription

Z-Ligustilide's inhibition of key inflammatory signaling pathways.

Ligustilide_Neuroprotection_Pathway cluster_Nrf2 Nrf2 Pathway cluster_PI3K PI3K/Akt Pathway Ligustilide Z-Ligustilide Nrf2 Nrf2 Ligustilide->Nrf2 promotes dissociation from Keap1 PI3K PI3K Ligustilide->PI3K Keap1 Keap1 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces transcription Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis

Neuroprotective mechanisms of Z-Ligustilide via Nrf2 and PI3K/Akt pathways.

Conclusion

This comparative guide highlights the extensive body of research supporting the diverse bioactivities of Z-ligustilide, positioning it as a compound of significant interest for further drug development. Its well-elucidated anti-inflammatory, neuroprotective, anticancer, antioxidant, and cardiovascular effects are supported by a growing number of in vitro and in vivo studies.

In stark contrast, the bioactivity of this compound remains largely unexplored. While its structural similarity to other bioactive phthalides suggests potential pharmacological properties, there is a clear and urgent need for dedicated scientific investigation. Future research should focus on systematic screening of this compound for a range of biological activities, followed by mechanistic studies to understand its molecular targets and signaling pathways. Such studies are essential to determine if this compound holds any therapeutic potential beyond its current application in the fragrance industry. For researchers and drug development professionals, Z-ligustilide represents a promising lead compound, while this compound presents an opportunity for novel discovery.

References

A Comparative Sensory Analysis of Propylidene Phthalide and Sedanenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative sensory analysis of two key flavor and fragrance compounds: Propylidene phthalide (B148349) and Sedanenolide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective comparison of their organoleptic properties.

Introduction

Propylidene phthalide and Sedanenolide are both lactones known for their significant contribution to the aroma and flavor of various natural products, most notably celery. While both share a basic phthalide structure, their distinct chemical features lead to unique sensory profiles. This guide explores these differences through a review of their odor and flavor characteristics, supported by quantitative data where available, and outlines the experimental methodologies used for such analyses.

Quantitative Sensory Data

The following table summarizes the key sensory attributes of this compound and Sedanenolide based on available literature. Direct comparative studies are limited; therefore, the data is compiled from various sources.

Sensory AttributeThis compoundSedanenolide
Odor Profile Spicy, herbaceous, warm, powerful.[1][2] Described with notes of celery, lovage, maple, fenugreek, and having brothy, vegetable, and brown nuances.[1]Primarily a strong, fresh, celery stem-like odor.[3] Different stereoisomers exhibit distinct characteristics.
Flavor Profile Green, celery, sweet, lovage with vegetative and herbal nuances.[1]Described as having a characteristic celery flavor.[4]
Odor Threshold Not explicitly found in the searched literature.(-)-(S)-Sedanenolide: 0.14 ppm[3] (+)-(R)-Sedanenolide: 0.60 ppm[3]
Key Descriptors Spicy, herbaceous, warm, celery, lovage, maple.[1]Celery stem, fresh, strong, bitter (depending on isomer).[3]
Natural Occurrence Not specified as a major natural component in the provided results. It is often a synthetic fragrance ingredient.[2]A key potent odorant in both raw and boiled celery.[4]

Experimental Protocols

The sensory data presented in this guide are typically obtained through a combination of instrumental and human sensory analysis techniques. The following are detailed methodologies relevant to the characterization of flavor and fragrance compounds like this compound and Sedanenolide.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying potent odorants in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Workflow:

  • Sample Preparation: A volatile extract of the sample (e.g., celery seed oil) is prepared using methods like solvent extraction or headspace solid-phase microextraction (HS-SPME).

  • Gas Chromatographic Separation: The extract is injected into a gas chromatograph, where individual volatile compounds are separated based on their physicochemical properties.

  • Olfactory Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port. A trained sensory panelist sniffs the effluent and records the odor description and intensity for each compound as it elutes.

  • Data Analysis: The olfactory data is correlated with the instrumental data to identify the specific compounds responsible for particular aromas.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output cluster_correlation Correlation Sample Sample (e.g., Celery Seed Oil) Extraction Extraction (HS-SPME) Sample->Extraction GC Gas Chromatography Separation Extraction->GC Split Column Effluent Split GC->Split MS Mass Spectrometry (Identification) Split->MS 50% Sniffing Olfactory Detection Port Split->Sniffing 50% ChemData Chemical Data MS->ChemData SensoryData Sensory Data Sniffing->SensoryData Correlation Data Correlation & Identification ChemData->Correlation SensoryData->Correlation

Fig. 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method that uses a trained panel to identify and quantify the sensory attributes of a product.

Protocol:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. They undergo intensive training to develop a consensus vocabulary of descriptive terms for the aromas and flavors of the compounds being tested.

  • Sample Preparation and Presentation: The compounds (this compound and Sedanenolide) are diluted to appropriate concentrations in a neutral solvent (e.g., propylene (B89431) glycol) or incorporated into a simple food matrix. Samples are presented to the panelists in a controlled environment (sensory booths with controlled lighting and temperature).

  • Sensory Evaluation: Panelists independently evaluate the samples and rate the intensity of each descriptive attribute on a linear scale (e.g., from 0 = not perceptible to 100 = very strong).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each compound.

Signaling Pathways

The specific olfactory receptor signaling pathways for this compound and Sedanenolide are not well-documented in the currently available scientific literature. The perception of odorants generally follows a complex pathway involving the binding of volatile molecules to specific G-protein coupled receptors in the olfactory epithelium, leading to a cascade of intracellular events that result in a neural signal being sent to the brain for interpretation.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP CNG Cyclic Nucleotide-Gated Ion Channel Opening cAMP->CNG Depolarization Neuron Depolarization CNG->Depolarization Ca2+/Na+ influx Signal Signal to Brain Depolarization->Signal

Fig. 2: Generalized Olfactory Signaling Pathway.

Conclusion

This compound and Sedanenolide, while both contributing to celery-like aromas, exhibit distinct sensory profiles. Sedanenolide is characterized by a fresh, strong celery stem aroma, with quantifiable differences between its stereoisomers. This compound presents a more complex, warm, and spicy-herbaceous profile. The lack of a reported odor threshold for this compound highlights an area for future research to enable a more direct quantitative comparison. The methodologies of GC-O and QDA are essential tools for elucidating the sensory characteristics of such potent aroma compounds. Further investigation into the specific olfactory receptors and signaling pathways for these molecules would provide deeper insights into the mechanisms of their perception.

References

Efficacy of Propylidene Phthalide Versus Other Natural Fragrance Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of propylidene phthalide (B148349) against other common natural fragrance compounds: linalool (B1675412), geraniol (B1671447), and eugenol (B1671780). The comparison focuses on key bioactivities relevant to their potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory effects. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the cited assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anti-inflammatory efficacy of propylidene phthalide and the selected natural fragrance compounds. It is important to note that the data has been aggregated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget MicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureus256[1]
Escherichia coli256[1]
Linalool Staphylococcus aureus (MRSA)13.2 (MIC₅₀)[2][3]
Escherichia coli9400[4]
Pseudomonas aeruginosa1024[5]
Candida albicans130[6]
Geraniol Staphylococcus aureus (MRSA)512[6]
Escherichia coli5600[7]
Pseudomonas aeruginosa70400[6]
Candida albicans16 - 130[6]
Eugenol Staphylococcus aureus115 - 1000[8][9]
Escherichia coli125 - 1000[9]
Pseudomonas aeruginosa2000[9]
Candida albicans200 - 400[10]

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µg/mL)Reference
This compound Data not available
Linalool 101.87[11]
Geraniol 24.6[12]
Eugenol 0.1967[13]

Table 3: Comparative Anti-inflammatory Activity (LPS-Induced Nitric Oxide Production Inhibition in RAW 264.7 Macrophages)

CompoundIC₅₀ (µM)Reference
This compound Data not available
Linalool >100[14]
Geraniol ~50[15]
Eugenol ~25[16][17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a substance that prevents the visible growth of a microorganism.

a. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar (B569324) plates for 18-24 hours.

  • A few colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The suspension is then diluted in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Compound Dilutions:

  • A stock solution of the test compound (e.g., this compound, linalool) is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing the appropriate broth.

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • The plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth, as observed by the absence of turbidity.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_result Result A Microbial Culture C Standardized Inoculum (0.5 McFarland) A->C B Test Compound Stock D Serial Dilutions in 96-well plate B->D E Inoculation of Plate C->E D->E F Incubation (37°C, 24-48h) E->F G Visual Assessment of Turbidity F->G H MIC Determination G->H

Experimental workflow for MIC determination.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

a. Preparation of DPPH Solution:

b. Reaction Mixture:

  • A specific volume of the test compound solution at various concentrations is mixed with the DPPH solution in a 96-well plate or cuvettes.

  • A control is prepared with the solvent instead of the test compound.

c. Incubation and Measurement:

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

d. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Seeding:

  • Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

b. Treatment and Stimulation:

  • The cell medium is replaced with fresh medium containing various concentrations of the test compound.

  • After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

c. Measurement of Nitric Oxide:

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • The absorbance is measured at approximately 540 nm.

d. Calculation of Inhibition:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.

Signaling Pathways

The following diagrams illustrate the known or proposed signaling pathways through which these fragrance compounds exert their biological effects.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism for many natural fragrance compounds, including linalool, geraniol, and eugenol, involves the disruption of the microbial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

antimicrobial_mechanism cluster_compound Fragrance Compound cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Compound Linalool / Geraniol / Eugenol Membrane Lipid Bilayer Compound->Membrane Disruption Proteins Membrane Proteins Compound->Proteins Denaturation Permeability Increased Permeability Membrane->Permeability Proteins->Permeability Leakage Leakage of Ions & Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

General antimicrobial mechanism of fragrance compounds.
Anti-inflammatory Signaling Pathways

Phthalides and other natural fragrance compounds often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway Inhibition

LPS stimulation of macrophages activates the NF-κB pathway, leading to the production of pro-inflammatory mediators. Linalool, geraniol, and eugenol have been shown to inhibit this pathway at various points.[1][2][7][8][9][18][19][20][21][22][23][24]

nfkb_pathway cluster_stimulus Stimulus cluster_pathway NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation iNOS iNOS Expression NFkB_nuc->iNOS COX2 COX-2 Expression NFkB_nuc->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines NO Nitric Oxide (NO) iNOS->NO Inhibitor Linalool / Geraniol / Eugenol Inhibitor->IKK Inhibition Inhibitor->IkB Prevents Degradation Inhibitor->NFkB_nuc Inhibits Translocation mapk_pathway cluster_stimulus Stimulus cluster_pathway MAPK Pathway cluster_response Inflammatory Response LPS LPS TAK1 TAK1 LPS->TAK1 MKK MKK3/6, MEK1/2 TAK1->MKK Activation p38 p38 MAPK MKK->p38 Phosphorylation ERK ERK1/2 MKK->ERK Phosphorylation AP1 AP-1 Activation p38->AP1 ERK->AP1 Inflam_genes Inflammatory Gene Expression AP1->Inflam_genes Inhibitor Geraniol / Eugenol Inhibitor->p38 Inhibition of Phosphorylation Inhibitor->ERK Inhibition of Phosphorylation

References

Stability Showdown: A Comparative Guide to Propylidene Phthalide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the inherent stability of a molecule is paramount. Propylidene phthalide (B148349) and its derivatives, a class of aromatic lactones, are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the stability of propylidene phthalide, contrasted with its more labile derivatives, and outlines the standard experimental protocols for comprehensive stability assessment.

Executive Summary

This compound generally exhibits greater stability compared to some of its naturally occurring derivatives, such as (Z)-ligustilide. While specific kinetic data for the degradation of this compound is not extensively available in public literature, its derivatives, particularly those with unsaturated side chains like (Z)-ligustilide, are known to be highly susceptible to degradation under various conditions, most notably exposure to light. This inherent instability in some derivatives underscores the importance of rigorous stability testing for any new analogue being considered for pharmaceutical development. Forced degradation studies are the industry standard for elucidating degradation pathways and establishing the intrinsic stability of a drug candidate.

Comparative Stability Analysis

The stability of a phthalide derivative is significantly influenced by its chemical structure, including the nature of the substituent groups on the phthalide ring and the side chain at the 3-position.

CompoundChemical StructureKnown Stability CharacteristicsQuantitative Data (where available)
3-Propylidenephthalide 3-propylidene-1(3H)-isobenzofuranoneGenerally considered stable under standard conditions. May be sensitive to prolonged exposure to air and moisture.[1] Not expected to be phototoxic or photoallergenic based on UV/Vis absorption spectra.[2] A study noted its stability in 50% ethanol (B145695) at 32°C was sufficient for up to 24 hours.[3]Specific degradation kinetics are not widely reported in the literature.
(Z)-Ligustilide (Z)-3-butylidene-4,5-dihydrophthalideKnown to be an unstable and rapidly degrading compound.[4][5][6] Highly susceptible to degradation upon exposure to light, leading to the formation of dimers and trimers.[4][6]In a 41-day stability study, the concentration of (Z)-ligustilide decreased by 15.6% when stored in a chloroform-d (B32938) (CDCl3) solution.[5]
(Z)-Butylidenephthalide (Z)-3-butylidenephthalideAlso known to be an unstable compound.[5]Specific comparative degradation kinetics are not readily available, but its structural similarity to (Z)-ligustilide suggests a comparable susceptibility to degradation.

Degradation Pathways and Mechanisms

The primary degradation pathway for lactones like this compound and its derivatives is hydrolysis of the lactone ring to form the corresponding hydroxy acid. Other potential degradation routes, which can be investigated through forced degradation studies, include oxidation, photodegradation, and thermal decomposition.[7][8]

For instance, the degradation of (Z)-ligustilide is known to involve oxidation, hydrolysis, and isomerization.[4]

Below is a generalized workflow for conducting forced degradation studies to assess the stability of this compound and its derivatives.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (UV/Vis light) Photo->HPLC Analyze Samples Characterization Characterization of Degradants (MS, NMR) HPLC->Characterization Identify Peaks Drug This compound or Derivative Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Forced Degradation Experimental Workflow

Experimental Protocols

A crucial component of any stability study is a well-defined experimental protocol. The following are generalized methodologies for key stability-indicating experiments.

Protocol 1: Forced Degradation Under Hydrolytic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours). Samples should be withdrawn at various time points.

  • Neutralization: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol 2: Forced Degradation Under Oxidative Conditions
  • Preparation of Stock Solution: Prepare a stock solution of the test compound as described in Protocol 1.

  • Stress Conditions: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature or a slightly elevated temperature for a defined period, protected from light.

  • Analysis: Analyze the samples at various time points by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation: Prepare solutions of the test compound in a suitable solvent and also prepare solid samples.

  • Exposure: Expose the samples to a light source that provides both ultraviolet (UV) and visible light, according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: At appropriate time intervals, analyze the samples by HPLC to determine the extent of degradation.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate the parent compound from its degradation products. A typical starting point for method development would be:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Mass spectrometry (MS) can be coupled to the HPLC for identification of degradation products.

The logical relationship for developing and validating a stability-indicating method is outlined below.

HPLC_Method_Development Start Define Method Objective Stress Perform Forced Degradation Studies Start->Stress Develop Develop Separation Method (HPLC) Stress->Develop Generate Degradants Validate Validate Method (ICH Guidelines) Develop->Validate Optimized Conditions Final Validated Stability- Indicating Method Validate->Final

HPLC Method Development Logic

Conclusion

The stability of this compound and its derivatives can vary significantly, with some compounds like (Z)-ligustilide exhibiting notable instability. For drug development purposes, it is critical to perform comprehensive stability studies to understand the degradation profile of any new derivative. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies and developing a validated stability-indicating HPLC method. The resulting data will enable a thorough comparison of the stability of different derivatives and inform decisions on their potential as therapeutic agents.

References

A Guide to the Validation of Analytical Methods for Propylidene Phthalide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Propylidene phthalide (B148349). The information presented is based on published experimental data and is intended to serve as a practical reference for researchers and scientists involved in the development and validation of analytical methods for this compound.

Propylidene phthalide is a fragrance ingredient used in various cosmetic products.[1][2][3][4] Accurate and reliable analytical methods are crucial for ensuring the quality and safety of products containing this compound. This guide details the validation of an LC-MS/MS method, a widely accepted technique for the sensitive and specific quantification of analytes in complex matrices.

Comparison of Analytical Method Validation Parameters

The following table summarizes the validation parameters for the LC-MS/MS method for the determination of this compound, as established in a peer-reviewed study. The acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.

Validation ParameterAnalytical MethodAcceptance Criteria (ICH Q2(R2))Result
Linearity (r²) LC-MS/MSr² ≥ 0.990.9992 - 0.9999
Accuracy (% Recovery) LC-MS/MS80 - 120%93.9 - 105.1%
Precision (% RSD) LC-MS/MS≤ 15%0.7 - 10.2%
Lower Limit of Quantification (LLOQ) LC-MS/MSSignal-to-noise ratio ≥ 1060 ng/mL
Specificity LC-MS/MSNo interference at the retention time of the analyteNo interfering peaks observed

Experimental Protocol: LC-MS/MS Method

This section provides a detailed methodology for the validated LC-MS/MS method for the quantification of this compound.

1. Sample Preparation:

  • Standard Solutions: Stock solutions of this compound are prepared in methanol (B129727). Working standard solutions are prepared by diluting the stock solution with a mixture of acetonitrile (B52724) and water.

  • Matrix Samples (e.g., Cream): A known amount of the cream formulation is dissolved in methanol and then further diluted with acetonitrile.

2. Chromatographic Conditions:

  • Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water containing a suitable modifier like formic acid.

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Injection Volume: A fixed volume of the prepared sample.

  • Column Temperature: Maintained at a constant temperature.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Gas Temperatures and Flow Rates: Optimized for maximum signal intensity.

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

Analytical Method Validation Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Document Documentation Phase Define_Purpose Define Analytical Method Purpose Set_Criteria Set Acceptance Criteria (e.g., ICH Q2) Define_Purpose->Set_Criteria Develop_Method Develop Analytical Method Set_Criteria->Develop_Method Validate_Parameters Validate Key Parameters Develop_Method->Validate_Parameters Specificity Specificity Validate_Parameters->Specificity Linearity Linearity Validate_Parameters->Linearity Accuracy Accuracy Validate_Parameters->Accuracy Precision Precision Validate_Parameters->Precision LLOQ LLOQ Validate_Parameters->LLOQ Prepare_Report Prepare Validation Report Validate_Parameters->Prepare_Report Final_Approval Final Method Approval Prepare_Report->Final_Approval

Caption: Workflow of the analytical method validation process.

This guide demonstrates the successful validation of an LC-MS/MS method for this compound analysis, providing a foundation for its application in quality control and research settings. The detailed protocol and validation data serve as a valuable resource for scientists working with this compound.

References

Propylidene Phthalide Reference Standard: A Comparative Guide to Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Propylidene Phthalide (B148349) reference standards. Propylidene Phthalide, a common fragrance and flavoring ingredient, requires well-characterized reference standards to ensure the quality and safety of consumer products and to support research and development activities. This document outlines key purity assessment techniques, presents detailed experimental protocols, and offers a comparative analysis of their performance.

Understanding this compound and its Reference Standard

This compound (CAS 17369-59-4) is a synthetic aromatic compound valued for its warm, spicy, and herbaceous aroma.[1] As a reference standard, it serves as a benchmark for analytical measurements, enabling the identification and quantification of this compound in various matrices. A reliable reference standard is characterized by its high purity, homogeneity, and stability. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifies a minimum purity of 96% for this compound used as a flavoring agent.[1]

Comparative Analysis of Purity Assessment Methods

The purity of a this compound reference standard can be determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

Analytical Technique Principle Information Provided Primary Use in Purity Assessment Alternative Methods
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of the main component and non-volatile impurities.Assay (purity) determination, impurity profiling.Ultra-High-Performance Liquid Chromatography (UHPLC) for higher resolution and faster analysis times.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.Impurity identification, residual solvent analysis.Gas Chromatography with Flame Ionization Detection (GC-FID) for quantitative analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation and elucidation. Quantitative NMR (qNMR) for purity determination without a specific reference standard.Structural identity confirmation, quantification of the main component and impurities.Infrared (IR) Spectroscopy for functional group identification.
Physical Properties Measurement of intrinsic physical characteristics.Indication of overall purity.Preliminary purity check.Differential Scanning Calorimetry (DSC) for melting point determination.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization and validation for specific laboratory conditions and instrumentation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standard.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities in the this compound reference standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound sample

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent to an appropriate concentration (e.g., 1 mg/mL).

  • Analysis: Inject an aliquot of the sample solution into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Quantify impurities using an internal or external standard method.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of the this compound reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected values for the this compound structure. The presence of unexpected signals may indicate impurities.

Visualizing Key Processes

To further elucidate the context and workflow of this compound analysis, the following diagrams are provided.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Final Assessment sample This compound Reference Standard prep Sample Preparation (Dissolution) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy prep->nmr purity Purity Calculation hplc->purity impurity Impurity Identification gcms->impurity structure Structure Verification nmr->structure coa Certificate of Analysis purity->coa impurity->coa structure->coa

Purity Assessment Workflow for this compound.

This compound's application as a fragrance and flavoring agent means its interaction with human sensory systems is of primary importance. The following diagram illustrates a simplified olfactory signaling pathway, the biological cascade initiated upon the detection of an odorant molecule like this compound.

olfactory_pathway odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp cAMP Production ac->camp ion_channel Ion Channel Opening (CNG Channel) camp->ion_channel influx Ca²⁺/Na⁺ Influx ion_channel->influx depolarization Depolarization influx->depolarization signal Signal to Brain depolarization->signal

Simplified Olfactory Signaling Pathway.

Similarly, as a flavoring agent, this compound interacts with the gustatory system. The diagram below outlines a generalized signal transduction pathway for taste.

gustatory_pathway tastant This compound (Tastant) taste_receptor Taste Receptor (e.g., T2Rs for bitter) tastant->taste_receptor g_protein_gust G-protein (Gustducin) Activation taste_receptor->g_protein_gust plc Phospholipase C Activation g_protein_gust->plc ip3 IP₃ Production plc->ip3 ca_release Ca²⁺ Release from Intracellular Stores ip3->ca_release neurotransmitter Neurotransmitter Release ca_release->neurotransmitter nerve_signal Signal to Gustatory Cortex neurotransmitter->nerve_signal

Generalized Gustatory Signal Transduction.

Conclusion

The purity assessment of a this compound reference standard requires a multi-faceted analytical approach. While HPLC is a robust technique for determining the overall purity and quantifying non-volatile impurities, GC-MS is indispensable for identifying volatile and semi-volatile contaminants. NMR spectroscopy provides the definitive structural confirmation. By employing a combination of these methods, researchers, scientists, and drug development professionals can ensure the quality and reliability of their this compound reference standard, leading to more accurate and reproducible results in their work. The selection of the most appropriate analytical technique or combination of techniques will depend on the specific requirements of the analysis, including the expected impurities and the intended use of the reference standard.

References

A Comparative Toxicological Assessment of Phthalide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of several phthalide (B148349) compounds, a class of bicyclic lactones found in various plants and also synthesized for therapeutic and other applications. The following sections present quantitative toxicological data, detailed experimental protocols for key assays, and visual representations of experimental workflows and signaling pathways to facilitate an objective assessment of their toxicological profiles.

Data Presentation: Quantitative Toxicological Data

The toxicological data for selected phthalide compounds are summarized in the tables below. These data points are essential for comparing the relative toxicity of these compounds and for informing risk assessments.

Table 1: Acute Oral Toxicity Data

CompoundCAS NumberTest SpeciesLD50 (mg/kg)GHS ClassificationReference
Phthalide87-41-2Rat, Mouse>10000Not Classified[1]
DL-3-n-Butylphthalide6066-49-5Rat2450Not Classified[2][3]
Z-Ligustilide4431-01-0-Toxic if swallowedAcute Toxicity 3, Oral[4]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointValueNotesReference
Senkyunolide AHT-29 (colon cancer)ProliferationIC5054.17 µM-[5]
Senkyunolide ACCD-18Co (normal colon)ProliferationIC50109.11 µMGreater selectivity for cancer cells.[5]
3-hydroxy-3-n-ButylphthalidePrimary rat hepatocytesViabilityIC50~168 µMMetabolite of 3-n-butylphthalide.[6]
LigustilideHL-7702 (normal hepatocyte)Viability-Little to no toxicity up to 200 µM-[7]
LigustilideHepG2 (hepatocellular carcinoma)Viability-Dose-dependent inhibition-[7]

Table 3: GHS Hazard Information from Safety Data Sheets (SDS)

CompoundCAS NumberHazard Statement(s)Signal WordPictogramReference
Senkyunolide A63038-10-8H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarningGHS07[8]
DL-3-n-Butylphthalide6066-49-5H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarningGHS07[2]
Z-Ligustilide81944-09-4H301: Toxic if swallowedDangerGHS06[4]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on standard procedures and can be adapted for the specific phthalide compound under investigation.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phthalide compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of the GHS categories. It is a stepwise procedure using a minimal number of animals.

Principle: Groups of animals (typically three female rats per group) are dosed in a stepwise manner with one of the defined starting doses (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first group determines the dosing for the subsequent group. The endpoint is the observation of mortality or clear signs of toxicity.

Procedure:

  • Animal Selection and Acclimatization: Use healthy, young adult rats of a single sex (females are generally preferred). Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dose Preparation and Administration: Prepare the phthalide compound in a suitable vehicle. Administer a single oral dose by gavage.

  • Stepwise Dosing:

    • Start with a dose expected to produce some toxicity. If no information is available, a starting dose of 300 mg/kg is often used.

    • If mortality occurs in the first group, the test is repeated at a lower dose level with a new group of animals.

    • If no mortality occurs, the test is repeated at a higher dose level with a new group of animals.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

  • Data Analysis and Classification: The substance is classified based on the number of animals that die at specific dose levels, according to the GHS classification criteria.

Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by phthalides and a typical workflow for in vitro toxicological assessment.

Diagram 1: Simplified PI3K/Akt Signaling Pathway

Z-Ligustilide has been shown to attenuate ischemia-reperfusion-induced neuronal apoptosis by activating the PI3K/Akt pathway[9]. This pathway is crucial for cell survival and proliferation.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ligustilide Z-Ligustilide Ligustilide->PI3K Activates

Caption: Simplified PI3K/Akt signaling pathway and the putative activation by Z-Ligustilide.

Diagram 2: Experimental Workflow for In Vitro Cytotoxicity and Genotoxicity Assessment

This workflow outlines the sequential steps involved in assessing the cytotoxic and genotoxic potential of a phthalide compound in a cell-based model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Toxicological Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Compound_Prep 2. Phthalide Compound Preparation (Serial Dilutions) Cell_Seeding 3. Cell Seeding (96-well plates) Treatment 4. Compound Treatment (24h, 48h, 72h) Cell_Seeding->Treatment MTT_Assay 5a. MTT Assay (Cytotoxicity) Treatment->MTT_Assay Comet_Assay 5b. Comet Assay (Genotoxicity/DNA Damage) Treatment->Comet_Assay Absorbance 6a. Absorbance Reading (570 nm) MTT_Assay->Absorbance Microscopy 6b. Fluorescence Microscopy (Comet Imaging) Comet_Assay->Microscopy IC50 7a. IC50 Calculation Absorbance->IC50 DNA_Damage 7b. DNA Damage Quantification (% Tail DNA) Microscopy->DNA_Damage

Caption: Workflow for assessing in vitro cytotoxicity and genotoxicity of phthalide compounds.

References

Performance characteristics of different columns for Propylidene phthalide analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and UPLC Columns for Propylidene Phthalide (B148349) Analysis

The accurate quantification of Propylidene phthalide, a key bioactive compound found in medicinal plants such as Ligusticum chuanxiong, is crucial for quality control and pharmacological research. The choice of chromatographic column is a critical factor that dictates the efficiency, resolution, and speed of analysis. This guide provides a performance comparison of two distinct reversed-phase columns for the analysis of this compound and its related isomers, supported by published experimental data.

Performance Characteristics at a Glance

The following table summarizes the key performance characteristics and operational parameters for two columns used in the analysis of this compound and its closely related isomer, Z-ligustilide. This comparison highlights a conventional HPLC column against a modern Ultra-High-Performance Liquid Chromatography (UPLC) column.

ParameterMethod 1: HPLC Method 2: UPLC
Column Hibar® RT LiChrospher® 100 C18Waters ACQUITY UPLC® BEH C18
USP Classification L1L1
Particle Size 5 µm1.7 µm
Dimensions (L x I.D.) 250 mm x 4.6 mm100 mm x 2.1 mm
Analyte Z-Ligustilide3-Butylidenephthalide, Z-Ligustilide
Retention Time (t_R_) ~25.5 min (for Z-Ligustilide)~12.7 min (for 3-Butylidenephthalide)
Analysis Type Conventional HPLCUltra-High-Performance (UPLC)
Key Advantage Robust, widely available methodHigh throughput, excellent resolution

Experimental Protocols

Detailed methodologies for the two comparative analyses are provided below. These protocols are based on established and published analytical methods.

Method 1: Conventional HPLC Analysis

This method is suitable for the quality control of Z-ligustilide using standard HPLC equipment.[1]

  • Column: Hibar® RT LiChrospher® 100 C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution: The specific gradient involves a linear increase in Solvent B over time to ensure the separation of various phthalides. A typical gradient starts at a lower percentage of acetonitrile and increases to elute more hydrophobic compounds like Z-ligustilide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) at 280 nm and 328 nm.

  • Injection Volume: 10 µL.

Method 2: High-Throughput UPLC Analysis

This modern UPLC method offers significantly faster analysis times and is ideal for screening large numbers of samples or complex extracts containing multiple phthalides.[2][3]

  • Column: Waters ACQUITY UPLC® BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Acetic Acid (or 0.01% Formic Acid)

    • Solvent B: Acetonitrile

  • Gradient Elution: A rapid gradient is employed, for instance:

    • 0-2 min: 20% B

    • 2-15 min: Linear increase from 20% to 75% B

    • 15-22 min: Linear increase to 100% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Detection: Tandem Mass Spectrometry (MS/MS) or UV DAD.

  • Injection Volume: 2 µL.

Experimental Workflow Visualization

The logical flow for the analysis of this compound, from sample preparation to final data analysis, is depicted below. This workflow is applicable to both HPLC and UPLC methodologies.

G General Workflow for Phthalide Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Extraction Extraction (e.g., Sonication in Methanol) Filtration Filtration (0.22 µm Syringe Filter) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Column Separation (C18 Reversed-Phase) Injection->Separation Detection Detection (UV/DAD or MS/MS) Separation->Detection Data Data Acquisition & Integration Detection->Data Quant Quantification (External Standard) Data->Quant

Caption: Workflow for this compound analysis.

Discussion

The comparison clearly illustrates the trade-offs between conventional HPLC and modern UPLC systems for the analysis of this compound.

  • Hibar® RT LiChrospher® 100 C18: This column represents a classic, robust choice. The 5 µm particle size and standard 4.6 mm internal diameter are compatible with a wide range of HPLC systems. While the analysis time is longer, the method is reliable and well-suited for routine quality control where high throughput is not the primary concern. The larger column dimensions also allow for higher sample loading capacity.

  • Waters ACQUITY UPLC® BEH C18: This column leverages sub-2 µm bridged-ethyl hybrid (BEH) particles, enabling significantly higher efficiency and faster separations at higher pressures. The analysis time is more than halved compared to the HPLC method.[2][3] This high throughput is invaluable in research and development settings, metabolomics studies, and for screening large batches of herbal extracts. The smaller particle size results in sharper peaks and improved resolution, which is beneficial for separating closely related isomers in complex matrices. However, it requires a UPLC system capable of handling the higher backpressures generated.

References

A Comparative Guide to the Extraction of Propylidene Phthalide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various methods for extracting Propylidene phthalide (B148349), a bioactive compound found in plants such as Ligusticum chuanxiong and Levisticum officinale. The selection of an appropriate extraction technique is critical as it directly influences the yield, purity, and overall cost-effectiveness of the process. This document outlines the principles, advantages, and disadvantages of several common and advanced extraction techniques, supported by experimental data and detailed protocols.

Comparative Analysis of Extraction Methods

The efficiency of an extraction method is determined by several key parameters, including yield, purity of the target compound, extraction time, and consumption of resources like solvents and energy. Modern techniques often offer significant improvements over traditional methods by reducing extraction times and the use of organic solvents, aligning with the principles of green chemistry.[1][2][3]

Below is a summary of quantitative data for different methods applied to the extraction of phthalides from plant sources, primarily Ligusticum chuanxiong (Chuanxiong Rhizoma).

ParameterSolvent ExtractionHydro-distillation (HDE)Ultrasound-Assisted (UAE)Supercritical Fluid (SFE)Microwave-Assisted (MAE)
Principle Solubilization of compounds in an organic solvent.[4]Extraction of volatile compounds using steam.[4]Use of acoustic cavitation to disrupt cell walls.[5][6]Extraction using a fluid above its critical temp/pressure.[7]Use of microwave energy for rapid heating of solvent/matrix.[1]
Typical Solvent(s) Ethanol (B145695), Hexane (B92381), Ethyl Acetate[8][9][10]Water[10]Hexane, Ethanol-Water[10][11]Supercritical CO₂ (often with co-solvents)[7][10]Hexane, Methanol-Water[2][12]
Extraction Time 4 - 48 hours[8][10]~4 hours[10]30 - 40 minutes[10][13]~1 hour[10]5 - 30 minutes[2][12]
Temperature Room Temp. to boiling point of solvent100 °C25 - 60 °C[10][14]40 - 80 °C[10][15]60 - 120 °C[1]
Pressure AtmosphericAtmosphericAtmosphericHigh (e.g., 20 MPa / 200 bar)[10][16]Elevated (in closed-vessel systems)[2]
Relative Yield VariableLower for target phthalides[10]High content of target phthalides[10]Highest overall oil yield[10]High, often superior to conventional methods[3][17]
Solvent Usage High[4]Low (Water only)Low to Moderate[6]Very Low (CO₂ is recycled)[7][16]Low[3][12]
Key Advantage Simple setup, well-established.Inexpensive, good for volatile oils.Fast, efficient, reduced energy use.[6]"Green" solvent, high selectivity, pure extract.[7][18]Extremely fast, highly efficient, reduced solvent use.[1][12]
Key Disadvantage Time-consuming, high solvent use, potential thermal degradation.[4]High temperature can degrade labile compounds, crude extracts.[19]Potential for localized heating, equipment cost.High initial capital cost for equipment.[16]Requires microwave-transparent solvents, safety considerations.[1]

Experimental Methodologies and Protocols

This section provides detailed experimental protocols for the extraction of Propylidene phthalide and related compounds from plant material, primarily based on studies using Ligusticum chuanxiong. Each protocol is accompanied by a workflow diagram generated using the DOT language.

Solvent Extraction (Ethanol)

Solvent extraction is a conventional and widely used method that relies on the ability of a solvent to dissolve the target compounds.[19] This protocol is adapted from methods used for extracting phthalides from the dried rhizome of L. chuanxiong.[8][20]

Experimental Protocol:

  • Preparation: Pulverize the dried rhizomes of the plant material to a consistent particle size (e.g., 50 mesh).

  • Maceration: Place the powdered material in a suitable vessel and add 60% ethanol at a specified solid-to-liquid ratio.

  • Extraction: Agitate the mixture and allow it to extract for 2 hours at a controlled temperature.

  • Filtration: Separate the extract from the solid plant material by filtration.

  • Repeat Extraction: Re-extract the solid residue with a fresh portion of 60% ethanol for another 2 hours to maximize yield.

  • Concentration: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator to obtain a concentrated extract.

  • Purification (Optional): The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography to isolate this compound.[8][20]

G prep Plant Material (Dried, Pulverized) ext1 Add 60% Ethanol Extract for 2h prep->ext1 filt1 Filter ext1->filt1 residue1 Solid Residue filt1->residue1 filtrate1 Filtrate 1 filt1->filtrate1 ext2 Add Fresh 60% Ethanol Re-extract for 2h residue1->ext2 combine Combine Filtrates filtrate1->combine filt2 Filter ext2->filt2 residue2 Spent Residue (Discard) filt2->residue2 filtrate2 Filtrate 2 filt2->filtrate2 filtrate2->combine concentrate Concentrate (Rotary Evaporator) combine->concentrate crude Crude Extract concentrate->crude purify Purification (e.g., Chromatography) crude->purify final This compound purify->final

Caption: Workflow for Solvent Extraction of this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer.[6] This results in shorter extraction times and increased efficiency.[5] The following protocol was optimized for extracting phthalides from Chuanxiong Rhizoma and was found to yield the highest content of key phthalides compared to HDE and SFE in one study.[10]

Experimental Protocol:

  • Preparation: Pulverize the dry plant material to 50 mesh.

  • Mixing: Place 1 g of the powder into a 50 mL flask and add 12 mL of hexane.

  • Sonication: Place the flask in an ultrasonic bath. Perform the extraction for 40 minutes at a controlled temperature of 55 °C.[10]

  • Dilution & Filtration: After extraction, dilute the mixture to the 50 mL mark with hexane and filter the solution to remove solid particles.

  • Analysis: The resulting extract is ready for analysis (e.g., by GC-MS) to quantify this compound.

G prep Plant Material (1g, 50 mesh) mix Add 12 mL Hexane prep->mix sonic Ultrasonic Bath (40 min, 55 °C) mix->sonic dilute Dilute to 50 mL with Hexane sonic->dilute filter Filter dilute->filter final Final Extract for Analysis filter->final

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that uses a supercritical fluid, most commonly CO₂, as the solvent.[7] By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction.[7][16] The process avoids the use of organic solvents, resulting in a very pure extract.[18] This protocol is based on an optimized method for Chuanxiong Rhizoma.[10]

Experimental Protocol:

  • Preparation: Pulverize the dry plant material to 50 mesh.

  • Loading: Load the powdered material into the extraction vessel of the SFE system.

  • Setting Parameters: Set the system parameters for optimal extraction. Based on orthogonal tests, the optimal conditions are an extraction temperature of 40 °C and a pressure of 20 MPa.[10]

  • Extraction: Perform the extraction for 1 hour under the set conditions. The supercritical CO₂ passes through the plant material, dissolving the phthalides.

  • Separation: Route the CO₂-extract mixture to a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, precipitating the extracted oil.

  • Collection: Collect the solvent-free essential oil, which was found to have the highest overall oil yield in a comparative study.[10]

G cluster_params SFE Parameters co2 Liquid CO₂ Source pump High-Pressure Pump co2->pump heater Heater pump->heater vessel Extraction Vessel (Plant Material) heater->vessel Supercritical CO₂ valve Pressure Control Valve vessel->valve separator Separator valve->separator extract Collected Extract (Solvent-Free) separator->extract gas Gaseous CO₂ (Recycled) separator->gas param_node Temperature: 40 °C Pressure: 20 MPa Time: 1 hour

Caption: Workflow for Supercritical Fluid Extraction (SFE).

References

Quantitative analysis of Propylidene phthalide in commercial fragrance oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Look at a Common Fragrance Ingredient and Its Alternatives

Propylidene phthalide (B148349), a synthetic fragrance ingredient prized for its warm, herbal, and celery-like aroma, is a frequent component in a variety of commercial fragrance oils, from fine perfumes to scented personal care products. This guide offers a comparative analysis of propylidene phthalide, examining its quantitative presence in commercial products and evaluating its performance against key natural alternatives. This objective overview, supported by experimental data, aims to inform researchers and product development professionals in their formulation and analytical endeavors.

Quantitative Analysis of this compound

This compound is recognized as a fragrance allergen and its concentration in consumer products is often regulated. While comprehensive, publicly available databases detailing the exact concentration of this compound across a wide range of specific commercial fragrance oils are limited, analytical studies of fragrance allergens provide insights into typical quantitative levels.

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of fragrance components like this compound. Studies focusing on the quantification of fragrance allergens in commercial perfumes have detected this compound, although the concentrations can vary significantly depending on the product type (e.g., eau de toilette, perfume, lotion) and the desired olfactory profile. Regulatory guidelines from bodies like the International Fragrance Association (IFRA) set maximum allowable concentrations for this compound in various product categories to minimize the risk of skin sensitization. For instance, in fine fragrances, the permissible level is 0.40%.[1][2]

Table 1: Regulatory Limits for this compound in Various Product Categories

Product CategoryMaximum Acceptable Concentration (%)
Fine Fragrances0.40
Body Lotions0.10
Face Moisturizers0.10
Hand Creams0.10
Deodorants0.022
Lip Products0.072
Source: International Fragrance Association (IFRA) Standards[1][2]

It is important to note that these are maximum limits, and the actual concentrations used in commercial formulations may be lower, depending on the desired scent intensity and the presence of other fragrance ingredients.

Natural Alternatives to this compound

The characteristic celery-like and herbal notes of this compound can also be achieved using natural extracts, primarily celery seed oil. The key odorants responsible for the distinct aroma of celery are a group of phthalides, including:

These compounds, naturally present in celery seed oil, offer a viable alternative to synthetic this compound.

Table 2: Comparison of this compound and its Natural Alternatives

CompoundTypeTypical Odor ProfileOdor Threshold (ppm)
This compound SyntheticHerbal, warm, spicy, celery-like, sweetNot widely reported
Sedanolide NaturalSweet, earthy, slightly peppery, celery-like0.07[3]
(-)-(S)-Sedanenolide NaturalStrong, fresh celery stem, reminiscent of celery fibers0.14[4]
(+)-(R)-Sedanenolide NaturalBitter, less intense fresh celery than (S)-enantiomer0.60[4]
3-n-butylphthalide NaturalHerbal, phenolic, celery0.00001[3]

As indicated in Table 2, the natural alternatives, particularly 3-n-butylphthalide, can be remarkably potent, with significantly lower odor thresholds than sedanolide and sedanenolide. This high odor activity means that very small quantities are needed to achieve a desired celery note in a fragrance formulation.

Quantitative analysis of celery seed oil reveals the relative abundance of these natural phthalides. One study on the essential oil from celery seeds found the following composition:

  • Sedanenolide: 36.7%

  • 3-n-butylphthalide: 13.1%

  • Sedanolide: 1.1%[5]

These percentages can vary depending on the celery variety, growing conditions, and extraction method.

Experimental Protocols

The quantitative analysis of this compound and its natural alternatives in fragrance oils is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized experimental protocol.

1. Sample Preparation:

  • Dilution: A known weight of the commercial fragrance oil is accurately diluted in a suitable solvent (e.g., ethanol, methyl tert-butyl ether).

  • Internal Standard: An internal standard (a compound not naturally present in the sample with similar chemical properties) is added to the diluted sample to improve the accuracy and precision of the quantification.

2. GC-MS Analysis:

  • Injection: A small volume of the prepared sample is injected into the GC system.

  • Separation: The volatile compounds in the sample are separated based on their boiling points and interactions with the GC column (a long, thin tube with a stationary phase coating).

  • Detection (MS): As the separated compounds exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for both identification and quantification.

3. Quantification:

  • A calibration curve is generated using standard solutions of known concentrations of this compound and/or its natural alternatives.

  • The concentration of the target analyte in the commercial fragrance oil sample is determined by comparing its peak area to the calibration curve.

For a more detailed analysis of the volatile components as they are released from a product, Headspace GC-MS is often employed. This technique analyzes the vapor phase above the sample, providing a profile of the most volatile and readily perceivable aroma compounds.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

experimental_workflow Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification start Commercial Fragrance Oil dilution Dilution with Solvent start->dilution int_std Addition of Internal Standard dilution->int_std injection GC Injection int_std->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quant_calc Concentration Calculation detection->quant_calc cal_curve Calibration Curve Generation cal_curve->quant_calc result Quantitative Data quant_calc->result

Caption: Workflow for the quantitative analysis of fragrance compounds using GC-MS.

comparison_logic Comparison of this compound and Alternatives cluster_propylidene Properties cluster_alternatives Key Components & Properties propylidene This compound (Synthetic) p_odor Odor Profile: Herbal, Warm, Spicy propylidene->p_odor p_conc Concentration: Regulated, Variable propylidene->p_conc alternatives Natural Alternatives (from Celery Seed Oil) sedanolide Sedanolide Odor: Sweet, Earthy alternatives->sedanolide sedanenolide Sedanenolide Odor: Fresh, Fibrous alternatives->sedanenolide butylphthalide 3-n-butylphthalide Odor: Potent, Herbal alternatives->butylphthalide comparison Performance Comparison: - Odor Threshold - Substantivity - Cost p_odor->comparison sedanolide->comparison sedanenolide->comparison butylphthalide->comparison

References

A Comparative Performance Analysis of Propylidene Phthalide Against Key Synthetic Aroma Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic aroma chemicals, a thorough understanding of their performance characteristics is paramount for successful formulation in fragrance, flavor, and various therapeutic applications. This guide provides an objective comparison of Propylidene phthalide (B148349), a synthetic aroma chemical with a distinct profile, against three widely utilized synthetic alternatives: Galaxolide, Iso E Super, and Ambroxan. The following sections present a detailed analysis of their olfactory properties, performance metrics, and the experimental protocols used for their evaluation, offering a comprehensive resource for researchers and developers.

Comparative Performance Data

The selection of an aroma chemical is often dictated by its specific olfactory profile, intensity, and longevity. The following table summarizes key quantitative performance indicators for Propylidene phthalide and its synthetic counterparts.

Aroma ChemicalOdor ProfileOdor ThresholdTenacity (Substantivity)
This compound A warm, spicy, and herbaceous aroma with celery-like and slightly nutty undertones.Data not available in comparable units284 hours on a smelling strip[1]
Galaxolide A clean, sweet, and floral musk with woody nuances.[2][3]~ 0.9 - 1.0 ng/L[2][3]≥ 24 hours on skin, ≥ 1 week on paper[3]
Iso E Super A smooth, woody, and ambery scent with a velvety, cedar-like character.[4]Predominant isomer: ~500 ng/L; Key isomer (Arborone): ~0.005 ng/L (5 pg/L)[5]172 hours on a smelling strip[4]
Ambroxan A complex ambery, woody, and musky profile with a sweet, dry, and slightly animalic character.[6]~ 0.3 µg/L (0.3 ppb)[7]> 400 hours on a smelling strip[6]

Experimental Protocols

The data presented in this guide is derived from established experimental methodologies widely used in the fragrance and flavor industry. These protocols are designed to provide standardized and reproducible assessments of aroma chemical performance.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for determining the odor activity of individual volatile compounds within a sample. It combines the separation capabilities of gas chromatography with human sensory perception.

Methodology:

  • Sample Preparation: The aroma chemical is diluted in an appropriate solvent (e.g., ethanol) to a known concentration.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase within the GC column.

  • Detection: As the separated compounds elute from the column, the effluent is split. One portion is directed to a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for quantitative analysis, while the other is directed to a sniffing port.

  • Olfactory Analysis: A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.

  • Odor Threshold Determination: To determine the odor threshold, a series of dilutions of the sample are analyzed. The lowest concentration at which the characteristic odor of the compound can be detected by a certain percentage of the panel (typically 50%) is defined as the odor threshold.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Sample Injection Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter Detector Chemical Detector (e.g., MS, FID) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort Chromatogram Chromatogram (Quantitative Data) Detector->Chromatogram Olfactogram Olfactogram (Sensory Data) SniffingPort->Olfactogram Correlation Data Correlation & Interpretation Chromatogram->Correlation Olfactogram->Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Sensory Panel Evaluation for Tenacity

The tenacity, or substantivity, of a fragrance ingredient refers to its ability to remain detectable on a substrate over an extended period. This is a critical performance metric, particularly for applications in perfumery and personal care products.

Methodology:

  • Substrate Preparation: Standard fragrance testing strips (mouillettes) or another relevant substrate (e.g., fabric swatches) are used.

  • Sample Application: A precise amount of the aroma chemical, typically diluted in a solvent like ethanol, is applied to the substrate.

  • Evaluation Intervals: The treated substrates are evaluated by a trained sensory panel at predetermined time intervals (e.g., 1, 4, 8, 24, 48, and 100+ hours).

  • Intensity Rating: At each interval, panelists rate the perceived intensity of the aroma on a predefined scale (e.g., a 0-10 numerical scale, where 0 is no odor and 10 is a very strong odor).

  • Data Analysis: The average intensity ratings at each time point are plotted to generate a tenacity curve. The time at which the odor intensity falls below a predetermined threshold is recorded as the tenacity value.

Tenacity_Evaluation cluster_Preparation Preparation cluster_Evaluation Sensory Evaluation cluster_Analysis Data Analysis Start Start: Sample Preparation (Aroma Chemical in Solvent) Application Application to Substrate (e.g., Smelling Strip) Start->Application Eval_T0 Initial Evaluation (T=0) Application->Eval_T0 Eval_T1 Evaluation at T=1 hr Application->Eval_T1 Eval_Tn Evaluation at T=n hrs Application->Eval_Tn Intensity Intensity Rating (e.g., 0-10 scale) Eval_T0->Intensity Eval_T1->Intensity Eval_Tn->Intensity Data Data Collection & Averaging Intensity->Data Curve Generation of Tenacity Curve Data->Curve End End: Determination of Tenacity Curve->End

Caption: Sensory Panel Workflow for Tenacity Evaluation.

Conclusion

The selection of a synthetic aroma chemical is a multifaceted decision that requires a comprehensive understanding of its performance characteristics. This compound offers a unique warm, spicy, and herbaceous profile with good tenacity. In comparison, Galaxolide provides a clean musk note with high tenacity, while Iso E Super delivers a versatile woody-amber character. Ambroxan is distinguished by its powerful and highly tenacious ambery-musk profile.

The experimental protocols outlined in this guide, namely Gas Chromatography-Olfactometry and sensory panel evaluations, are essential tools for the objective assessment of these and other aroma chemicals. By leveraging the quantitative data and understanding the methodologies behind it, researchers, scientists, and drug development professionals can make more informed decisions in the formulation of innovative and effective products.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Propylidene Phthalide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This document provides a comprehensive, step-by-step guide to the safe disposal of propylidene phthalide (B148349), a common flavoring and fragrance ingredient. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.

Propylidene phthalide is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Therefore, strict protocols must be followed for its disposal.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryPictogramHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin SensitizationSub-category 1BH317: May cause an allergic skin reaction[1]

Spill Management and Disposal Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure. The following protocol outlines the steps for cleaning up a this compound spill and preparing it for disposal.

Experimental Protocol for Spill Cleanup and Disposal:

  • Immediate Evacuation and Ventilation: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated to avoid the inhalation of vapors.[1]

  • Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1]

  • Containment: Prevent further spreading of the liquid. For small spills, use an absorbent, liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust to contain the substance.

  • Collection: Carefully collect the absorbed material using non-sparking tools.[1] Place the collected waste into a suitable, sealable, and clearly labeled container for disposal.[1] Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[2]

  • Decontamination: Wash all contaminated surfaces with ethanol, followed by a thorough washing with a soap and water solution.[2]

  • Waste Disposal: The sealed container with the this compound waste must be disposed of through an approved waste disposal plant. Do not mix with other waste. Handle uncleaned containers as you would the product itself. All disposal activities must be in accordance with local, regional, and national regulations.[1]

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

spill Spill Occurs ppe Don Appropriate PPE spill->ppe Immediate Action contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Facility decontaminate->dispose end Disposal Complete dispose->end

Caption: Workflow for this compound Spill and Disposal.

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures:

  • If Swallowed: Rinse mouth with water.[1] Do not induce vomiting.[1] Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash off with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Move the person into fresh air.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1]

By adhering to these safety protocols and disposal procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propylidene Phthalide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Propylidene phthalide (B148349), including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

Propylidene phthalide is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and may cause an allergic skin reaction or mild skin irritation.[1][2] Additionally, it can cause eye irritation.[1] When heated to decomposition, it can emit acrid smoke and fumes.[1][2]

Essential Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound. Adherence to these recommendations is critical to prevent exposure.

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety GlassesNIOSH (US) or EN 166 (EU) approved
Hand Protection Chemical-resistant glovesProtective gloves are mandatory
Body Protection Protective clothingTo prevent skin contact
Respiratory Protection NIOSH-approved respiratorRequired when vapors or aerosols are generated
Half-face respirator with organic vapor/acid gas cartridge and dust/mist filterRecommended when weighing and diluting the neat chemical[1][3]
Filter type ABEKRecommended filter type

Procedural Workflow for Handling this compound

To ensure safe handling, a systematic approach is necessary. The following diagram illustrates the key steps to be taken before, during, and after working with this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Proceed to Handling Handle with Care Handle with Care Work in Ventilated Area->Handle with Care Avoid Vapors/Aerosols Decontaminate Surfaces Decontaminate Surfaces Handle with Care->Decontaminate Surfaces After Use Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Properly Segregate Doff PPE Doff PPE Dispose of Waste->Doff PPE After Waste Disposal Wash Hands Wash Hands Doff PPE->Wash Hands Final Step

Caption: A workflow diagram illustrating the key procedural steps for safely handling this compound.

Detailed Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2] Use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored.[2] Wash hands and face thoroughly after working with the substance.

  • Clothing: Contaminated work clothing should not be allowed out of the laboratory and must be washed before reuse.[2]

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: Use an absorbent material such as sand, diatomite, or universal binders to contain the spill.

  • Collection: Carefully collect the absorbed material and place it into a sealed, vapor-tight plastic bag for disposal.[1][3]

  • Decontamination: Clean the spill area with ethanol (B145695) followed by a soap and water solution.[1][3]

Disposal Plan:

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and contaminated absorbent materials through an approved waste disposal facility. Do not mix with other waste and keep it in its original container.

  • Contaminated PPE: Contaminated gloves, clothing, and other disposable PPE should be sealed in a labeled, vapor-tight plastic bag and disposed of as hazardous waste according to local and national regulations.[1][3]

  • Containers: Handle empty containers as you would the product itself.

By integrating these safety protocols into your laboratory's standard operating procedures, you can build a culture of safety and trust, ensuring that your valuable research can proceed without compromising the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.